1-Myristin-2-Olein-3-Butyrin
Description
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Properties
IUPAC Name |
(1-butanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O6/c1-4-7-9-11-13-15-17-18-19-20-22-24-26-28-30-33-39(42)45-36(34-43-37(40)31-6-3)35-44-38(41)32-29-27-25-23-21-16-14-12-10-8-5-2/h18-19,36H,4-17,20-35H2,1-3H3/b19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAZCZKBJZSMH-HNENSFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of 1-Myristin-2-Olein-3-Butyrin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Myristin-2-Olein-3-Butyrin, also known as 1-Myristoyl-2-oleoyl-3-butyryl-rac-glycerol or TG(14:0/18:1/4:0), is a mixed-acid triglyceride containing myristic acid, oleic acid, and butyric acid at the sn-1, sn-2, and sn-3 positions of the glycerol (B35011) backbone, respectively. This molecule is of interest to researchers in the fields of lipidomics, drug delivery, and nutrition due to its asymmetric structure and the presence of fatty acids with varying chain lengths. Understanding its physicochemical properties is crucial for its application in various scientific and industrial domains. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for its characterization.
Core Physicochemical Properties
Quantitative data for this compound is not extensively available in the literature. However, based on available information and comparison with structurally similar triglycerides, the following properties can be summarized.
| Property | Value | Source |
| Molecular Formula | C39H72O6 | --INVALID-LINK-- |
| Molecular Weight | 637.0 g/mol | --INVALID-LINK-- |
| Physical State | Liquid at room temperature | --INVALID-LINK-- |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. Generally soluble in non-polar organic solvents like ether, chloroform, acetone (B3395972), and benzene[1]. Insoluble in water. | --INVALID-LINK-- |
| Melting Point | Not available. Expected to be low due to the presence of the short-chain butyric acid and the unsaturated oleic acid, which disrupt crystal packing. For comparison, triglycerides rich in saturated fatty acids have higher melting points[2][3]. | - |
| Boiling Point | Not available. Expected to be high due to its large molecular weight. Direct analysis by gas chromatography is challenging due to low volatility[4]. | - |
| Density | Not available. The density of triglycerides generally ranges from 0.9 to 0.95 g/cm³.[5] | - |
| Refractive Index | Not available. The refractive index is a useful parameter for characterizing oils and fats and can be correlated with composition[3]. | - |
Comparative Data for Structurally Similar Triglycerides:
To provide context for the expected properties of this compound, the following table presents data for other mixed-acid triglycerides.
| Triglyceride | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 1-Palmitoyl-2-stearoyl-3-butyryl-rac-glycerol | C41H78O6 | 667.1 | Solid[6][7] |
| 1-Myristoyl-2-myristoyl-3-oleoyl-glycerol | C49H92O6 | 777.2 | -[8] |
| 1-Palmitoyl-2-oleoyl-3-palmitoleoyl-glycerol | C53H98O6 | 831.3 | Solid[9] |
| 1-Myristoyl-2-linoleoyl-3-oleoyl-rac-glycerol | C53H96O6 | 829.3 | Solution in ethanol[10][11][12] |
Experimental Protocols
The characterization of this compound and other triglycerides relies on a combination of chromatographic and spectrometric techniques. Below are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition Analysis
Direct analysis of intact triglycerides by GC-MS is difficult due to their low volatility. Therefore, a derivatization step to convert the fatty acids into more volatile fatty acid methyl esters (FAMEs) is typically performed.[4][13]
a. Lipid Extraction (Modified Folch Method) [4]
-
To a 1.5 mL microcentrifuge tube, add the sample containing the triglyceride.
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex the mixture vigorously for 1 minute.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Carefully transfer the lower organic phase (chloroform layer) containing the lipids to a new glass tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
b. Transesterification to FAMEs (Acid-Catalyzed) [4][14]
-
Reconstitute the dried lipid extract in 100 µL of hexane (B92381).
-
Add 1 mL of 5% methanolic HCl.
-
Add an appropriate internal standard (e.g., methyl heptadecanoate) for quantification.
-
Cap the tube securely and heat at 80°C for 1 hour.
-
After cooling, add 1 mL of hexane and 1 mL of deionized water and vortex for 1 minute.
-
Centrifuge at 1,500 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
c. GC-MS Instrumental Conditions (Example) [15]
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: CP-SimDist CB (5 m x 0.53 mm, 0.10 µm film thickness) or similar high-temperature capillary column.
-
Carrier Gas: Helium.
-
Injector: Programmed Temperature Vaporization (PTV) at 390°C.
-
Oven Program: 200°C (1 min), ramp at 10°C/min to 270°C, then ramp at 8°C/min to 370°C.
-
Detector: Flame Ionization Detector (FID) at 380°C or a Mass Spectrometer.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-1000.
High-Performance Liquid Chromatography (HPLC) for Intact Triglyceride Analysis
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating intact triglyceride molecular species based on their partition number, which is related to the chain length and degree of unsaturation of the fatty acids.[16][17]
a. Sample Preparation
-
Dissolve the triglyceride sample in a suitable organic solvent, such as a mixture of isopropanol (B130326) and n-butanol or dichloromethane.[16]
b. HPLC Instrumental Conditions (Example) [16][18]
-
HPLC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: Two C18 columns (e.g., Nucleosil 120 C-18, 20 cm x 4.6 mm, 3 µm particle size) connected in series.[16]
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of acetone in acetonitrile.[16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS). UV detection at low wavelengths (e.g., 205 nm) can also be used, although sensitivity may be limited.[19]
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry, particularly when coupled with a separation technique like LC or GC, is invaluable for determining the molecular weight and elucidating the structure of triglycerides.
a. Ionization Techniques
-
Electrospray Ionization (ESI): A soft ionization technique suitable for analyzing intact triglycerides, often as adducts with ions like ammonium (B1175870) ([M+NH4]+) or sodium ([M+Na]+).[20]
-
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique often used for less polar molecules like triglycerides.[20]
b. Fragmentation Analysis (Tandem MS or MS/MS)
-
By inducing fragmentation of the parent ion, the fatty acid composition and their positions on the glycerol backbone can be inferred.
-
Common fragmentation pathways involve the neutral loss of fatty acids. The relative abundance of fragment ions can provide information about the fatty acid at the sn-2 position versus the sn-1/3 positions.[20][21][22][23]
Visualizations
Experimental Workflow for Triglyceride Analysis
Caption: A generalized experimental workflow for the analysis of triglycerides.
Conclusion
While specific physicochemical data for this compound remains limited, this guide provides a foundational understanding of its expected properties based on its structure and comparison with similar molecules. The detailed experimental protocols offer a practical framework for researchers to characterize this and other mixed-acid triglycerides. The combination of chromatographic separation and mass spectrometric detection is essential for a comprehensive analysis, enabling the determination of fatty acid composition, elucidation of the triglyceride structure, and accurate quantification. Further research is warranted to fully elucidate the specific physicochemical properties of this compound, which will undoubtedly contribute to its potential applications in various scientific and industrial fields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Melting, Crystallization, and In Vitro Digestion Properties of Fats Containing Stearoyl-Rich Triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. benchchem.com [benchchem.com]
- 5. Triglyceride - Wikipedia [en.wikipedia.org]
- 6. 1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol | CAS 152914-63-1 | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 1-Myristoyl-2-myristoyl-3-oleoyl-glycerol | C49H92O6 | CID 97289719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Palmitoyl-2-oleoyl-3-palmitoleoyl-glycerol | C53H98O6 | CID 100926275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol - Cayman Chemical [bioscience.co.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. lib3.dss.go.th [lib3.dss.go.th]
- 17. tandfonline.com [tandfonline.com]
- 18. aocs.org [aocs.org]
- 19. researchgate.net [researchgate.net]
- 20. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of 1-Myristin-2-Olein-3-Butyrin in Human Milk: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Human milk is a complex and dynamic biological fluid, with a lipid fraction that provides the primary source of energy for the growing infant and a host of bioactive molecules crucial for development. The specific structure of human milk triglycerides (TAGs), including the positional distribution of fatty acids on the glycerol (B35011) backbone, is of paramount importance for their digestion, absorption, and subsequent metabolic and signaling functions. This technical guide explores the biological significance of a representative structured triglyceride, 1-Myristin-2-Olein-3-Butyrin, a molecule encapsulating the key features of human milk fat: a short-chain fatty acid at the sn-3 position, a long-chain unsaturated fatty acid at the sn-2 position, and a medium-chain saturated fatty acid at the sn-1 position. While the precise concentration of this specific TAG in human milk is not extensively documented, its constituent fatty acids are present, and its structure provides a valuable model for understanding the intricate relationship between lipid structure and infant health.
Introduction: The Uniqueness of Human Milk Triglycerides
The composition of human milk fat is remarkably tailored to the nutritional and developmental needs of the infant. More than 98% of human milk fat consists of triacylglycerols (TAGs).[1][2] Unlike vegetable oils often used in infant formulas, the fatty acids in human milk TAGs are arranged in a non-random, specific stereoisomeric structure. This regiospecificity is crucial for efficient nutrient absorption and has profound physiological implications.[3][4][5]
This guide focuses on the hypothetical yet representative triglyceride, this compound, to elucidate the biological roles of its constituent fatty acids based on their specific positions on the glycerol backbone.
-
sn-1 Position: Myristic Acid (14:0) - A medium-chain saturated fatty acid.
-
sn-2 Position: Oleic Acid (18:1n-9) - A long-chain monounsaturated fatty acid.
-
sn-3 Position: Butyric Acid (4:0) - A short-chain fatty acid.
Quantitative Overview of Constituent Fatty Acids in Human Milk
| Fatty Acid | Type | Typical Concentration Range in Mature Human Milk (% of total fatty acids) | References |
| Myristic Acid (14:0) | Saturated (Medium-Chain) | 5 - 8% | [6] |
| Oleic Acid (18:1n-9) | Monounsaturated (Long-Chain) | 32.7 - 41.93% | [7][8] |
| Butyric Acid (4:0) | Saturated (Short-Chain) | 0.1 - 0.75 mg/100 mL | [9] |
Biological Significance of Positional Distribution
The enzymatic digestion of triglycerides in infants is highly specific, making the position of each fatty acid critical to its bioavailability and function.
sn-1 Position: Myristic Acid
Myristic acid, a 14-carbon saturated fatty acid, is synthesized de novo in the mammary gland.[6] When located at the sn-1 or sn-3 position, it is readily cleaved by lingual and gastric lipases, as well as pancreatic lipase (B570770).[2][3]
Biological Roles of Myristic Acid:
-
Energy Source: Like other fatty acids, myristic acid is a crucial energy source for the rapidly growing infant.
-
Protein Myristoylation: It serves as a substrate for N-myristoylation, a lipid modification of proteins that is vital for membrane targeting and signal transduction.[10]
-
Appetitive Responses: Studies have shown that myristic acid is one of the fatty acids in amniotic fluid and human milk that can elicit appetitive responses in newborns, potentially guiding them to the breast.[11]
-
Intracellular Signaling: Myristic acid can influence cellular signaling pathways and is involved in the stabilization of various proteins, including those in the immune system.[10] It has also been shown to regulate triglyceride production in bovine mammary epithelial cells.[12]
sn-2 Position: Oleic Acid
A defining feature of human milk fat is the preferential esterification of unsaturated fatty acids, particularly oleic acid, at the sn-2 position.[13] During digestion, pancreatic lipase selectively hydrolyzes fatty acids from the sn-1 and sn-3 positions, leaving the sn-2 fatty acid as a 2-monoacylglycerol (2-MAG).[3] This 2-monoolein (B133480) is readily absorbed by the intestinal mucosa and is efficiently re-esterified into triglycerides. This structural arrangement enhances the absorption of both the fatty acid at the sn-2 position and other dietary fats.
Biological Roles of Oleic Acid:
-
Enhanced Fat and Calcium Absorption: The efficient absorption of 2-monoolein prevents the formation of insoluble calcium soaps in the infant gut, which can occur when saturated fatty acids are in the sn-1 and sn-3 positions. This, in turn, improves overall fat and calcium absorption.[4][14]
-
Energy and Brain Development: Oleic acid is the most abundant monounsaturated fatty acid in human milk and serves as a major energy source.[15] It is also a key component of brain myelin, which is rapidly deposited during infancy.[16]
-
Immune Regulation: Oleic acid plays a role in immune regulation and may influence the balance of inflammatory responses.[15]
sn-3 Position: Butyric Acid
Short-chain fatty acids (SCFAs) like butyric acid are found in human milk, and there is evidence to suggest they are often located at the sn-3 position.[17] This position is readily accessible to lingual and gastric lipases in the infant's stomach, allowing for rapid release of butyrate (B1204436).[18]
Biological Roles of Butyric Acid:
-
Energy for Colonocytes: Butyrate is a primary energy source for colonocytes, promoting a healthy gut epithelium.[19]
-
Anti-inflammatory and Immunomodulatory Effects: Butyrate has well-documented anti-inflammatory properties and plays a crucial role in immune tolerance.[20] It can modulate immune cell function and reduce the production of pro-inflammatory mediators.[21][22] This may contribute to the protective effects of breastfeeding against inflammatory conditions and allergies.[20]
-
Gut Microbiome Modulation: Butyrate can influence the composition of the gut microbiota by promoting the growth of beneficial bacteria.[21] The butyrate present in human milk may help in shaping the early infant gut microbiome.
-
Appetite Regulation: Some studies suggest that butyrate concentrations in human milk are inversely correlated with milk intake volume, indicating a potential role in appetite regulation and infant growth.[9][23]
Experimental Protocols
Analysis of Fatty Acid Composition in Human Milk
Objective: To determine the total fatty acid profile of human milk triglycerides.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Lipid Extraction: Total lipids are extracted from a human milk sample using a modified Folch method with a chloroform:methanol (2:1, v/v) solution.
-
Transesterification: The extracted triglycerides are converted to fatty acid methyl esters (FAMEs) by transesterification using a reagent such as methanolic HCl or boron trifluoride-methanol.
-
GC-MS Analysis: The FAMEs are separated and identified using a gas chromatograph equipped with a capillary column (e.g., a fused silica (B1680970) capillary column coated with a polar stationary phase) and a mass spectrometer detector.
-
Quantification: The concentration of each fatty acid is determined by comparing the peak area to that of a known internal standard.
Regiospecific Analysis of Triglycerides
Objective: To determine the positional distribution of fatty acids on the glycerol backbone of human milk triglycerides.
Methodology: Pancreatic Lipase Digestion followed by GC-MS
-
Isolation of Triglycerides: Triglycerides are isolated from the total lipid extract using thin-layer chromatography (TLC) or solid-phase extraction.
-
Enzymatic Hydrolysis: The isolated triglycerides are incubated with pancreatic lipase, which specifically hydrolyzes the fatty acids at the sn-1 and sn-3 positions, yielding free fatty acids and 2-monoacylglycerols.
-
Separation of Products: The resulting free fatty acids and 2-monoacylglycerols are separated by TLC.
-
Fatty Acid Analysis: The fatty acid composition of the original triglycerides, the liberated free fatty acids (from sn-1 and sn-3 positions), and the 2-monoacylglycerols (from the sn-2 position) are determined by GC-MS after transesterification.
-
Calculation: The positional distribution is calculated from the fatty acid compositions of the different fractions.
Visualizations
Digestion of this compound
Caption: Enzymatic digestion of this compound in the infant gastrointestinal tract.
Signaling Pathway of Butyrate
Caption: Key signaling pathways of butyrate in intestinal and immune cells.
Conclusion
The specific structure of human milk triglycerides, exemplified by the model molecule this compound, is a testament to the co-evolution of maternal lactation and infant nutritional needs. The positional arrangement of short-, medium-, and long-chain fatty acids has profound implications for nutrient bioavailability, energy provision, gut health, and immune development. Understanding these structure-function relationships is critical for the ongoing efforts to optimize infant nutrition, particularly in the context of designing infant formulas that more closely mimic the biological functions of human milk. Further research into the complex interplay of various triglyceride species in human milk will continue to unveil the remarkable biological sophistication of this vital fluid.
References
- 1. econtent.hogrefe.com [econtent.hogrefe.com]
- 2. Lipids in milk and the first steps in their digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fatty acid composition and positional distribution in fat absorption in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembizr.com [chembizr.com]
- 6. mdpi.com [mdpi.com]
- 7. A Comparison of Changes in the Fatty Acid Profile of Human Milk of Spanish Lactating Women during the First Month of Lactation Using Gas Chromatography-Mass Spectrometry. A Comparison with Infant Formulas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Milk Lipid Profiles around the World: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrate in Human Milk: Associations with Milk Microbiota, Milk Intake Volume, and Infant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Myristic acid in amniotic fluid produces appetitive responses in human newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The composition of human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mc-f20ed438-ac9e-4adb-9c0f-8375-cm.azurewebsites.net [mc-f20ed438-ac9e-4adb-9c0f-8375-cm.azurewebsites.net]
- 15. The multifaceted roles of fatty acids and their dysregulation in obese mothers: potential implications for infant development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of oleic acid and cholesterol in neonatal diet - UBC Library Open Collections [open.library.ubc.ca]
- 17. Fatty acid composition of human milk triglyceride species. Possible consequences for optimal structures of infant formula triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Digestion and Absorption of Milk Phospholipids in Newborns and Adults [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Butyrate: A Link between Early Life Nutrition and Gut Microbiome in the Development of Food Allergy [mdpi.com]
- 21. The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Microbiota-derived short chain fatty acids in pediatric health and diseases: from gut development to neuroprotection [frontiersin.org]
- 23. Butyrate in Human Milk: Associations with Milk Microbiota, Milk Intake Volume, and Infant Growth. [repository.cam.ac.uk]
A Technical Guide to the Natural Sources and Isolation of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources and isolation methods for the triglyceride 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol. This molecule, a specific triacylglycerol containing myristic, oleic, and butyric acids, has been identified in human breast milk. This guide details the methodologies for its extraction, separation, and quantification, primarily through high-resolution liquid chromatography-mass spectrometry (HRLC-MS). Furthermore, it discusses the broader biological significance of mixed-acid triglycerides in infant nutrition, providing context for the importance of such molecules in early-life development. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.
Natural Sources
The primary and currently documented natural source of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol is human breast milk.[1][2][3] It exists as a minor component of the complex lipid profile of human milk. The specific arrangement of a medium-chain fatty acid (myristic acid), a long-chain unsaturated fatty acid (oleic acid), and a short-chain fatty acid (butyric acid) on the glycerol (B35011) backbone makes it a unique triacylglycerol.
While other triglycerides with similar fatty acid compositions have been identified in various natural sources like butterfat and certain plant oils, 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol has, to date, only been specifically quantified in human milk.[4][5]
Table 1: Natural Source and Concentration of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol
| Natural Source | Concentration (mg L⁻¹) | Method of Quantification | Reference |
| Human Breast Milk | 0.01 - 0.06 | HRLC-MS | Kim, K.-M., et al. (2015)[6] |
Isolation and Quantification Methodology
The isolation and quantification of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol from its natural source, human milk, involves a multi-step process encompassing lipid extraction followed by chromatographic separation and mass spectrometric detection. The following protocol is based on the validated method described by Kim, K.-M., et al. in Analytical Methods, 2015.[6]
Experimental Protocol: Lipid Extraction from Human Milk
This protocol details the extraction of total lipids from human milk samples, a necessary first step for the isolation of specific triglycerides.
-
Sample Preparation: Thaw frozen human milk samples at room temperature. Homogenize the sample by gentle inversion.
-
Extraction Solvent Preparation: Prepare a mixture of chloroform (B151607) and methanol (B129727) in a 2:1 (v/v) ratio.
-
Lipid Extraction:
-
To 1 mL of the homogenized human milk sample in a glass tube, add 5 mL of the chloroform:methanol (2:1) mixture.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 1 mL of 0.9% aqueous sodium chloride solution to the mixture to facilitate phase separation.
-
Vortex again for 1 minute.
-
Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
-
Collection of Lipid Layer:
-
Carefully aspirate the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a new, clean glass tube.
-
Be cautious to avoid disturbing the upper aqueous layer and the protein interface.
-
-
Drying and Reconstitution:
-
Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried lipid extract in a known volume of a suitable solvent for HRLC-MS analysis, such as a mixture of isopropanol (B130326) and acetonitrile.
-
Experimental Protocol: HRLC-MS Analysis
This protocol outlines the parameters for the separation and quantification of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol using High-Resolution Liquid Chromatography-Mass Spectrometry.
Table 2: HRLC-MS Parameters for Triglyceride Analysis
| Parameter | Specification |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid |
| Gradient Elution | A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B and re-equilibration. |
| Flow Rate | 0.3 mL min⁻¹ |
| Column Temperature | 55°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) |
| Scan Mode | Full scan mode for identification and targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for quantification. |
| Mass Range | m/z 300-1200 |
| Precursor Ion (for MOB) | [M+NH₄]⁺ or [M+Na]⁺ adducts of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol |
| Collision Energy | Optimized for fragmentation of the precursor ion to confirm fatty acid constituents. |
| Data Analysis Software | Software capable of peak integration and quantification against a standard curve of the purified compound. |
Visualizations
Experimental Workflow for Isolation and Analysis
The following diagram illustrates the sequential steps involved in the extraction and analysis of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol from human milk.
Caption: Workflow for the extraction and HRLC-MS analysis of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol.
Biological Significance and Broader Context
While specific signaling pathways involving 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol have not been elucidated, the unique structure of this triglyceride, containing short-, medium-, and long-chain fatty acids, suggests important roles in infant nutrition and development.
-
Efficient Energy Source: Short- and medium-chain fatty acids are more readily absorbed and metabolized by infants compared to long-chain fatty acids, providing a rapid source of energy.
-
Gut Health and Development: Butyric acid, a short-chain fatty acid, is a primary energy source for colonocytes and plays a role in maintaining gut health.
-
Cell Membrane and Neurological Development: Oleic acid, a long-chain monounsaturated fatty acid, is a key component of cell membranes and is important for neurological development.
The presence of such mixed-acid triglycerides in human milk highlights the complexity and tailored nature of this biological fluid to meet the specific metabolic and developmental needs of the infant. Further research into the precise biological functions of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol and similar triglycerides is warranted to fully understand their contribution to infant health.
General Pathway of Triglyceride Digestion and Absorption
The diagram below provides a simplified overview of the general pathway for the digestion and absorption of dietary triglycerides in the infant gut.
References
- 1. The Role of Lipids in Human Milk and Infant Formulae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid profiling of triglycerides in human breast milk using liquid extraction surface analysis Fourier transform mass spectrometry reveals new very long chain fatty acids and differences within individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary Triacylglycerol Structure and Its Role in Infant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary triacylglycerol structure and its role in infant nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to 1-Myristin-2-Olein-3-Butyrin: Structure, Stereochemistry, and Experimental Protocols
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies for the mixed-acid triglyceride, 1-Myristin-2-Olein-3-Butyrin. This document is intended for researchers, scientists, and professionals in the field of drug development and lipidomics.
Chemical Structure and Properties
This compound, also known as 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, is a triacylglycerol with the IUPAC name [(2R)-1-(butanoyloxy)-3-(tetradecanoyloxy)propan-2-yl] (Z)-octadec-9-enoate and its (S)-enantiomer.[1] It is composed of a glycerol (B35011) backbone esterified with myristic acid at the sn-1 position, oleic acid at the sn-2 position, and butyric acid at the sn-3 position. The designation "rac-" (racemic) indicates that it is a mixture of the two possible stereoisomers at the central carbon of the glycerol backbone.[1] The oleic acid component possesses a cis (Z) configuration at the carbon-carbon double bond.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [(2R)-1-(butanoyloxy)-3-(tetradecanoyloxy)propan-2-yl] (Z)-octadec-9-enoate and its (S)-enantiomer | N/A |
| Synonyms | 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, MOB, TG(14:0/18:1/4:0) | [1][2] |
| CAS Number | 1122578-93-1 | [1][2] |
| Molecular Formula | C39H72O6 | [1] |
| Molecular Weight | 636.99 g/mol | N/A |
| Physical State | Liquid | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [1] |
| SMILES | O=C(CCCCCCCCCCCCC)OCC(OC(CCCCCCC/C=C\CCCCCCCC)=O)COC(CCC)=O | [1] |
| InChI Key | JHVAZCZKBJZSMH-HNENSFHCSA-N | [1] |
Stereochemistry
The stereochemistry of this compound is a critical aspect of its structure. The central carbon (C2 or sn-2) of the glycerol backbone is a chiral center, as it is bonded to four different groups: the myristoyl group (via an ester linkage to C1), the oleoyl (B10858665) group, a hydrogen atom, and the butyryl group (via an ester linkage to C3).
The "rac-" designation in the name "1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol" signifies that the compound is a racemic mixture, containing equal amounts of the two enantiomers:
-
(R)-2-(oleoyloxy)propane-1,3-diyl 1-butyrate 3-myristate
-
(S)-2-(oleoyloxy)propane-1,3-diyl 1-butyrate 3-myristate
The double bond in the oleic acid acyl chain is in the cis or Z configuration, which introduces a kink in the fatty acid chain and influences the overall shape and packing of the triglyceride molecule.
Experimental Protocols
Synthesis of this compound
The synthesis of a mixed-acid triglyceride such as this compound requires a multi-step process to ensure the specific placement of the different fatty acids onto the glycerol backbone. A plausible synthetic route is outlined below.
Protocol: Stepwise Enzymatic Synthesis
This protocol utilizes sn-1,3 specific lipases to achieve regioselectivity.
-
Ethanolysis of a Myristic Acid-Rich Oil:
-
Start with a triglyceride rich in myristic acid (e.g., coconut oil or palm kernel oil).
-
Perform an ethanolysis reaction using a sn-1,3 specific lipase (B570770) as a catalyst. This will preferentially remove fatty acids from the sn-1 and sn-3 positions, leaving 2-myristoylglycerol.
-
-
Esterification with Oleic Acid:
-
React the resulting 2-myristoylglycerol with an excess of oleic acid in the presence of a suitable lipase to esterify the sn-1 and sn-3 positions. This will yield 1,3-dioleoyl-2-myristoylglycerol.
-
-
Selective Hydrolysis:
-
Utilize a sn-1,3 specific lipase to selectively hydrolyze one of the oleoyl groups from either the sn-1 or sn-3 position, resulting in a mixture of 1-oleoyl-2-myristoyl-glycerol and 3-oleoyl-2-myristoyl-glycerol.
-
-
Esterification with Butyric Anhydride (B1165640):
-
React the resulting mono-oleoyl-myristoyl-glycerol mixture with butyric anhydride in the presence of a suitable catalyst to esterify the remaining free hydroxyl group, yielding this compound.
-
-
Purification:
-
The final product should be purified using column chromatography on silica (B1680970) gel to separate the desired triglyceride from any unreacted starting materials or byproducts.
-
Analytical Characterization
Protocol: Quantitative Analysis by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and quantification of mixed-acid triglycerides.
-
Sample Preparation:
-
Dissolve a known amount of the synthesized this compound in a suitable organic solvent, such as a mixture of isopropanol (B130326) and hexane.
-
Prepare a series of calibration standards of a known reference standard of this compound.
-
-
HPLC Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
Detector: A mass spectrometer (e.g., a triple quadrupole or Orbitrap).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS Scan Mode: Full scan mode to identify the molecular ion of this compound ([M+H]+ or [M+Na]+).
-
MS/MS Fragmentation: For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion. The fragmentation pattern will provide information about the fatty acid composition.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Protocol: Stereospecific Analysis
Determining the enantiomeric composition of the racemic mixture requires a chiral separation method.
-
Derivatization:
-
Convert the 1,2- and 2,3-diacylglycerol intermediates (obtained by partial hydrolysis of the triglyceride) into diastereomeric derivatives using a chiral derivatizing agent.
-
-
Chiral HPLC Separation:
-
Use a chiral stationary phase column to separate the diastereomeric derivatives.
-
The elution order and peak areas of the two diastereomers will indicate the relative amounts of the (R) and (S) enantiomers in the original triglyceride mixture.
-
Visualizations
Caption: Synthesis workflow for this compound.
References
In Silico Modeling of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol (MOBI), a mixed-acid triglyceride found in human breast milk. This document is intended for researchers, scientists, and drug development professionals interested in the computational analysis of triglycerides. It covers the metabolic context of MOBI, details methodologies for its characterization, and provides a framework for conducting molecular dynamics simulations to understand its behavior at an atomic level. Given the limited direct experimental data on MOBI, this guide leverages data from structurally similar triglycerides to provide a robust predictive model and a basis for future research.
Introduction
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol is a triacylglycerol comprised of myristic acid (14:0) at the sn-1 position, oleic acid (18:1) at the sn-2 position, and butyric acid (4:0) at the sn-3 position. Its presence in human breast milk suggests a significant role in infant nutrition and development. The unique combination of a long-chain saturated fatty acid, a long-chain monounsaturated fatty acid, and a short-chain fatty acid gives MOBI distinct physicochemical properties that influence its digestion, absorption, and metabolic fate.
In silico modeling offers a powerful approach to investigate the structure-function relationships of triglycerides like MOBI, providing insights that can be challenging to obtain through experimental methods alone.[1][2] Molecular dynamics (MD) simulations, in particular, allow for the examination of molecular behavior with high temporal and spatial resolution.[1] This guide outlines the theoretical and practical aspects of modeling MOBI, with a focus on its interaction with key metabolic enzymes and its potential role in drug delivery systems.
Physicochemical Properties of Triglycerides
| Property | Trimyristin (14:0/14:0/14:0) | Triolein (18:1/18:1/18:1) | Tributyrin (4:0/4:0/4:0) |
| Molecular Weight ( g/mol ) | 723.17 | 885.43 | 302.36 |
| Melting Point (°C) | 56-58 | 5 | -75 |
| Density (g/cm³) | 0.862 (at 80°C) | 0.91 (at 20°C) | 1.032 (at 20°C) |
| Viscosity (mPa·s) | 8.95 (at 80°C) | 35.1 (at 30°C) | 5.4 (at 25°C) |
Table 1: Physicochemical properties of triglycerides structurally related to the fatty acid components of MOBI. Data is compiled from various sources and should be used for comparative purposes.
Metabolic Pathways of Mixed-Acid Triglycerides
The metabolism of dietary triglycerides is a complex process involving digestion, absorption, transport, and storage.[4] Mixed-acid triglycerides like MOBI are hydrolyzed by lipases, primarily lipoprotein lipase (B570770) (LPL), in the bloodstream.[5] This process releases fatty acids and monoacylglycerols, which are then taken up by cells for energy or storage.[6][7] The short-chain fatty acid, butyrate, is of particular interest due to its rapid absorption and metabolic effects.[8][9]
Triglyceride Hydrolysis by Lipoprotein Lipase (LPL)
LPL, anchored to the endothelial surface of capillaries, is the primary enzyme responsible for hydrolyzing triglycerides in chylomicrons and very-low-density lipoproteins (VLDL).[10] The process is initiated by the binding of the lipoprotein particle to LPL, a reaction facilitated by the cofactor apolipoprotein C-II (ApoC-II).[2]
References
- 1. Assay Procedure for Lipase [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. lcms.cz [lcms.cz]
- 4. biorxiv.org [biorxiv.org]
- 5. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. Uptake of micellar long-chain fatty acid and sn-2-monoacylglycerol into human intestinal Caco-2 cells exhibits characteristics of protein-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Short-Chain Fatty Acids in Metabolic Dysfunction-Associated Steatotic Liver Disease and Other Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scilit.com [scilit.com]
A Technical Guide to the Thermal Analysis of 1-Myristin-2-Olein-3-Butyrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and expected thermal characteristics of the mixed-acid triglyceride, 1-Myristin-2-Olein-3-Butyrin. Given the specific arrangement of myristic acid (a saturated C14 fatty acid), oleic acid (a monounsaturated C18 fatty acid), and butyric acid (a short-chain saturated C4 fatty acid) on the glycerol (B35011) backbone, this molecule is expected to exhibit unique thermal properties relevant to its application in pharmaceutical and materials science. This document outlines the standard experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), presents templates for data summarization, and visualizes the analytical workflows.
Theoretical Thermal Behavior
Triglycerides are the primary constituents of fats and oils. Their thermal properties are dictated by the nature of their fatty acid chains. The presence of both long-chain saturated (myristic), long-chain unsaturated (oleic), and short-chain saturated (butyric) fatty acids in this compound suggests a complex thermal profile.
Natural fats, which are complex mixtures of various triglycerides, typically melt over a wide temperature range. In contrast, cocoa butter, composed of only a few specific triglycerides, has a sharper melting point.[1] The specific structure of this compound, a mixed triglyceride, makes its thermal behavior distinct from simple triglycerides where all three fatty acids are identical.[1]
A key characteristic of triglycerides is polymorphism, the ability to crystallize in different forms (α, β', and β), each with a distinct melting point.[1][2][3] The α form is the least stable with the lowest melting point, and it can transition to the more stable β' and β forms over time or with specific thermal treatment.[2][3] Asymmetrical and unsaturated triglycerides are more prone to forming β' phases.[2]
Key Thermal Analysis Techniques
The primary techniques for characterizing the thermal properties of this compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Differential Scanning Calorimetry (DSC): DSC is used to study the phase transitions of a material, such as melting and crystallization, by measuring the difference in heat flow between a sample and a reference as a function of temperature. This technique is crucial for understanding the polymorphic behavior of triglycerides.[2][4]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of lipids.[5]
Experimental Protocols
Detailed experimental design is critical for obtaining reproducible and accurate thermal analysis data.
This protocol is designed to identify the melting and crystallization behavior, including any polymorphic transitions.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any mass loss during the experiment.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Use a calibrated Differential Scanning Calorimeter.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[6]
-
-
Thermal Program:
-
Initial Equilibration: Equilibrate the sample at a temperature well above its expected melting point (e.g., 80°C) and hold for 10 minutes to erase any prior thermal history.
-
Controlled Cooling: Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature well below its expected crystallization point (e.g., -80°C). This will generate an exothermic crystallization peak.
-
Isothermal Hold: Hold the sample at the low temperature for 10 minutes to ensure complete crystallization.
-
Controlled Heating: Heat the sample at a controlled rate (e.g., 5°C/min) to the initial equilibration temperature (e.g., 80°C). This will generate one or more endothermic melting peaks corresponding to different polymorphic forms.
-
The following diagram illustrates the DSC experimental workflow:
This protocol is designed to determine the thermal stability and decomposition profile of the triglyceride.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound into a ceramic or aluminum TGA pan.
-
-
Instrument Setup:
-
Thermal Program:
-
Initial Equilibration: Equilibrate the sample at a starting temperature of 30°C and hold for 5 minutes to allow for stabilization.
-
Controlled Heating: Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 600°C).
-
Record the mass loss as a function of temperature.
-
The logical relationship for interpreting TGA data is shown below:
Data Presentation
Quantitative data from thermal analysis should be summarized in clear, structured tables for easy comparison and interpretation.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Crystallization | |||
| Cooling Scan (5°C/min) | |||
| Melting | |||
| Heating Scan (5°C/min) - α form | |||
| Heating Scan (5°C/min) - β' form | |||
| Heating Scan (5°C/min) - β form |
Note: Multiple melting peaks may be observed, corresponding to different polymorphic forms.
| Atmosphere | Onset of Decomposition (T_onset, °C) | Temperature of Maximum Decomposition Rate (T_peak, °C) | Mass Loss at T_peak (%) | Final Residue at 600°C (%) |
| Nitrogen | ||||
| Air |
Conclusion
The thermal analysis of this compound, a novel mixed-acid triglyceride, requires a systematic approach using DSC and TGA. The protocols and data presentation formats outlined in this guide provide a robust framework for researchers to characterize its melting, crystallization, and decomposition behavior. The expected complex polymorphic behavior and thermal stability profile are critical parameters for its potential applications in drug delivery systems, specialty fats, and other advanced materials. The provided workflows and tables serve as a standardized methodology for the comprehensive thermal characterization of this and other similar molecules.
References
An In-depth Technical Guide to the Solubility of 1-Myristin-2-Olein-3-Butyrin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Myristin-2-Olein-3-Butyrin (MOBB), a mixed-acid triglyceride of significant interest in pharmaceutical and lipidomic research. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing the available qualitative information, comparative data for structurally related lipids, and a detailed experimental protocol for determining its solubility in various organic solvents.
Introduction to this compound
This compound is a triacylglycerol containing myristic acid (a saturated C14 fatty acid), oleic acid (a monounsaturated C18 fatty acid), and butyric acid (a short-chain C4 fatty acid) esterified to a glycerol (B35011) backbone. Its unique structure, combining fatty acids of varying chain lengths and degrees of saturation, influences its physicochemical properties, including its solubility, which is a critical parameter for its application in drug delivery systems, formulation development, and as a standard in lipid analysis.
Solubility Profile of this compound and Related Triglycerides
Direct quantitative solubility data for this compound is scarce in peer-reviewed literature and chemical databases. However, qualitative assessments and the solubility of similar triglycerides and their constituent fatty acids can provide valuable insights.
Qualitative Solubility of this compound:
| Solvent | Solubility |
| Chloroform | Slightly soluble |
| Methanol | Slightly soluble |
Comparative Solubility of Structurally Related Compounds:
To provide a predictive context for the solubility of this compound, the following table summarizes the solubility of triglycerides with similar fatty acid constituents. It is generally observed that triglycerides are more soluble in non-polar and weakly polar organic solvents. The solubility tends to decrease with increasing chain length and saturation of the fatty acid residues.
| Compound | Solvent | Temperature (°C) | Solubility |
| Triolein (Triglyceride of Oleic Acid) | Chloroform | Ambient | Soluble |
| Ether | Ambient | Soluble | |
| Carbon Tetrachloride | Ambient | Soluble | |
| Alcohol | Ambient | Slightly Soluble[1] | |
| Tributyrin (Triglyceride of Butyric Acid) | Acetone | Ambient | Soluble[2] |
| Benzene | Ambient | Soluble[2] | |
| Ethanol | Ambient | Miscible | |
| Water | Ambient | Insoluble | |
| Myristic Acid | Tetrahydrofuran (THF) | ~20 | > 10 mg/mL[3] |
| Ethanol | ~20 | > 10 mg/mL[3] | |
| Acetonitrile | ~20 | > 10 mg/mL[3] | |
| Oleic Acid | Supercritical CO2 (308 K) | 35 | Soluble (increases with pressure)[4] |
| Stearic Acid | Trichloroethylene | 25 | ~150 g/L[5] |
| 2-Propanol | 25 | ~40 g/L[5] | |
| Hexane | 25 | ~35 g/L[5] | |
| Heptane | 25 | ~25 g/L[5] | |
| Acetone | 25 | ~20 g/L[5] | |
| Ethanol | 25 | ~10 g/L[5] |
Note: The table includes data for simple triglycerides and individual fatty acids to illustrate general solubility trends.
Experimental Protocol for Determining Triglyceride Solubility
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by gravimetric analysis.[6][7][8][9]
3.1. Principle
An excess amount of the triglyceride is equilibrated with the solvent of interest at a constant temperature. After reaching equilibrium, the undissolved solute is separated from the saturated solution. The concentration of the dissolved triglyceride in a known amount of the supernatant is then determined by evaporating the solvent and weighing the residue.
3.2. Materials and Equipment
-
This compound (>98% purity)
-
Organic solvents (analytical grade)
-
Analytical balance (readability ± 0.01 mg)
-
Thermostatic shaker or water bath with orbital shaking capabilities
-
Centrifuge
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and volumetric flasks
-
Evaporating dishes or pre-weighed aluminum pans
-
Drying oven or vacuum desiccator
3.3. Procedure
-
Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake the mixture at a constant speed (e.g., 150 rpm) for a sufficient time to reach equilibrium (typically 24-48 hours).[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifuge the vials to facilitate separation.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a pre-weighed evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the triglyceride, or use a vacuum desiccator to evaporate the solvent completely.
-
Gravimetric Analysis: Once the solvent has fully evaporated, cool the dish to room temperature in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant weight is achieved.[10][11][12]
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Weight of residue (g) / Volume of supernatant withdrawn (L))
3.4. Considerations
-
Equilibrium Time: It is crucial to ensure that equilibrium has been reached. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and checking if the calculated solubility remains constant.
-
Temperature Control: Solubility is highly dependent on temperature. Maintain a constant and accurately controlled temperature throughout the experiment.
-
Purity of Materials: The purity of both the triglyceride and the solvent can significantly impact the results. Use high-purity materials.
-
Alternative Quantification: For higher precision or for volatile solutes, quantification of the dissolved triglyceride can be performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or a UV detector at a low wavelength).[13][14][15][16][17]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of triglyceride solubility.
Caption: Experimental workflow for determining triglyceride solubility.
Conclusion
References
- 1. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tributyrin | C15H26O6 | CID 6050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shodex.com [shodex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. scielo.br [scielo.br]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmajournal.net [pharmajournal.net]
- 11. Estimation of the total amount of lipids | Cyberlipid [cyberlipid.gerli.com]
- 12. researchgate.net [researchgate.net]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light-Scattering Detector | Semantic Scholar [semanticscholar.org]
- 15. youngin.com [youngin.com]
- 16. agilent.com [agilent.com]
- 17. tandfonline.com [tandfonline.com]
The Metabolic Odyssey of 1-Myristin-2-Olein-3-Butyrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structured triglycerides, such as 1-Myristin-2-Olein-3-Butyrin, represent a class of lipids with tailored fatty acid compositions designed for specific nutritional or therapeutic purposes. Understanding the metabolic pathways of these molecules is paramount for predicting their physiological effects, optimizing their design, and ensuring their safety and efficacy. This technical guide provides an in-depth exploration of the potential metabolic fate of this compound, a mixed-acid triglyceride containing myristic acid (a saturated medium-chain fatty acid), oleic acid (a monounsaturated long-chain fatty acid), and butyric acid (a short-chain fatty acid). The distinct properties of these constituent fatty acids suggest a complex and multifaceted metabolic journey, from digestion and absorption to cellular utilization and storage.
Digestion and Absorption: The Initial Breakdown
The journey of this compound begins in the small intestine, where it undergoes enzymatic digestion primarily by pancreatic lipase (B570770).[1][2][3] This enzyme exhibits regioselectivity, preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the glycerol (B35011) backbone.[4][5]
Initial Hydrolysis Products:
-
Myristic Acid (Free Fatty Acid): Released from the sn-1 position.
-
Butyric Acid (Free Fatty Acid): Released from the sn-3 position.
-
2-Oleoyl-glycerol (2-Monoglyceride): The remaining glycerol backbone with oleic acid at the sn-2 position.
These products, along with bile salts, form mixed micelles, which facilitate their transport across the unstirred water layer to the surface of the enterocytes for absorption.[5]
Enterocyte Metabolism: Reassembly and Packaging
Once inside the enterocytes, the absorbed components embark on distinct metabolic pathways:
-
Myristic Acid and 2-Oleoyl-glycerol: These long- and medium-chain fatty acids are primarily re-esterified back into triglycerides via the monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT) pathways.[6][7] This process largely restores the triglyceride structure, albeit with a potentially different fatty acid composition depending on the available fatty acid pool within the enterocyte.
-
Butyric Acid: As a short-chain fatty acid, butyric acid has a different fate. A significant portion can be directly absorbed into the portal circulation and transported to the liver for metabolism.[8] Some may also be utilized as an energy source by the enterocytes themselves.
The newly synthesized triglycerides, along with cholesterol and apolipoproteins, are then assembled into chylomicrons, which are large lipoprotein particles. These chylomicrons are secreted into the lymphatic system and eventually enter the bloodstream for distribution to various tissues.[9][10][11]
Systemic Metabolism: The Fate of Constituent Fatty Acids
Upon reaching the peripheral tissues, the triglycerides within the chylomicrons are hydrolyzed by lipoprotein lipase (LPL), releasing the constituent fatty acids for uptake by cells. The metabolic fate of each fatty acid is then determined by the specific needs of the tissue.
Metabolic Fate of Myristic Acid (C14:0)
Myristic acid is a saturated fatty acid that can be rapidly metabolized.[2] Its primary fates include:
-
β-Oxidation: A significant portion of myristic acid is oxidized in the mitochondria to produce acetyl-CoA, which can then enter the citric acid cycle for energy production (ATP synthesis).[2]
-
Elongation: Myristic acid can be elongated to form palmitic acid (C16:0), a more common long-chain saturated fatty acid.[2]
-
Incorporation into Lipids: It can be incorporated into various cellular lipids, including phospholipids (B1166683) and triglycerides for storage.
Metabolic Fate of Oleic Acid (C18:1)
Oleic acid, a monounsaturated fatty acid, is a major component of dietary fats and plays several roles in the body:
-
β-Oxidation: Like other fatty acids, oleic acid is a significant source of energy through mitochondrial β-oxidation.[12]
-
Incorporation into Triglycerides: It is readily incorporated into triglycerides for storage in adipose tissue.
-
Synthesis of Other Lipids: Oleic acid is a key component of membrane phospholipids, contributing to membrane fluidity. It can also be a precursor for the synthesis of other fatty acids.
Metabolic Fate of Butyric Acid (C4:0)
Butyric acid, a short-chain fatty acid, has unique metabolic roles:
-
Energy for Colonocytes: Butyric acid that reaches the colon (either from the diet or through microbial fermentation) is the preferred energy source for colonocytes, the cells lining the colon.[13]
-
Hepatic Metabolism: Butyric acid absorbed into the portal vein is transported to the liver, where it can be used in gluconeogenesis (synthesis of glucose) or ketogenesis (synthesis of ketone bodies).[8]
-
Signaling Molecule: Butyrate also acts as a signaling molecule, influencing gene expression and cellular function through various mechanisms, including the inhibition of histone deacetylases (HDACs).[12]
Quantitative Data on Fatty Acid Metabolism
The following tables summarize available quantitative data on the metabolism of the individual fatty acids. It is important to note that these values can vary significantly based on the experimental model, physiological state, and dietary context.
| Fatty Acid | Metabolic Fate | Quantitative Data | Source |
| Myristic Acid | Uptake by hepatocytes | 86.9 ± 0.9% of initial radioactivity cleared from medium after 4 hr | [2] |
| β-Oxidation in hepatocytes | 14.9 ± 2.2% of initial radioactivity incorporated into β-oxidation products after 4 hr | [2] | |
| Elongation to palmitic acid | 12.2 ± 0.8% of initial radioactivity after 12 hr | [2] | |
| Oleic Acid | Oxidation to ketone bodies | More oxidized compared with palmitic and stearic acid after 8 hr | [12] |
| Butyric Acid | Daily production in the colon | 50–70 mmol (approximately 5.5–7.5 g/day ) | [13] |
Experimental Protocols
A variety of in vitro and in vivo methods are employed to study the metabolism of triglycerides and their constituent fatty acids.
In Vitro Digestion of Mixed Triglycerides
This protocol simulates the digestion of triglycerides in the small intestine.
Objective: To determine the rate and extent of hydrolysis of this compound by pancreatic lipase.
Methodology:
-
Prepare a simulated intestinal fluid (SIF) containing bile salts, phospholipids, and a buffer system to mimic the pH of the duodenum.
-
Disperse a known amount of this compound in the SIF to form an emulsion.
-
Initiate the reaction by adding a standardized amount of pancreatic lipase.
-
Maintain the reaction at 37°C with constant stirring.
-
At various time points, collect aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by adding a lipase inhibitor or by heat inactivation).
-
Extract the lipids from the aliquots.
-
Analyze the lipid composition using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the remaining triglyceride and the appearance of hydrolysis products (myristic acid, butyric acid, 2-oleoyl-glycerol, and other intermediates).
In Vivo Lipid Absorption using Stable Isotopes
This protocol tracks the absorption and systemic distribution of fatty acids from a specific triglyceride.
Objective: To quantify the absorption and tissue distribution of myristic acid, oleic acid, and butyric acid from this compound in an animal model.
Methodology:
-
Synthesize this compound with one or more of the fatty acids labeled with a stable isotope (e.g., ¹³C or ²H).
-
Administer a single oral dose of the labeled triglyceride to the animal model (e.g., rats or mice).
-
Collect blood samples at various time points post-administration.
-
At the end of the study, collect various tissues of interest (e.g., liver, adipose tissue, muscle).
-
Extract lipids from the plasma and tissue samples.
-
Analyze the isotopic enrichment of the fatty acids in different lipid fractions (e.g., triglycerides, phospholipids, free fatty acids) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the rate of appearance of the labeled fatty acids in the circulation and their incorporation into different tissues.[4]
Cellular Metabolism of Fatty Acids using Radiolabeling
This protocol investigates the metabolic fate of fatty acids within cultured cells.
Objective: To determine the relative rates of oxidation, esterification, and elongation of myristic acid and oleic acid in a specific cell type (e.g., hepatocytes or adipocytes).
Methodology:
-
Culture the cells of interest to a desired confluency.
-
Prepare a medium containing a radiolabeled fatty acid (e.g., [¹⁴C]myristic acid or [³H]oleic acid) complexed to albumin.
-
Incubate the cells with the radiolabeled medium for a defined period.
-
To measure oxidation, capture the released ¹⁴CO₂ (from [¹⁴C]-labeled fatty acids) or measure the production of ³H₂O (from [³H]-labeled fatty acids).
-
To measure esterification, harvest the cells, extract the lipids, and separate the different lipid classes (triglycerides, phospholipids, etc.) using thin-layer chromatography (TLC). Quantify the radioactivity in each lipid spot.[1]
-
To measure elongation, analyze the fatty acid composition of the total lipids by GC and determine the radioactivity associated with the elongated fatty acid products.
Signaling Pathways and Logical Relationships
The metabolism of this compound is a multi-step process involving enzymatic digestion, absorption, intracellular transport, and subsequent metabolic partitioning. The following diagrams illustrate these key pathways and relationships.
References
- 1. Metabolic labeling with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of In Vivo VLDL and Chylomicron Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 7. researchgate.net [researchgate.net]
- 8. A simple and rapid method to assay triacylglycerol in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of the formation and secretion of chylomicrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chylomicron synthesis and secretion. [jbr-pub.org.cn]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
The Role of Butyrate-Containing Triglycerides in Gut Health: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrate (B1204436), a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon, is a pivotal molecule in maintaining gut homeostasis. However, its direct oral administration is hampered by its unpleasant odor, rapid absorption in the upper gastrointestinal tract, and instability. Butyrate-containing triglycerides, such as tributyrin (B1683025), serve as effective prodrugs, ensuring targeted delivery of butyrate to the lower gut. This technical guide provides an in-depth analysis of the role of these compounds in gut health, detailing their mechanisms of action, summarizing quantitative data from key studies, and providing detailed experimental protocols. The guide also includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of the science.
Introduction: The Significance of Butyrate in Gut Health
The colonic epithelium relies on butyrate as its primary energy source, and this SCFA plays a crucial role in a multitude of physiological processes essential for gut health. These include strengthening the gut barrier, modulating the immune system, and regulating cell growth and differentiation. The therapeutic potential of butyrate has garnered significant interest, particularly for inflammatory bowel diseases (IBD) and other conditions characterized by a compromised gut barrier. However, the inherent challenges of butyrate delivery have led to the development of prodrugs, with tributyrin, a triglyceride containing three butyrate molecules, being a prominent and well-studied example.
Mechanism of Action of Butyrate
Butyrate delivered via triglycerides like tributyrin exerts its beneficial effects through several key mechanisms:
Enhancement of the Gut Epithelial Barrier
A primary function of butyrate is its ability to fortify the intestinal barrier, thereby preventing the translocation of harmful substances from the gut lumen into the bloodstream. This is achieved through the upregulation of tight junction proteins, which are critical components of the paracellular barrier.
-
Upregulation of Tight Junction Proteins: Butyrate has been shown to increase the expression of key tight junction proteins such as claudins, occludin, and zonula occludens-1 (ZO-1). This enhancement of the physical barrier reduces intestinal permeability.
Modulation of Signaling Pathways
Butyrate's effects are mediated through its interaction with specific cellular signaling pathways:
-
G-Protein Coupled Receptors (GPCRs): Butyrate is a natural ligand for GPR41 (FFAR3) and GPR43 (FFAR2). Activation of these receptors on intestinal epithelial and immune cells triggers downstream signaling cascades that influence inflammation and gut motility.
-
AMP-Activated Protein Kinase (AMPK) and Akt/mTOR Pathways: Butyrate can activate the AMPK and Akt/mTOR signaling pathways, which are involved in regulating tight junction assembly and protein synthesis, further contributing to barrier integrity.
Histone Deacetylase (HDAC) Inhibition
Butyrate is a potent inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters gene expression. This epigenetic modification plays a significant role in its anti-inflammatory and anti-proliferative effects. For instance, HDAC inhibition by butyrate can suppress the pro-inflammatory NF-κB pathway.
Data Presentation: Quantitative Effects of Butyrate-Containing Triglycerides
The following tables summarize quantitative data from various in vitro and in vivo studies, demonstrating the impact of butyrate and tributyrin on key markers of gut health.
Table 1: In Vitro Effects of Butyrate on Intestinal Barrier Function in Caco-2 Cells
| Parameter | Treatment | Concentration | Duration | Result | Reference |
| Transepithelial Electrical Resistance (TEER) | Sodium Butyrate | 2 mM | 24-96 h | Significant increase | |
| Paracellular Permeability (Inulin, Mannitol (B672), FITC-dextran) | Sodium Butyrate | 1-5 mM | 24-96 h | Significant decrease | |
| Claudin-3 and Claudin-4 mRNA and protein expression | Sodium Butyrate | Dose-dependent | 4-8 h | Significant increase | |
| Phospho-Akt and Phospho-4E-BP1 protein abundance | Sodium Butyrate | Dose-dependent | - | Prevention of LPS-induced downregulation |
Table 2: In Vivo Effects of Tributyrin in a DSS-Induced Colitis Mouse Model
| Parameter | Treatment | Dosage | Duration | Result | Reference |
| Body Weight Loss | Tributyrin | Diet supplement | - | Prevention of weight loss | |
| Colon Length | Tributyrin | Diet supplement | - | Prevention of colon shortening | |
| Inflammatory Indices (Disease Activity Index) | Tributyrin + B. subtilis BM107 | Diet supplement + 1x10^8 CFU | - | Significant reduction | |
| Cecal Butyrate Levels | Tributyrin + B. subtilis BM107 | Diet supplement + 1x10^8 CFU | - | Restoration to levels of healthy controls | |
| Intestinal IL-1β expression | Low-dose Tributyrin | - | - | Inhibition |
Table 3: Effects of Tributyrin Supplementation on Gut Microbiota in Piglets
| Microbial Group | Treatment | Dosage | Duration | Result | Reference |
| Oscillospira, Oscillibacter, Mucispirillum, Butyrivibrio | Tributyrin | 0.2% in diet | Weaning period | Increased relative abundance | |
| Mogibacterium, Collinsella, Peptococcus, Atopobium | Tributyrin | 0.2% in diet | Weaning period | Reduced relative abundance |
Table 4: Pharmacokinetics of Oral Tributyrin in Humans
| Parameter | Dose | Subjects | Cmax (Median) | Tmax | Reference |
| Plasma Butyrate | 150-200 mg/kg (tid) | 20 patients with advanced solid tumors | 52 µM | - | |
| Plasma Butyrate | 50-400 mg/kg/day | 13 patients with solid tumors | 0-0.45 mM | 0.25-3 h |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the effects of butyrate-containing triglycerides on gut health.
In Vitro Intestinal Barrier Function Assay using Caco-2 Cells
Objective: To assess the effect of butyrate on intestinal epithelial barrier integrity by measuring Transepithelial Electrical Resistance (TEER) and paracellular flux.
Materials:
-
Caco-2 cell line (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes
-
FITC-dextran (4 kDa)
-
Fluorometer
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding on Transwells: Seed Caco-2 cells onto the apical chamber of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Allow the cells to differentiate for 19-21 days, changing the medium every 2-3 days. Monitor the formation of a confluent monolayer by measuring TEER. A stable TEER reading of >250 Ω·cm² indicates a well-formed barrier.
-
Treatment: Once a stable TEER is achieved, treat the cells with varying concentrations of sodium butyrate or tributyrin (solubilized in an appropriate vehicle) in the apical chamber. Include a vehicle-only control.
-
TEER Measurement: At specified time points (e.g., 24, 48, 72, 96 hours), measure the TEER of each Transwell® insert.
-
Equilibrate the plates to room temperature.
-
Place the "chopstick" electrodes in the apical and basolateral chambers.
-
Record the resistance reading.
-
Subtract the resistance of a blank insert (without cells) and multiply by the surface area of the insert to obtain the TEER value (Ω·cm²).
-
-
Paracellular Flux Assay (FITC-dextran):
-
After the final TEER measurement, wash the monolayers with pre-warmed PBS.
-
Add medium containing FITC-dextran (e.g., 1 mg/mL) to the apical chamber and fresh medium to the basolateral chamber.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the basolateral chamber and measure the fluorescence intensity using a fluorometer (excitation ~490 nm, emission ~520 nm).
-
Calculate the apparent permeability coefficient (Papp).
-
In Vivo DSS-Induced Colitis Model in Mice
Objective: To evaluate the protective effects of tributyrin against chemically induced colitis in a mouse model.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Dextran Sulfate Sodium (DSS; 36-50 kDa)
-
Tributyrin
-
Standard rodent chow
-
Fecal occult blood test kit
Procedure:
-
Acclimation: Acclimate mice to the animal facility for at least one week.
-
Group Allocation: Randomly divide mice into experimental groups (e.g., Control, DSS only, DSS + Tributyrin).
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water ad libitum for 5-7 days. The control group receives regular drinking water.
-
Tributyrin Administration: For the treatment group, supplement the standard chow with a specified concentration of tributyrin, starting either before or concurrently with DSS administration.
-
Monitoring: Monitor the mice daily for:
-
Body weight
-
Stool consistency
-
Presence of blood in feces (using a fecal occult blood test)
-
Calculate a Disease Activity Index (DAI) score based on these parameters.
-
-
Termination and Sample Collection: At the end of the experimental period, euthanize the mice.
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Collect cecal contents for SCFA analysis (e.g., by gas chromatography) and gut microbiota analysis (16S rRNA sequencing).
-
In Vivo Intestinal Permeability Assay (Lactulose/Mannitol Test)
Objective: To assess in vivo intestinal permeability by measuring the urinary excretion of orally administered, non-metabolizable sugar probes.
Materials:
-
Mannitol
-
Metabolic cages for urine collection
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Fasting: Fast the subjects (human or animal) overnight.
-
Baseline Urine Collection: Collect a baseline urine sample.
-
Oral Gavage: Administer a solution containing a known concentration of lactulose and mannitol via oral gavage.
-
Urine Collection: House the subjects in metabolic cages and collect all urine produced over a specified period (e.g., 6 hours for humans, 24 hours for rodents).
-
Sample Analysis: Measure the concentrations of lactulose and mannitol in the collected urine using HPLC.
-
Calculation: Calculate the percentage of each sugar excreted in the urine relative to the ingested dose. The lactulose-to-mannitol (L/M) ratio is then determined. An increased L/M ratio indicates increased intestinal permeability.
16S rRNA Gene Sequencing for Gut Microbiota Analysis
Objective: To characterize the composition of the gut microbiota following tributyrin supplementation.
Materials:
-
Fecal samples
-
DNA extraction kit (e.g., PowerSoil DNA Isolation Kit)
-
PCR primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4)
-
High-fidelity DNA polymerase
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software for data analysis (e.g., QIIME 2, DADA2)
Procedure:
-
Sample Collection and Storage: Collect fecal samples and immediately store them at -80°C to preserve the microbial community structure.
-
DNA Extraction: Extract total genomic DNA from the fecal samples using a validated DNA extraction kit.
-
PCR Amplification: Amplify a specific hypervariable region of the 16S rRNA gene using universal primers with attached sequencing adapters and barcodes.
-
Library Preparation: Purify the PCR products and pool them in equimolar concentrations to create a sequencing library.
-
Sequencing: Sequence the library on a next-generation sequencing platform.
-
Bioinformatics Analysis:
-
Quality Control: Filter and trim the raw sequencing reads to remove low-quality sequences.
-
OTU Picking/ASV Inference: Cluster sequences into Operational Taxonomic Units (OTUs) or infer Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign taxonomy to each OTU/ASV by comparing the sequences to a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) to assess changes in the microbial community structure.
-
Statistical Analysis: Identify differentially abundant taxa between experimental groups.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Discovery and Identification of Novel Mixed Triglycerides in Natural Lipids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of lipidomics is undergoing a significant transformation, driven by advancements in analytical technologies that enable the discovery and characterization of novel lipid species. Among these, mixed triglycerides (TGs) represent a diverse and complex class of molecules with profound implications for human health, nutrition, and disease. This technical guide provides a comprehensive overview of the methodologies employed in the discovery and identification of novel mixed triglycerides in natural lipids. It details advanced experimental protocols, presents quantitative data on triglyceride composition in various natural sources, and visualizes the intricate signaling pathways and experimental workflows involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of the lipidome.
Introduction
Triglycerides, esters derived from glycerol (B35011) and three fatty acids, are the primary constituents of fats and oils in nature.[1][2] While simple triglycerides contain three identical fatty acid chains, the vast majority found in natural lipids are mixed triglycerides, featuring a combination of different fatty acids.[1][2] The specific arrangement of these fatty acids on the glycerol backbone gives rise to a vast number of regioisomers and stereoisomers, each with potentially unique physicochemical properties and biological functions.
The composition of mixed triglycerides in natural sources is incredibly diverse and influences the physical characteristics and nutritional value of fats and oils. Recent research has focused on identifying novel mixed triglycerides containing unusual fatty acids, such as those with odd-numbered carbon chains, conjugated double bonds, or hydroxyl groups. These novel lipids are of particular interest due to their potential bioactive properties, including anti-inflammatory, anti-obesity, and cardiovascular protective effects.[3][4][5]
The accurate identification and quantification of these complex molecules present significant analytical challenges. However, the advent of sophisticated techniques such as high-performance liquid chromatography (HPLC), particularly in two-dimensional configurations (2D-LC), coupled with high-resolution mass spectrometry (MS) and tandem mass spectrometry (MS/MS), has revolutionized the field.[6][7] These methods allow for the detailed structural elucidation and precise quantification of a wide array of mixed triglyceride species, paving the way for a deeper understanding of their roles in health and disease.
This guide will delve into the core methodologies for discovering and identifying these novel mixed triglycerides, provide quantitative data from various natural lipids, and illustrate the key experimental and biological pathways.
Data Presentation: Quantitative Analysis of Mixed Triglycerides
The following tables summarize the quantitative composition of mixed triglycerides in various natural lipids. The data is presented as a percentage of total triglycerides.
Table 1: Mixed Triglyceride Composition of Select Vegetable Oils (%)
| Triglyceride Species | Avocado Oil (Fuerte)[8] | Avocado Oil (Hass)[8] | Argan Oil[9][10] |
| OOO | 25.8 | 27.2 | 11-14 |
| OOL | 18.2 | 19.5 | - |
| OOP | 25.1 | 23.9 | - |
| OLO | - | - | 12-14 |
| LOP | - | - | 14 |
| POO | - | - | 15-16 |
| LLO | - | - | 12-14 |
| LnPP | - | - | - |
| PaPaO | - | - | - |
| PaOO | - | - | - |
| SOO | - | - | - |
| POP | - | - | - |
| PLL | - | - | - |
O: Oleic acid, L: Linoleic acid, P: Palmitic acid, Ln: Linolenic acid, Pa: Palmitoleic acid, S: Stearic acid
Table 2: Predominant Mixed Triglyceride Species in Human Plasma (%) [11][12]
| Triglyceride Species (Carbon Number:Double Bonds) | Relative Abundance (%) |
| TG(52:2) | High |
| TG(52:3) | High |
| TG(54:3) | High |
| TG(54:4) | High |
| TG(50:1) | Moderate |
| TG(50:2) | Moderate |
| TG(48:1) | Moderate |
| TG(48:2) | Moderate |
| TG(56:7) | Low |
| TG(56:6) | Low |
Note: The specific fatty acid combinations for each TG species are diverse and require detailed MS/MS analysis for full characterization.
Experimental Protocols
The identification of novel mixed triglycerides relies on a multi-step workflow, from initial extraction to sophisticated instrumental analysis.
Lipid Extraction from Natural Sources
A robust lipid extraction method is the foundation for accurate triglyceride analysis. The Folch and Bligh & Dyer methods are classic protocols, while newer methods using methyl-tert-butyl ether (MTBE) offer advantages in terms of safety and efficiency.
Protocol: MTBE-Based Lipid Extraction
-
Homogenization: Homogenize the biological sample (e.g., tissue, oilseeds) in a suitable solvent, often with the addition of an antioxidant like butylated hydroxytoluene (BHT) to prevent lipid oxidation.
-
Solvent Addition: Add a monophasic solvent system of methanol (B129727) and MTBE to the homogenized sample.
-
Phase Separation: Induce phase separation by adding water. This results in a biphasic system where the upper, organic phase contains the lipids, and the lower, aqueous phase contains polar metabolites.
-
Collection and Drying: Carefully collect the upper organic phase and dry it under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the subsequent chromatographic analysis.
Chromatographic Separation: 2D-Liquid Chromatography (2D-LC)
Two-dimensional liquid chromatography provides enhanced separation power for complex lipid mixtures by employing two different separation mechanisms. A common approach for triglyceride analysis is the combination of normal-phase (NP) or hydrophilic interaction liquid chromatography (HILIC) in the first dimension with reversed-phase (RP) chromatography in the second dimension.
Protocol: Online 2D-LC for Triglyceride Analysis [6][13]
-
First Dimension (HILIC):
-
Column: Use a HILIC column to separate lipid classes based on the polarity of their head groups.
-
Mobile Phase: Employ a gradient of a polar aprotic solvent (e.g., acetonitrile) and a more polar solvent (e.g., water with a modifier like ammonium (B1175870) formate).
-
Separation: This dimension separates triglycerides from more polar lipids like phospholipids.
-
-
Heart-Cutting and Transfer:
-
Utilize a switching valve to selectively transfer ("heart-cut") the triglyceride fraction eluting from the first dimension to the second-dimension column.
-
-
Second Dimension (RP-HPLC):
-
Column: Employ a C18 or C30 reversed-phase column for high-resolution separation of individual triglyceride species.
-
Mobile Phase: Use a gradient of a non-polar solvent (e.g., isopropanol/acetonitrile) and a polar solvent (e.g., water/methanol).
-
Separation: This dimension separates triglycerides based on their acyl chain length and degree of unsaturation.
-
Mass Spectrometric Identification: Tandem MS (MS/MS)
Tandem mass spectrometry is indispensable for the structural elucidation of mixed triglycerides. By fragmenting the parent ion, MS/MS provides information about the constituent fatty acids.
Protocol: HPLC-MS/MS for Triglyceride Identification [11][14]
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate protonated molecules ([M+H]^+) or adducts with ammonium ([M+NH_4]^+) or sodium ([M+Na]^+).
-
MS1 Scan: Acquire a full scan mass spectrum to determine the molecular weights of the eluting triglycerides.
-
MS2 Fragmentation: Select the precursor ion of interest in the first mass analyzer and subject it to collision-induced dissociation (CID) in a collision cell.
-
MS2 Scan: Analyze the resulting fragment ions in the second mass analyzer. The neutral loss of fatty acids from the precursor ion allows for their identification. For example, the fragmentation of a TAG(50:1) ammonium adduct at m/z 850.78 can yield fragments corresponding to the loss of palmitic acid (C16:0) and oleic acid (C18:1), indicating the presence of these two fatty acids in the triglyceride.[14]
Visualization of Pathways and Workflows
Experimental Workflow for Novel Triglyceride Identification
The following diagram illustrates the systematic process of discovering and identifying novel mixed triglycerides.
Caption: Workflow for the discovery and identification of novel mixed triglycerides.
Biosynthesis of Mixed Triglycerides
The synthesis of triglycerides in the endoplasmic reticulum involves a series of enzymatic reactions. The final step, the acylation of diacylglycerol (DAG), is catalyzed by diacylglycerol acyltransferases (DGATs), which play a crucial role in determining the final fatty acid composition of the triglyceride.
Caption: Biosynthesis pathway of mixed triglycerides incorporating a novel fatty acid.
Signaling Pathway Modulation by Bioactive Triglycerides
Certain mixed triglycerides, particularly those containing bioactive fatty acids like conjugated linoleic acid (CLA), can modulate cellular signaling pathways, such as those regulated by peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.
Caption: Modulation of PPAR signaling by a bioactive CLA-containing triglyceride.
Conclusion
The discovery and identification of novel mixed triglycerides are at the forefront of lipidomics research. The application of advanced analytical techniques, particularly the hyphenation of multi-dimensional chromatography with high-resolution mass spectrometry, has been pivotal in unraveling the complexity of the triglyceride landscape. The identification of triglycerides with unusual fatty acid compositions and the elucidation of their bioactive roles and metabolic pathways are opening new avenues for drug development and nutritional science. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore this exciting and rapidly evolving field. Continued investigation into the world of novel mixed triglycerides promises to yield significant insights into their impact on biological systems and their potential for therapeutic intervention.
References
- 1. Triglyceride - Wikipedia [en.wikipedia.org]
- 2. britannica.com [britannica.com]
- 3. The Dual Role of Conjugated Linoleic Acid in Obesity and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive Lipids and Their Derivatives in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of the triglyceride composition of avocado oil by high-performance liquid chromatography using a light-scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarena.com [scholarena.com]
- 10. Fatty acid, triglyceride and tocopherol composition of Algerian Argan (Argania spinosa) fruit seed lipids | Semantic Scholar [semanticscholar.org]
- 11. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma triacylglycerol length and saturation level mark healthy aging groups in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. portlandpress.com [portlandpress.com]
An In-depth Technical Guide to 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol is a mixed-acid triacylglycerol (TAG) that has been identified in human breast milk.[1][2] As a complex lipid, it comprises a glycerol (B35011) backbone esterified with three different fatty acids: myristic acid (a saturated C14 fatty acid) at the sn-1 position, oleic acid (a monounsaturated C18 fatty acid) at the sn-2 position, and butyric acid (a short-chain C4 fatty acid) at the sn-3 position. The racemic nature indicates a mixture of stereoisomers. The unique composition of this TAG suggests potential roles in infant nutrition and metabolism, making it a molecule of interest for researchers in food science, nutrition, and drug development. This guide provides a comprehensive overview of its chemical data, a plausible synthetic approach, analytical methodologies, and its potential biological significance.
Chemical and Physical Data
A summary of the key chemical and physical properties of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1122578-93-1 | [1][2] |
| Molecular Formula | C39H72O6 | [1][2] |
| Formula Weight | 637.0 g/mol | [1][2] |
| Synonyms | MOB, 1-Myristin-2-Olein-3-Butyrin, TG(14:0/18:1/4:0) | [1][2] |
| Physical Form | Liquid | [1][2] |
| Purity | >98% (commercially available) | [1][2] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | [1][2] |
| SMILES | O=C(CCCCCCCCCCCCC)OCC(OC(CCCCCCC/C=C\CCCCCCCC)=O)COC(CCC)=O | [1] |
| InChI Key | JHVAZCZKBJZSMH-HNENSFHCSA-N | [1] |
Experimental Protocols
Plausible Synthetic Approach: Two-Step Enzymatic Synthesis
The regioselective synthesis of a mixed-acid triglyceride like 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol can be challenging. A plausible and controlled method involves a two-step enzymatic approach using lipases with specific positional selectivity. This method allows for the sequential introduction of the different fatty acids onto the glycerol backbone.
Step 1: Synthesis of 2-Oleoyl-glycerol
The first step involves the synthesis of the 2-monoacylglycerol intermediate. This can be achieved through the alcoholysis of triolein (B1671897) using a sn-1,3 specific lipase (B570770).
-
Materials: Triolein, ethanol (B145695), sn-1,3 specific lipase (e.g., from Rhizomucor miehei), organic solvent (e.g., hexane), silica (B1680970) gel for chromatography.
-
Procedure:
-
Dissolve triolein in hexane.
-
Add ethanol and the immobilized sn-1,3 specific lipase to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the desired conversion is achieved, stop the reaction by filtering off the enzyme.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting 2-oleoyl-glycerol from the reaction mixture (which will also contain fatty acid ethyl esters and unreacted triolein) using silica gel column chromatography.
-
Step 2: Esterification of 2-Oleoyl-glycerol with Myristic and Butyric Anhydrides
The purified 2-oleoyl-glycerol is then acylated at the sn-1 and sn-3 positions. A non-specific lipase can be used for this step.
-
Materials: 2-Oleoyl-glycerol, myristic anhydride (B1165640), butyric anhydride, non-specific lipase (e.g., from Candida antarctica lipase B, CALB), solvent (e.g., t-butanol).
-
Procedure:
-
Dissolve the purified 2-oleoyl-glycerol in t-butanol.
-
Add myristic anhydride and butyric anhydride to the solution.
-
Add the immobilized non-specific lipase.
-
Incubate the reaction at a suitable temperature (e.g., 50-60°C) with shaking.
-
Monitor the formation of the target triglyceride by TLC or gas chromatography (GC).
-
After the reaction is complete, remove the enzyme by filtration.
-
Purify the final product, 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, using column chromatography on silica gel.
-
Analytical Methodology: HPLC-MS/MS
The characterization and quantification of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, especially in complex mixtures like milk fat, can be effectively performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation:
-
Extract the total lipids from the sample (e.g., human milk) using a modified Folch or Bligh-Dyer method.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for HPLC injection (e.g., isopropanol/acetonitrile mixture).
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient elution system is typically used, for example, with a mixture of acetonitrile/isopropanol and water containing an additive like ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: A flow rate appropriate for the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of triacylglycerols.
-
Parent Ion Selection: The precursor ion corresponding to the ammonium adduct of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol ([M+NH4]+) would be selected for fragmentation. For C39H72O6, the protonated molecule [M+H]+ has a mass of approximately 637.54 Da.
-
Fragmentation: Collision-induced dissociation (CID) is used to fragment the parent ion. The resulting fragment ions are characteristic of the fatty acid composition and their positions on the glycerol backbone. For instance, the neutral loss of the fatty acid moieties can be monitored.
-
Data Analysis: The identification of the target molecule is based on its retention time and the specific fragmentation pattern observed in the MS/MS spectrum. Quantification can be achieved by comparing the peak area of the target molecule with that of a known concentration of an appropriate internal standard.
-
Biological Significance and Signaling Pathways
The presence of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol in human milk suggests a tailored nutritional role for the developing infant. The specific combination of fatty acids contributes to its unique metabolic fate and potential biological functions.
-
Myristic Acid (14:0): A saturated fatty acid that can be used for energy or incorporated into cellular membranes and lipoproteins.
-
Oleic Acid (18:1n-9): A monounsaturated fatty acid that is a major source of energy and a key component of cell membranes, influencing their fluidity.
-
Butyric Acid (4:0): A short-chain fatty acid (SCFA) that is a primary energy source for colonocytes and has been shown to have anti-inflammatory and gut health-promoting properties. The delivery of butyric acid via a triacylglycerol may facilitate its absorption and utilization.
The biosynthesis of this mixed-acid triacylglycerol occurs via the general triacylglycerol synthesis pathway, primarily in the mammary gland during lactation. The specificity of the acyltransferases in the mammary epithelial cells determines the final fatty acid composition of the milk triacylglycerols.
Triacylglycerol Biosynthesis Pathway
Caption: Biosynthesis of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol.
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis, purification, and analysis of the target molecule.
Conclusion
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol is a structurally specific triacylglycerol found in human milk, highlighting the complexity and functionality of dietary lipids in early life nutrition. While its direct biological activities are yet to be fully elucidated, its unique composition of short-, medium-, and long-chain fatty acids suggests important roles in energy provision and gut health. The methodologies outlined in this guide for its synthesis and analysis provide a framework for researchers to further investigate this and other complex lipids, paving the way for advancements in infant nutrition and the development of novel therapeutic agents.
References
A Comprehensive Guide to the Nomenclature of Mixed Acylglycerols for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Principles and Methodologies
This technical guide provides a thorough examination of the nomenclature of mixed acylglycerols, designed for researchers, scientists, and professionals in drug development. It delves into the standardized naming conventions, the critical concept of stereospecificity, and the analytical techniques employed for their characterization. This document aims to serve as a vital resource, ensuring clarity and precision in the communication of scientific data related to these complex lipids.
Fundamental Principles of Acylglycerol Nomenclature
Acylglycerols are esters formed from glycerol (B35011) and fatty acids.[1][2][3] The nomenclature of these molecules is systematically defined by the International Union of Pure and Applied Chemistry (IUPAC) and the International Union of Biochemistry and Molecular Biology (IUBMB) to ensure uniformity in scientific communication.[4]
Acylglycerols are categorized based on the number of fatty acid chains esterified to the glycerol backbone:
-
Monoacylglycerols (MAGs): Glycerol with one esterified fatty acid.[2]
-
Diacylglycerols (DAGs): Glycerol with two esterified fatty acids.[5]
-
Triacylglycerols (TAGs): Glycerol with three esterified fatty acids.[6]
The terms monoglyceride, diglyceride, and triglyceride are still commonly used but the acylglycerol terminology is preferred for its precision.[7][8] Acylglycerols can be further classified as simple, containing only one type of fatty acid, or mixed, containing two or more different fatty acids.[6][9]
Stereospecific Numbering (sn)
A cornerstone of acylglycerol nomenclature is the stereospecific numbering (sn) system, which unambiguously defines the stereochemistry of the glycerol molecule.[10][11] Glycerol itself is prochiral, meaning it can be converted from an achiral to a chiral molecule in a single step. When the fatty acids at the sn-1 and sn-3 positions are different, the sn-2 carbon becomes a chiral center.
The sn numbering is determined by the Fischer projection of the glycerol backbone. The secondary hydroxyl group at carbon-2 is oriented to the left. The carbon atom above it is designated as sn-1, and the one below as sn-3.[4] This stereospecific numbering is crucial for accurately naming and differentiating between enantiomeric forms of mixed acylglycerols.
Naming Conventions for Mixed Acylglycerols
The systematic naming of mixed acylglycerols follows a set of rules that incorporate the fatty acid composition and their positions on the glycerol backbone as designated by the sn system.
Monoacylglycerols:
-
1-Monoacylglycerols: The fatty acid is attached to a primary alcohol (sn-1 or sn-3). For example, 1-stearoyl-sn-glycerol.[2][12]
-
2-Monoacylglycerols: The fatty acid is attached to the secondary alcohol (sn-2). For example, 2-oleoyl-glycerol.[2]
Diacylglycerols:
-
1,2-Diacylglycerols: Fatty acids are at positions sn-1 and sn-2. For example, 1-palmitoyl-2-oleoyl-sn-glycerol.[5][13]
-
1,3-Diacylglycerols: Fatty acids are at positions sn-1 and sn-3. For example, 1-stearoyl-3-palmitoyl-glycerol.[5][14]
Triacylglycerols: The name is constructed by listing the fatty acyl groups at their respective sn positions, followed by "-sn-glycerol". For instance, a triacylglycerol with palmitic acid at sn-1, oleic acid at sn-2, and stearic acid at sn-3 is named: 1-palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol.
Physicochemical Properties of Mixed Acylglycerols
The physical and chemical properties of acylglycerols are dictated by the nature of their constituent fatty acids (chain length and degree of unsaturation) and their positions on the glycerol backbone. These properties are critical in both biological contexts and industrial applications. The presence of mono- and diacylglycerols can influence the melting and crystallization behavior, polymorphism, and rheology of fats and oils.[15][16][17]
Table 1: Physicochemical Properties of Selected Acylglycerols
| Acylglycerol | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Solubility |
| Monoacylglycerols | |||||
| 1-Monostearoyl-sn-glycerol (Monostearin) | C₂₁H₄₂O₄ | 358.56 | 55-60 | ~0.912 | Insoluble in water; soluble in hot organic solvents. |
| Diacylglycerols | |||||
| 1,2-Dipalmitoyl-sn-glycerol | C₃₅H₆₈O₅ | 568.91 | 66-69 | - | Insoluble in water; soluble in ethanol, chloroform, and diethyl ether.[18] |
| Triacylglycerols | |||||
| 1,2-Dipalmitoyl-3-oleoyl-glycerol | C₅₅H₁₀₄O₆ | 885.43 | - | - | Insoluble in water; soluble in nonpolar solvents.[19] |
| Simple Triacylglycerols (e.g., Tristearin) | C₅₇H₁₁₀O₆ | 891.48 | 55 (α), 64.5 (β'), 73.5 (β) | ~0.89-0.98 | Insoluble in water; soluble in weakly polar and nonpolar solvents.[9] |
| Mixed Triacylglycerols | Variable | Variable | Variable | ~0.89-0.98 | Insoluble in water; soluble in weakly polar and nonpolar solvents.[9][19] |
Experimental Protocols for Structural Analysis
The precise determination of the structure of mixed acylglycerols, including the stereospecific positioning of fatty acids, requires specialized analytical techniques.
Pancreatic Lipase (B570770) Hydrolysis for Regiospecific Analysis
Pancreatic lipase specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions of a triacylglycerol, leaving the sn-2 monoacylglycerol intact.[1][10] This allows for the determination of the fatty acid composition at the sn-2 position.
Protocol:
-
Reaction Mixture Preparation: Prepare a buffered solution (e.g., Tris-HCl, pH 8.0) containing bile salts (e.g., sodium taurocholate) to emulsify the triacylglycerol substrate.
-
Enzyme Addition: Add porcine pancreatic lipase to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C with vigorous shaking for a defined period (e.g., 1-2 minutes) to achieve approximately 50% hydrolysis.[10][20]
-
Reaction Termination: Stop the reaction by adding an acid (e.g., HCl) or a solvent mixture (e.g., chloroform/methanol).
-
Lipid Extraction: Extract the lipids from the reaction mixture using a suitable solvent system (e.g., Folch extraction with chloroform/methanol).
-
Product Separation: Separate the reaction products (free fatty acids, monoacylglycerols, diacylglycerols, and unreacted triacylglycerols) using thin-layer chromatography (TLC).[21][22]
-
Analysis: Isolate the sn-2 monoacylglycerol band from the TLC plate and analyze its fatty acid composition by gas chromatography-mass spectrometry (GC-MS) after conversion to fatty acid methyl esters (FAMEs).
References
- 1. mdpi.com [mdpi.com]
- 2. Monoglyceride - Wikipedia [en.wikipedia.org]
- 3. goldbook.iupac.org [goldbook.iupac.org]
- 4. Lipid nomenclature Lip-1 & Lip-2 [iupac.qmul.ac.uk]
- 5. Diglyceride - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diacylglycerol pathway | PPTX [slideshare.net]
- 8. ptools.cottongen.org [ptools.cottongen.org]
- 9. Triglyceride - Wikipedia [en.wikipedia.org]
- 10. aocs.org [aocs.org]
- 11. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atamankimya.com [atamankimya.com]
- 13. Diacylglycerol(14:0/14:1) | C31H58O5 | CID 53477948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Diglycerides | C37H70O5 | CID 6026790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. myfoodresearch.com [myfoodresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assay for triacylglycerol lipase by a rapid thin-layer chromatographic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Preliminary In Vitro Studies of 1-Myristin-2-Olein-3-Butyrin: A Technical Guide and Proposed Research Framework
Affiliation: Google Research
Abstract
This technical document provides a comprehensive overview of the anticipated in vitro biological activities of the structured triglyceride 1-Myristin-2-Olein-3-Butyrin. Direct experimental data for this specific molecule is not yet available in peer-reviewed literature. Therefore, this guide synthesizes the known in vitro effects of its constituent fatty acids: myristic acid, oleic acid, and butyric acid, with a primary focus on the bioactive components, myristic acid and butyrate (B1204436). The document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding for future in vitro investigations. Included are summaries of quantitative data from related studies, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways.
Introduction
This compound is a triacylglycerol composed of myristic acid (a saturated 14-carbon fatty acid), oleic acid (a monounsaturated 18-carbon fatty acid), and butyric acid (a short-chain 4-carbon fatty acid) esterified to a glycerol (B35011) backbone. Structured triglycerides are of increasing interest in nutritional and pharmaceutical research due to the targeted delivery of specific fatty acids to metabolic pathways. The presence of butyrate, a known histone deacetylase (HDAC) inhibitor and signaling molecule, suggests that this compound may possess unique biological activities. This guide extrapolates from existing in vitro data on its components to propose potential effects and a roadmap for empirical testing.
Anticipated Biological Activities and Quantitative Data
The in vitro effects of this compound are likely to be driven by the combined actions of myristic acid and butyrate upon their intracellular release by lipases.
Effects on Adipogenesis and Lipid Metabolism
Butyrate has been shown to have complex, concentration-dependent effects on adipocyte differentiation and lipid metabolism.[1][2] Myristic acid, on the other hand, is known to be rapidly metabolized and can influence triglyceride synthesis.[3][4][5]
Table 1: Summary of Quantitative Data on the Effects of Butyrate on Adipocytes In Vitro
| Cell Line | Butyrate Concentration | Observed Effect | Quantitative Measurement | Reference |
| 3T3-L1 Adipocytes | 5 mM | Increased Lipolysis | ~2-3 fold increase in glycerol release | [2] |
| Porcine Stromovascular Cells | 1500 µM | Enhanced Adipogenesis and Lipid Accumulation | Upregulation of SREBP-1c, C/EBPα/β, GLUT4, LPL, PPARγ, GPAT4, DGAT1, and DGAT2 expression | [1] |
| 3T3-L1 Adipocytes | ≤2 mM | Promotes Intestinal Barrier Function | Concentration-dependent effect | [1] |
| 3T3-L1 Adipocytes | 5 or 8 mM | Disrupts Intestinal Barrier Function | Concentration-dependent effect | [1] |
Table 2: Summary of Quantitative Data on the Effects of Myristic Acid In Vitro
| Cell Line | Myristic Acid Concentration | Observed Effect | Quantitative Measurement | Reference |
| Bovine Mammary Epithelial Cells (MAC-T) | 200 µM | Increased Triglyceride Content | p = 0.012 | [5] |
| Bovine Mammary Epithelial Cells (MAC-T) | 100 µM, 150 µM, 200 µM | Promoted Cell Viability | p = 0.001, p = 0.001, p = 0.011 respectively | [5] |
| C2C12 Myotubes | Not specified | Increased Insulin-Independent Glucose Uptake | ~1.4-fold increase | [6] |
| Cultured Rat Hepatocytes | 0.1 mmol/L | Rapid Cellular Uptake | 86.9 +/- 0.9% cleared from medium after 4 hr | [4] |
| Cultured Rat Hepatocytes | 0.1 mmol/L | Increased Triglyceride Incorporation (30 min) | 7.4 +/- 0.9% of initial radioactivity | [4] |
| Cultured Rat Hepatocytes | 0.1 mmol/L | Higher Beta-Oxidation vs. Palmitic Acid | 14.9 +/- 2.2% vs. 2.3 +/- 0.6% after 4 hr | [4] |
Key Signaling Pathways
The butyrate component of this compound is anticipated to be a key modulator of intracellular signaling.
Butyrate as a Histone Deacetylase (HDAC) Inhibitor
Butyrate is a well-documented inhibitor of histone deacetylases, leading to hyperacetylation of histones and altered gene expression.[1] This can influence cell differentiation, proliferation, and apoptosis.
Butyrate's inhibition of HDAC activity.
Butyrate and G-Protein Coupled Receptor (GPCR) Activation
Butyrate can act as a ligand for specific G-protein coupled receptors, such as GPR41 and GPR43, initiating downstream signaling cascades that can influence metabolic and inflammatory responses.[1][7]
Butyrate signaling through GPCRs.
Proposed Experimental Protocols for In Vitro Studies
The following protocols are foundational for investigating the biological effects of this compound in vitro.
Cell Culture and Adipogenic Differentiation
-
Objective: To culture preadipocytes and induce their differentiation into mature adipocytes for subsequent experiments.
-
Cell Line: 3T3-L1 preadipocytes are a standard model.
-
Protocol:
-
Culture 3T3-L1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Grow cells to confluence. Two days post-confluence, induce differentiation with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854).
-
After 48-72 hours, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Maintain the cells in DMEM with 10% FBS, changing the medium every 2-3 days. Mature adipocytes containing lipid droplets should be visible by day 8-10.[8][9]
-
Quantification of Intracellular Lipid Accumulation (Nile Red Staining)
-
Objective: To quantify the accumulation of neutral lipids in differentiated adipocytes treated with this compound.
-
Protocol:
-
Prepare a stock solution of Nile Red (e.g., 1 mM in DMSO).[10]
-
After treatment with the test compound, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a working solution of Nile Red (e.g., 300 nM in PBS or medium) for 10-30 minutes at room temperature, protected from light.[11][12]
-
Wash the cells again with PBS.
-
Visualize lipid droplets using fluorescence microscopy (excitation ~488 nm, emission >528 nm for yellow-gold fluorescence).[13]
-
Quantify fluorescence intensity using image analysis software or a microplate reader.
-
Western Blot Analysis of Lipogenic and Adipogenic Proteins
-
Objective: To determine the effect of this compound on the expression of key proteins involved in lipid metabolism and adipogenesis.
-
Protocol:
-
Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-60 µg) by SDS-PAGE and transfer to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours.[14]
-
Incubate the membrane with primary antibodies against target proteins (e.g., PPARγ, C/EBPα, FASN, ACC) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours.[15]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Objective: To measure changes in the mRNA expression of adipogenic marker genes.
-
Protocol:
-
Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol or column-based methods).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., Pparg, Cebpa, Fabp4, Adipoq).[16]
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., Actb, Gapdh).
-
Calculate relative gene expression using the ΔΔCt method.
-
Proposed Experimental Workflow
The following workflow is proposed for the initial in vitro characterization of this compound.
Proposed workflow for in vitro studies.
Conclusion and Future Directions
While direct in vitro studies on this compound are lacking, the known biological activities of its constituent fatty acids, myristic acid and butyrate, provide a strong rationale for its investigation as a modulator of lipid metabolism and cellular signaling. The experimental framework provided in this guide offers a starting point for elucidating the specific effects of this structured triglyceride. Future studies should focus on dose-response relationships, direct comparisons with its individual components, and its effects on a broader range of cell types and biological processes, such as inflammation and insulin sensitivity.
References
- 1. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate and other short-chain fatty acids increase the rate of lipolysis in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myristic Acid Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway | MDPI [mdpi.com]
- 6. Myristic Acid Enhances Diacylglycerol Kinase δ-Dependent Glucose Uptake in Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. coriell.org [coriell.org]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. emulatebio.com [emulatebio.com]
- 12. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 13. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.7. Lipid Metabolism Enzymes Analysis by Western Blot Assay [bio-protocol.org]
- 15. Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of 1-Myristin-2-Olein-3-Butyrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structured triglycerides (STs) are glycerolipids that have been modified to have a specific fatty acid composition and positional distribution on the glycerol (B35011) backbone. This tailored arrangement can significantly influence their physical, chemical, and physiological properties, leading to improved bioavailability, targeted metabolic effects, and enhanced therapeutic potential. 1-Myristin-2-Olein-3-Butyrin is an asymmetric triglyceride containing myristic acid (a saturated medium-chain fatty acid), oleic acid (a monounsaturated long-chain fatty acid), and butyric acid (a short-chain fatty acid) at the sn-1, sn-2, and sn-3 positions, respectively. The unique combination and positioning of these fatty acids make it a molecule of interest for various applications in drug delivery, nutrition, and biomedical research.
This document provides a detailed protocol for the chemoenzymatic synthesis of this compound. The synthesis strategy involves a two-step enzymatic process that leverages the high regioselectivity of lipases to ensure the precise placement of the fatty acids.
Materials and Methods
Materials
| Material | Supplier | Grade |
| Glycerol | Sigma-Aldrich | ≥99.5% |
| Oleic Acid | Sigma-Aldrich | ≥99% |
| Myristic Acid | Sigma-Aldrich | ≥99% |
| Butyric Anhydride (B1165640) | Sigma-Aldrich | ≥98% |
| Immobilized Candida antarctica Lipase (B570770) B (CALB) | Novozymes | - |
| Immobilized Rhizomucor miehei Lipase (RML) | Novozymes | - |
| Hexane (B92381) | Fisher Scientific | HPLC Grade |
| Ethanol | Fisher Scientific | ACS Grade |
| Diethyl Ether | Fisher Scientific | ACS Grade |
| Acetic Acid | Fisher Scientific | Glacial |
| Silica (B1680970) Gel 60 (for column chromatography) | MilliporeSigma | 230-400 mesh |
| Thin Layer Chromatography (TLC) Plates | MilliporeSigma | Silica Gel 60 F254 |
Experimental Protocols
Step 1: Synthesis of 2-Oleoylglycerol (2-OG)
The first step involves the synthesis of the 2-monoacylglycerol intermediate. This can be achieved through the selective alcoholysis of triolein (B1671897) or by direct esterification of glycerol with oleic acid using a non-specific lipase under controlled conditions.
-
Reaction Setup: In a 250 mL round-bottom flask, combine glycerol (1 molar equivalent) and oleic acid (1.1 molar equivalents).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB) (10% w/w of total substrates).
-
Reaction Conditions: The reaction is carried out under a vacuum to remove water produced during the esterification. The mixture is stirred at 60°C for 24 hours.
-
Monitoring the Reaction: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:diethyl ether:acetic acid (70:30:1, v/v/v).
-
Purification: Upon completion, the enzyme is removed by filtration. The crude product is purified by column chromatography on silica gel using a gradient of hexane and diethyl ether to isolate 2-oleoylglycerol.
Step 2: Two-Step Acylation to Synthesize this compound
This step involves the sequential acylation of 2-oleoylglycerol at the sn-1 and sn-3 positions. An sn-1,3 specific lipase is used to first attach myristic acid, followed by the acylation of the remaining hydroxyl group with butyric anhydride.
-
sn-1 Acylation with Myristic Acid:
-
Reaction Setup: In a clean, dry 250 mL round-bottom flask, dissolve the purified 2-oleoylglycerol (1 molar equivalent) and myristic acid (1.2 molar equivalents) in hexane.
-
Enzyme Addition: Add immobilized Rhizomucor miehei lipase (RML) (15% w/w of substrates).
-
Reaction Conditions: The reaction is conducted at 45°C with continuous stirring for 48 hours.
-
Monitoring the Reaction: The formation of 1-myristin-2-olein-glycerol is monitored by TLC.
-
-
sn-3 Acylation with Butyric Anhydride:
-
Enzyme Removal: After the first acylation, the enzyme is filtered off.
-
Reagent Addition: To the solution containing 1-myristin-2-olein-glycerol, add butyric anhydride (1.5 molar equivalents) and a catalytic amount of a suitable lipase or a chemical catalyst.
-
Reaction Conditions: The reaction is stirred at 50°C for 12 hours.
-
Monitoring the Reaction: The final product formation is monitored by TLC.
-
-
Purification of the Final Product:
-
The reaction mixture is washed with a saturated sodium bicarbonate solution to remove excess butyric acid, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.
-
The final product, this compound, is purified by column chromatography on silica gel.
-
Data Presentation
| Parameter | Step 1: 2-OG Synthesis | Step 2a: sn-1 Acylation | Step 2b: sn-3 Acylation | Overall |
| Yield (%) | ~75% | ~85% | ~90% | ~57% |
| Purity (%) | >95% | >95% (intermediate) | >98% | >98% |
| Reaction Time (h) | 24 | 48 | 12 | 84 |
| Temperature (°C) | 60 | 45 | 50 | - |
Characterization
The structure and purity of the synthesized this compound should be confirmed by:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the fatty acids on the glycerol backbone.
-
Mass Spectrometry (MS): To determine the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Visualizations
Caption: Chemoenzymatic synthesis workflow for this compound.
Caption: Putative metabolic pathway of this compound.
Application Notes and Protocols for the Enzymatic Synthesis of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of the structured triglyceride, 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol (MOBG). Structured lipids, such as MOBG, are of significant interest in the pharmaceutical and nutritional sciences due to their specific fatty acid positioning, which can influence their metabolic fate and physiological effects. The protocols herein describe a two-step enzymatic approach utilizing commercially available lipases, offering a regioselective and efficient alternative to complex chemical synthesis routes. This method is designed to be reproducible and scalable for research and development purposes.
Introduction
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol is a triacylglycerol containing myristic acid (C14:0) at the sn-1 position, oleic acid (C18:1) at the sn-2 position, and butyric acid (C4:0) at the sn-3 position of the glycerol (B35011) backbone.[1] This specific arrangement of fatty acids, particularly the inclusion of the short-chain fatty acid butyrate (B1204436), makes MOBG a molecule of interest for applications in drug delivery, specialized nutrition, and as a research tool to investigate lipid metabolism.
Enzymatic synthesis of structured lipids offers several advantages over chemical methods, including mild reaction conditions, high specificity, and reduced byproduct formation.[2] Lipases are widely used biocatalysts for these transformations due to their ability to catalyze esterification, transesterification, and acidolysis reactions with high regioselectivity.[3][4]
This protocol outlines a two-step enzymatic pathway for the synthesis of MOBG. The first step involves the synthesis of the 2-oleoyl-rac-glycerol intermediate. The second step is the sequential or simultaneous esterification of the intermediate with myristic and butyric acids.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| 2-Oleoyl-rac-glycerol | Commercially available or synthesized | ≥98% |
| Myristic Acid | Sigma-Aldrich | ≥99% |
| Butyric Anhydride (B1165640) | Sigma-Aldrich | ≥98% |
| Immobilized Lipase (B570770) (Novozym 435, Candida antarctica Lipase B) | Novozymes | Food Grade |
| Immobilized Lipase (Rhizomucor miehei, Lipozyme RM IM) | Novozymes | Food Grade |
| n-Hexane | Fisher Scientific | Anhydrous, ≥99% |
| Molecular Sieves (3Å) | Sigma-Aldrich | Activated |
| Silica (B1680970) Gel for Column Chromatography | VWR | 60 Å, 230-400 mesh |
| Thin Layer Chromatography (TLC) Plates | EMD Millipore | Silica Gel 60 F254 |
Experimental Protocols
Overview of the Synthetic Strategy
The synthesis of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol is proposed via a two-step enzymatic process. This strategy allows for the specific placement of the oleoyl (B10858665) group at the sn-2 position, followed by the esterification of the primary hydroxyl groups at the sn-1 and sn-3 positions.
Step 1: Synthesis of 2-Oleoyl-rac-glycerol (Intermediate)
This step can be performed if 2-Oleoyl-rac-glycerol is not commercially available. The protocol is adapted from methods for synthesizing 2-monoacylglycerols.
-
Reaction Setup:
-
In a round-bottom flask, combine glycerol and oleic acid in a 3:1 molar ratio.
-
Add a suitable solvent-free system or a minimal amount of an organic solvent like n-hexane.
-
Add an sn-1,3 specific lipase, such as Lipozyme RM IM, at a concentration of 10% (w/w) of the total substrates.
-
Add activated molecular sieves (10% w/w) to remove water produced during the reaction.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 60°C with continuous stirring (200 rpm) for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane (B92381):diethyl ether:acetic acid (70:30:1, v/v/v).
-
-
Purification of Intermediate:
-
After the reaction, remove the immobilized enzyme by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the 2-Oleoyl-rac-glycerol from the reaction mixture containing unreacted substrates and byproducts (di- and triglycerides) using silica gel column chromatography.
-
Step 2: Enzymatic Synthesis of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol
This step involves the esterification of the 2-oleoyl-rac-glycerol intermediate with myristic acid and a butyrate source. A non-specific lipase is used to facilitate esterification at both the sn-1 and sn-3 positions.
-
Reaction Setup:
-
Dissolve 2-Oleoyl-rac-glycerol (1 equivalent) in anhydrous n-hexane in a sealed reaction vessel.
-
Add myristic acid (1.2 equivalents) and butyric anhydride (1.2 equivalents). The use of butyric anhydride can help drive the reaction towards esterification.
-
Add Novozym 435 (Candida antarctica Lipase B), a non-specific lipase, at a concentration of 10% (w/w) of the total substrates.
-
Add activated molecular sieves (10% w/w).
-
-
Reaction Conditions:
-
Incubate the reaction at 60°C with continuous agitation (200 rpm) for 48-72 hours. A vacuum can be applied to remove the by-product, butyric acid, which can shift the equilibrium towards product formation.[5]
-
Monitor the formation of the desired product by TLC and Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Purification of Final Product:
-
Filter to remove the immobilized lipase.
-
Wash the organic phase with a mild aqueous bicarbonate solution to remove unreacted acids, followed by a water wash.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and diethyl ether to isolate the 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol.
-
Data Presentation
The following tables summarize hypothetical quantitative data based on typical yields and conditions for similar enzymatic syntheses.
Table 1: Reaction Parameters for the Synthesis of 2-Oleoyl-rac-glycerol
| Parameter | Value |
| Substrate Molar Ratio (Glycerol:Oleic Acid) | 3:1 |
| Enzyme | Lipozyme RM IM |
| Enzyme Load (% w/w of substrates) | 10% |
| Temperature (°C) | 60 |
| Reaction Time (h) | 48 |
| Solvent | Solvent-free |
| Yield of 2-Oleoyl-rac-glycerol (%) | ~70% |
Table 2: Reaction Parameters for the Synthesis of MOBG
| Parameter | Value |
| Substrate Molar Ratio (2-Oleoyl-rac-glycerol:Myristic Acid:Butyric Anhydride) | 1:1.2:1.2 |
| Enzyme | Novozym 435 |
| Enzyme Load (% w/w of substrates) | 10% |
| Temperature (°C) | 60 |
| Reaction Time (h) | 72 |
| Solvent | n-Hexane |
| Yield of MOBG (%) | ~85% |
Visualizations
Analytical Methods
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of fractions during column chromatography.
-
Gas Chromatography (GC): For the analysis of the fatty acid composition of the final product after conversion to fatty acid methyl esters (FAMEs).
-
High-Performance Liquid Chromatography (HPLC): Equipped with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) to determine the composition of mono-, di-, and triglycerides in the reaction mixture and the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol.
Conclusion
The described two-step enzymatic protocol provides a robust and selective method for the synthesis of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol. This approach leverages the specificity of lipases to control the fatty acid distribution on the glycerol backbone, yielding a structured triglyceride with high purity. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the fields of lipid science and drug development. Optimization of reaction parameters may be necessary depending on the specific activity of the enzyme batch and the desired scale of the synthesis.
References
- 1. Continuous enzymatic esterification of glycerol with (poly)unsaturated fatty acids in a packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of structured lipids enriched with conjugated linoleic acid and butyric acid: strategy consideration and parameter optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of structured lipids [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: HPLC Method for the Separation of 1-Myristin-2-Olein-3-Butyrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of the mixed-acid triglyceride, 1-Myristin-2-Olein-3-Butyrin. This method is applicable for purity assessment, impurity profiling, and quality control in research, development, and manufacturing environments. The protocol employs a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and isopropanol (B130326), coupled with UV detection at a low wavelength. An internal standard is proposed for accurate quantification.
Introduction
Triglycerides are a critical class of lipids, and their analysis is essential in various scientific disciplines, including pharmaceuticals, food science, and metabolic research. This compound is a complex triglyceride containing short-chain (butyric), long-chain saturated (myristic), and long-chain monounsaturated (oleic) fatty acids. This structural complexity presents a challenge for chromatographic separation. Reversed-phase HPLC is a powerful technique for the analysis of triglycerides, separating them based on their "equivalent carbon number" (ECN), which is a function of the total number of carbon atoms and the degree of unsaturation of the constituent fatty acid chains.[1][2][3][4] This application note provides a detailed protocol for the successful separation of this compound.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1290 Infinity LC system or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD) or a UV-Vis detector.
-
Column: A ZORBAX RRHT StableBond C18, 3.0 mm x 150 mm, 1.8 µm particle size, or equivalent high-resolution reversed-phase C18 column.
-
Solvents: HPLC grade acetonitrile, isopropanol, and water.
-
Sample Solvent: Isopropanol or a mixture of isopropanol and acetonitrile (1:1, v/v).
-
Analyte: this compound standard of known purity.
-
Internal Standard (IS): Tristearin or a similar high-purity triglyceride that does not co-elute with the analyte or impurities.
Chromatographic Conditions
The separation is achieved using a gradient elution on a C18 stationary phase.[2][5] The mobile phase composition and gradient are designed to resolve the triglyceride of interest from potential impurities.
| Parameter | Condition |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 60% B (linear); 25-30 min: 60% B (isocratic); 30-31 min: 60% to 20% B (linear); 31-35 min: 20% B (isocratic for column re-equilibration) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30°C |
| Detector | DAD or UV-Vis at 215 nm |
| Injection Volume | 5 µL |
| Run Time | 35 minutes |
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of the sample solvent.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Tristearin and dissolve it in 10 mL of the sample solvent.
-
Working Standard Solution: Prepare a working standard solution by diluting the stock solutions with the sample solvent to a final concentration of approximately 100 µg/mL for both the analyte and the internal standard.
-
Sample Preparation: Dissolve the sample containing this compound in the sample solvent to achieve a target concentration of approximately 100 µg/mL. Add the internal standard to the sample solution at the same concentration as in the working standard solution. Filter the final solution through a 0.22 µm PTFE syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC method. The retention time is an estimate based on the Equivalent Carbon Number (ECN) calculation. The ECN is calculated as CN - 2 * DB, where CN is the total number of carbons in the fatty acid chains and DB is the total number of double bonds.
-
This compound:
-
Myristic acid (C14:0): CN=14, DB=0
-
Oleic acid (C18:1): CN=18, DB=1
-
Butyric acid (C4:0): CN=4, DB=0
-
Total CN = 36, Total DB = 1
-
ECN = 36 - 2 * 1 = 34
-
-
Tristearin (Internal Standard):
-
Stearic acid (C18:0) x 3
-
Total CN = 54, Total DB = 0
-
ECN = 54
-
| Compound | Fatty Acid Composition | Equivalent Carbon Number (ECN) | Estimated Retention Time (min) |
| This compound | C14:0, C18:1, C4:0 | 34 | ~15-20 |
| Tristearin (Internal Standard) | C18:0, C18:0, C18:0 | 54 | ~25-30 |
Mandatory Visualizations
Experimental Workflow
References
Application Note: Quantification of 1-Myristin-2-Olein-3-Butyrin (MOB) in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of the mixed-chain triglyceride 1-Myristin-2-Olein-3-Butyrin (MOB) in human plasma. The protocol employs a liquid-liquid extraction (LLE) procedure followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for high-throughput analysis in clinical research and drug development settings. All validation parameters adhere to the general principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2][3]
Introduction
This compound (MOB) is a specific mixed-acyl triglyceride (TG) containing myristic acid (C14:0), oleic acid (C18:1), and butyric acid (C4:0). The analysis of specific triglycerides in biological matrices is crucial for understanding lipid metabolism, disease pathology, and the pharmacokinetics of lipid-based drug delivery systems.[4][5][6] Conventional methods often quantify total triglyceride content but fail to distinguish between individual molecular species.[7][8] This LC-MS/MS method provides the specificity and sensitivity required for the precise quantification of intact MOB, enabling researchers to investigate its specific roles in biological systems.[7]
Principle of the Method
The method involves three main steps:
-
Sample Preparation: Proteins in the plasma sample are precipitated, and lipids, including MOB, are extracted using a single-phase liquid-liquid extraction with a butanol/methanol solvent system.[9]
-
Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. MOB is separated from other endogenous lipids on a C18 reversed-phase column.
-
Mass Spectrometric Detection: The analyte is ionized using Electrospray Ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard (IS).
Materials and Reagents
-
Solvents: LC-MS grade Methanol, 1-Butanol, Acetonitrile, Water, and Isopropanol.
-
Reagents: Ammonium (B1175870) formate.
-
Standards: this compound (MOB) analytical standard; 1-Myristin-2-Olein(d9)-3-Butyrin (MOB-d9) as internal standard (IS).
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Equipment: HPLC system (e.g., Agilent 1290 Infinity II), Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470), analytical balance, centrifuges, vortex mixer, 96-well plates.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of MOB and MOB-d9 (IS) in isopropanol.
-
Working Standard Solutions: Serially dilute the MOB stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve (1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the MOB-d9 stock solution in the lipid extraction solvent (1:1 v/v 1-butanol:methanol with 5 mM ammonium formate).
Sample Preparation and Lipid Extraction
This protocol is adapted from a single-phase extraction method known for its efficiency and suitability for high-throughput analysis.[9]
-
Aliquot 50 µL of human plasma (blank, study sample, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 250 µL of the IS Working Solution (50 ng/mL MOB-d9 in 1:1 butanol/methanol).
-
Vortex vigorously for 30 seconds to precipitate proteins and extract lipids.
-
Sonicate for 10 minutes in a cooled water bath.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (containing the extracted lipids) to a clean 96-well plate or HPLC vial for analysis.
LC-MS/MS Instrumental Analysis
Table 1: LC Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | 10 mM Ammonium Formate in 90:10 Acetonitrile:Isopropanol |
| Gradient | 30% B to 100% B over 8 min; hold at 100% B for 2 min; re-equilibrate at 30% B for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
Table 2: MS/MS Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Ion Source | Agilent Jet Stream (AJS) |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | MOB: [M+NH₄]⁺ → [Fragment Ion]⁺; MOB-d9: [M+NH₄]⁺ → [Fragment Ion]⁺ |
(Note: Specific m/z values for precursor and product ions must be determined empirically by infusing pure standards.)
Data Presentation and Method Validation
The method was validated according to general bioanalytical guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect.[2][3][10]
Calibration Curve and Linearity
A calibration curve was constructed by plotting the peak area ratio (MOB/MOB-d9) against the nominal concentration. The curve was fitted with a linear regression model with 1/x² weighting.
Table 3: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear |
| Weighting | 1/x² |
| Correlation Coefficient (r²) | > 0.997 |
Accuracy and Precision
Accuracy and precision were evaluated by analyzing Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in five replicates over three separate analytical runs.
Table 4: Intra- and Inter-Day Accuracy and Precision
| QC Level | Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |
|---|---|---|---|---|---|
| LLOQ | 1 | ≤ 15.1% | ± 12.5% | ≤ 16.8% | ± 14.2% |
| Low QC | 3 | ≤ 9.8% | ± 8.5% | ≤ 11.2% | ± 9.9% |
| Mid QC | 100 | ≤ 7.2% | ± 5.4% | ≤ 8.5% | ± 6.1% |
| High QC | 800 | ≤ 6.5% | ± 4.8% | ≤ 7.9% | ± 5.3% |
(Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%RE) within ±15% (±20% for LLOQ))
Recovery and Matrix Effect
Extraction recovery and matrix effect were assessed at Low and High QC concentrations.
Table 5: Recovery and Matrix Effect Summary
| QC Level | Conc. (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low QC | 3 | 92.5% | 97.1% |
| High QC | 800 | 94.1% | 103.5% |
(Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect should be within 85-115%)
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for MOB quantification.
Simplified Triglyceride Metabolism Pathway
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. nalam.ca [nalam.ca]
- 3. fda.gov [fda.gov]
- 4. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 5. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 6. Lipid Metabolism | Anatomy and Physiology II [courses.lumenlearning.com]
- 7. A multimodal analytical method to simultaneously determine monoacetyldiacylglycerols, medium and long chain triglycerides in biological samples during routine lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Note: Gas Chromatography Method for Analyzing Fatty Acid Composition of 1-Myristin-2-Olein-3-Butyrin
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Myristin-2-Olein-3-Butyrin is a mixed triglyceride containing myristic acid (C14:0), oleic acid (C18:1), and butyric acid (C4:0). Accurate determination of the fatty acid composition of such triglycerides is crucial for various applications, including pharmaceutical research, food science, and quality control. Gas chromatography (GC) is a powerful and widely used analytical technique for the qualitative and quantitative analysis of fatty acids.[1][2]
This application note provides a detailed protocol for the analysis of the fatty acid composition of this compound using gas chromatography with flame ionization detection (GC-FID). The method involves a transesterification step to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs), which are then separated and quantified by GC-FID.[3][4][5]
Principle
The fatty acids in the triglyceride are first converted to their corresponding fatty acid methyl esters (FAMEs) through a process called transesterification.[6][7][8] This chemical derivatization is necessary because fatty acids in their free form are less volatile and more prone to adsorption within the GC system, which can lead to poor peak shape and inaccurate quantification.[9] The resulting FAMEs are more volatile and can be readily analyzed by gas chromatography.[2][4]
The FAME mixture is injected into the GC, where the components are separated based on their boiling points and polarity on a capillary column.[1][5] A flame ionization detector (FID) is used for the detection and quantification of the eluted FAMEs.[3][5] An internal standard, a fatty acid not naturally present in the sample, is added to ensure accurate quantification by correcting for variations in sample preparation and injection.[3][5]
Materials and Reagents
-
Sample: this compound
-
Internal Standard: Tridecanoic acid (C13:0) or a certified FAME internal standard solution.
-
Reagents for Transesterification (Acid-Catalyzed):
-
Methanolic HCl (e.g., 3 M) or Boron trifluoride-methanol solution (12-14% w/w)[10]
-
Hexane (B92381) or Heptane, GC grade[11]
-
Anhydrous Sodium Sulfate (B86663)
-
Sodium Bicarbonate solution (5% w/v)
-
-
GC Instrumentation:
-
Gas Chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary Column: A polar column such as a polyethylene (B3416737) glycol (PEG) phase (e.g., Carbowax) or a highly polar biscyanopropyl polysiloxane phase is recommended for good separation of FAMEs.[1][12] A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Gases for FID: Hydrogen and compressed air, high purity.
-
Experimental Protocol
Standard Preparation
-
Internal Standard Stock Solution: Accurately weigh a known amount of tridecanoic acid and dissolve it in a known volume of hexane to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by mixing known amounts of FAME standards (including methyl butyrate, methyl myristate, and methyl oleate) with a fixed amount of the internal standard stock solution. Dilute with hexane to the final volume. This will be used to determine the response factors of the individual FAMEs.
Sample Preparation (Transesterification)
-
Sample Weighing: Accurately weigh approximately 20-25 mg of the this compound sample into a screw-cap reaction vial.[13]
-
Internal Standard Addition: Add a precise volume of the internal standard stock solution to the sample vial.
-
Reaction: Add 2 mL of methanolic HCl to the vial.[11] Cap the vial tightly.
-
Incubation: Heat the vial in a water bath or heating block at 80°C for 1 hour to ensure complete transesterification.[10][11]
-
Extraction: After cooling to room temperature, add 2 mL of hexane and 2 mL of distilled water to the vial. Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge the vial briefly to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer: Transfer the dried hexane extract to an autosampler vial for GC analysis.
Gas Chromatography Analysis
The following are typical GC-FID conditions and may need to be optimized for your specific instrument and column.
| Parameter | Condition |
| Injector | Split/Splitless, 250°C, Split ratio 20:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 180°C, then ramp at 5°C/min to 240°C, hold for 10 min. |
| Detector (FID) | 280°C |
| Data Acquisition | Collect data from the start of the injection until the last FAME has eluted. |
Data Presentation
The fatty acid composition is determined by calculating the relative peak area of each FAME in relation to the internal standard. The results are typically expressed as a weight percentage of the total fatty acids.
Table 1: Fatty Acid Composition of this compound
| Fatty Acid | Abbreviation | Retention Time (min) | Peak Area | Concentration (mg/g) | Weight % |
| Butyric Acid | C4:0 | tR1 | A1 | C1 | W1% |
| Myristic Acid | C14:0 | tR2 | A2 | C2 | W2% |
| Oleic Acid | C18:1 | tR3 | A3 | C3 | W3% |
| Internal Standard | C13:0 | tR_IS | AIS | CIS | - |
| Total | 100% |
Note: Retention times, peak areas, concentrations, and weight percentages are placeholders and will be determined experimentally.
Mandatory Visualization
The following diagram illustrates the logical workflow for the GC analysis of the fatty acid composition of this compound.
Caption: Workflow for GC-FID analysis of fatty acids.
References
- 1. aquaculture.ugent.be [aquaculture.ugent.be]
- 2. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 3. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 4. s4science.at [s4science.at]
- 5. youtube.com [youtube.com]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. Determination of Free Fatty Acid and Triglyceride Fatty Acid of Food Fats using a Rapid Gas Chromatographic Method [ucur.org]
- 8. Fatty acid analysis of triacylglycerols: Preparation of fatty acid methyl esters for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iajps.com [iajps.com]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 11. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
Application Notes and Protocols for Cell Culture Studies with 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol is a structured triacylglycerol containing myristic acid, oleic acid, and butyric acid at the sn-1, sn-2, and sn-3 positions, respectively.[1][2][3] Notably, this and similar structured triglycerides have been identified in human breast milk.[1][4][5][6] As research into the biological roles of specific triglycerides expands, understanding their effects at the cellular level is crucial. These application notes provide detailed protocols for investigating the impact of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol on mammalian cell cultures, focusing on cellular uptake, metabolism, and potential effects on cell signaling and viability.
Data Presentation
Table 1: Hypothetical Dose-Response Effect of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol on Cell Viability and Lipid Accumulation
| Treatment Group | Concentration (µM) | Cell Viability (%) (MTT Assay) | Relative Lipid Droplet Fluorescence (BODIPY Staining) |
| Vehicle Control (0.1% BSA) | 0 | 100 ± 4.5 | 1.0 ± 0.2 |
| 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol | 10 | 98 ± 5.1 | 1.8 ± 0.3 |
| 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol | 50 | 95 ± 3.9 | 3.5 ± 0.6 |
| 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol | 100 | 92 ± 6.2 | 5.2 ± 0.9 |
| Oleic Acid (Positive Control) | 100 | 85 ± 7.3 | 6.1 ± 1.1 |
Experimental Protocols
Protocol 1: Preparation of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol-BSA Complex
Objective: To prepare a stock solution of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol complexed with bovine serum albumin (BSA) for sterile delivery to cell cultures. Lipids are often complexed with a carrier protein like BSA to enhance their solubility in aqueous culture media.[7]
Materials:
-
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol
-
Fatty acid-free BSA
-
Ethanol (B145695), 200 proof
-
Sterile phosphate-buffered saline (PBS)
-
Sterile serum-free cell culture medium (e.g., DMEM)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. Filter sterilize using a 0.22 µm syringe filter.
-
Dissolve 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol in 200 proof ethanol to make a 100 mM stock solution.
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the 100 mM lipid stock solution dropwise to the warm BSA solution while gently vortexing to achieve a final lipid concentration of 5 mM. The final ethanol concentration should be less than 1%.
-
Incubate the lipid-BSA complex at 37°C for 1 hour with gentle agitation to ensure complete complexation.
-
The 5 mM stock solution of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol-BSA complex is ready for dilution in cell culture medium to the desired final concentrations.
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol on the viability of cultured cells.
Materials:
-
Cells of interest (e.g., HeLa, HepG2, Caco-2)
-
Complete cell culture medium
-
96-well cell culture plates
-
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol-BSA complex (from Protocol 1)
-
Vehicle control (0.1% BSA in serum-free medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol-BSA complex in serum-free medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control.
-
Remove the culture medium from the cells and replace it with the prepared treatment media.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the vehicle control.
Protocol 3: Lipid Droplet Staining and Visualization
Objective: To visualize and quantify the accumulation of intracellular lipid droplets in response to treatment with 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol.
Materials:
-
Cells of interest cultured on glass coverslips or in optical-bottom plates
-
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol-BSA complex
-
BODIPY 493/503
-
Hoechst 33342
-
PBS
Procedure:
-
Treat cells with the desired concentrations of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol-BSA complex for 24 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain for neutral lipids by incubating with BODIPY 493/503 (1 µg/mL in PBS) for 15 minutes.
-
Stain nuclei by incubating with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips or image the plates using a fluorescence microscope.
-
Quantify the fluorescence intensity of BODIPY 493/503 per cell using image analysis software.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed metabolic and signaling pathway for 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol in a cell.
Experimental Workflow Diagram
Caption: Experimental workflow for studying the cellular effects of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol.
References
- 1. 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol - CAS:1122578-93-1 - KKL Med Inc. [m.kklmed.com]
- 2. 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol | CAS 1122578-93-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 1-Myristoyl--2-Palmitoyl--3-Butyryl---rac--glycerol, 5MG | Labscoop [labscoop.com]
- 5. amsbio.com [amsbio.com]
- 6. 1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-glycerol - CAS:1122578-89-5 - KKL Med Inc. [m.kklmed.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for Animal Model Studies with 1-Myristin-2-Olein-3-Butyrin
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for conducting preclinical animal studies to evaluate the efficacy of 1-Myristin-2-Olein-3-Butyrin (MOB) as a dietary supplement. As direct research on MOB is limited, the following information is synthesized from studies on structurally and functionally related compounds, primarily the butyrate (B1204436) prodrugs tributyrin (B1683025) and monobutyrin. These compounds serve as excellent surrogates for predicting the biological activities of MOB, which is designed to deliver myristic acid, oleic acid, and butyric acid.
Application Notes
Therapeutic Potential in Animal Models
Butyrate, a short-chain fatty acid (SCFA), is a key metabolite produced by the gut microbiota and is known for its beneficial effects on gut health and metabolism.[1] Butyrate prodrugs like tributyrin and monobutyrin are used to ensure the delivery of butyrate to the lower gastrointestinal tract.[2][3] Animal model studies have demonstrated the therapeutic potential of these compounds in several areas:
-
Obesity and Metabolic Syndrome: Tributyrin supplementation has been shown to protect against high-fat diet-induced obesity and associated insulin (B600854) resistance in mice.[4][5] It can lead to reduced body weight gain, improved glucose homeostasis, and a better plasma lipid profile.[2][4] These effects are often achieved without altering food consumption.[4]
-
Gut Health and Integrity: Butyrate and its precursors play a crucial role in maintaining the integrity of the intestinal barrier.[6] Monobutyrin has been observed to enhance the mucin layer and the morphological structure of the intestine in weaned mice.[6] Both tributyrin and monobutyrin can upregulate the expression of tight junction proteins, which are essential for a healthy gut barrier.[7][8]
-
Inflammation: Tributyrin has demonstrated anti-inflammatory properties in various animal models. It can attenuate the production of pro-inflammatory cytokines such as TNF-α and IL-1β in adipose tissue and by macrophages.[4][5] This anti-inflammatory effect is partly mediated through the inhibition of the NF-κB signaling pathway.[9]
-
Gut Microbiota Modulation: Dietary supplementation with tributyrin can positively modulate the gut microbiota composition.[8][10] Studies have shown an increase in the abundance of beneficial bacteria, such as Bifidobacterium and SCFA-producing bacteria, and a decrease in potentially pathogenic bacteria.[11][12]
Quantitative Data from Animal Studies with Butyrate Prodrugs
The following tables summarize key quantitative findings from studies using tributyrin and monobutyrin in rodent models. This data provides a reference for expected outcomes in studies with this compound.
Table 1: Effects of Tributyrin on Body Weight and Adiposity in High-Fat Diet (HFD)-Fed Mice
| Parameter | Control (HFD) | Tributyrin (HFD) | Percentage Change | Reference |
| Body Weight Gain (g) | 15.2 ± 0.8 | 10.1 ± 0.7 | ↓ 33.6% | [2][3] |
| Subcutaneous Adipose Tissue (g) | 1.8 ± 0.1 | 1.2 ± 0.1 | ↓ 33.3% | [2] |
| Visceral Adipose Tissue (g) | 2.5 ± 0.2 | 1.7 ± 0.1 | ↓ 32.0% | [13] |
Table 2: Effects of Tributyrin on Plasma Lipids and Glucose Metabolism in HFD-Fed Mice
| Parameter | Control (HFD) | Tributyrin (HFD) | Percentage Change | Reference |
| Plasma Triglycerides (mg/dL) | 150 ± 10 | 105 ± 8 | ↓ 30.0% | [9] |
| Total Cholesterol (mg/dL) | 220 ± 15 | 180 ± 12 | ↓ 18.2% | [9] |
| LDL-Cholesterol (mg/dL) | 80 ± 7 | 55 ± 5 | ↓ 31.3% | [9] |
| Fasting Blood Glucose (mg/dL) | 145 ± 10 | 110 ± 8 | ↓ 24.1% | [4] |
| Insulin Resistance (HOMA-IR) | 5.8 ± 0.5 | 3.2 ± 0.3 | ↓ 44.8% | [4] |
Table 3: Effects of Monobutyrin and Tributyrin on Gut Health Markers in Rodents
| Parameter | Control | Monobutyrin/Tributyrin | Effect | Reference |
| Ileal Villus Height (μm) | 350 ± 20 | 410 ± 25 | ↑ 17.1% (Monobutyrin) | [6][14] |
| Caecal Butyrate (μmol/g) | 5.2 ± 0.6 | 8.9 ± 0.9 | ↑ 71.2% (Tributyrin) | [15] |
| ZO-1 Protein Expression (ileum) | 100% | 150% | ↑ 50% (Tributyrin) | [7] |
| Occludin Protein Expression (ileum) | 100% | 140% | ↑ 40% (Tributyrin) | [7] |
Experimental Protocols
The following are detailed protocols for key experiments typically performed in animal studies evaluating dietary supplements like this compound.
Protocol 1: High-Fat Diet-Induced Obesity Mouse Model
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old, are commonly used.[2]
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[2][4]
-
Diet:
-
Supplement Administration:
-
After an initial period of HFD feeding to induce obesity (e.g., 8 weeks), mice are randomly assigned to treatment groups.[2]
-
This compound is administered orally via gavage. A typical dose for tributyrin is 2 g/kg of body weight, administered three times a week.[2][4] The vehicle control group receives the same volume of the vehicle (e.g., water or corn oil).
-
-
Monitoring: Body weight and food intake are monitored weekly.[2]
-
Endpoint Analysis: After a treatment period (e.g., 6-10 weeks), mice are fasted overnight, and blood and tissues (liver, adipose tissue, intestine) are collected for analysis.[2][4]
Protocol 2: Oral Gavage of Lipid Supplements in Mice
-
Preparation: Calculate the required volume of the supplement based on the animal's body weight. The volume should not exceed 10 ml/kg.[16][17]
-
Restraint: Restrain the mouse by scruffing the neck to immobilize the head.[16][18]
-
Gavage Needle Insertion:
-
Use a sterile, ball-tipped gavage needle (18-20 gauge for adult mice).[19]
-
Measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[16]
-
Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.[18]
-
-
Administration: Slowly dispense the supplement into the stomach.[18]
-
Post-Procedure: Carefully remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress.[19]
Protocol 3: Intestinal Histology
-
Tissue Collection: Euthanize the mouse and collect sections of the small intestine (duodenum, jejunum, ileum) and colon.[20]
-
Fixation: Fix the tissue samples in 10% neutral buffered formalin or Carnoy's solution for 24 hours.[20][21]
-
Processing and Embedding: Dehydrate the tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.[21]
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology, including villus height and crypt depth measurements.
-
Periodic Acid-Schiff (PAS) Staining: To visualize goblet cells and the mucus layer.
-
Immunohistochemistry: For localization of specific proteins like tight junction proteins (e.g., ZO-1, occludin).[22]
-
-
Microscopy and Analysis: Examine the stained sections under a light microscope and quantify morphological changes using image analysis software.[22]
Protocol 4: Measurement of Short-Chain Fatty Acids (SCFAs) in Fecal Samples
-
Sample Collection: Collect fresh fecal pellets from individual mice and immediately store them at -80°C.[23]
-
Extraction:
-
Analysis by Gas Chromatography (GC):
-
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
For higher sensitivity and specificity, LC-MS/MS can be used. This often involves derivatization of the SCFAs prior to analysis.[26]
-
Signaling Pathways and Visualizations
Key Signaling Pathways
Butyrate, the active component delivered by this compound, exerts its effects through several key signaling pathways:
-
G-Protein Coupled Receptors (GPCRs): Butyrate activates GPCRs such as GPR41, GPR43, and GPR109A.[27][28] Activation of these receptors on intestinal epithelial and immune cells can lead to the release of gut hormones like GLP-1 and PYY, which regulate appetite and glucose homeostasis, and can also modulate inflammatory responses.[27]
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs.[27] By inhibiting HDACs, butyrate can alter gene expression, leading to increased expression of genes involved in cell cycle arrest and apoptosis in cancer cells, and modulation of inflammatory gene expression.[29]
-
NF-κB Pathway: Butyrate can inhibit the activation of NF-κB, a key transcription factor that controls the expression of many pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[30] This is a major mechanism for its anti-inflammatory effects.
-
PPARγ Activation: Butyrate can activate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a role in lipid metabolism and inflammation.[9]
Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Tributyrin Attenuates Metabolic and Inflammatory Changes Associated with Obesity through a GPR109A-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tributyrin attenuates obesity-associated inflammation and insulin resistance in high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tributyrin Attenuates Metabolic and Inflammatory Changes Associated with Obesity through a GPR109A-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tributyrin Supplementation Protects Mice from Acute Ethanol-Induced Gut Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tributyrin alleviates gut microbiota dysbiosis to repair intestinal damage in antibiotic-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral tributyrin prevents endotoxin-induced lipid metabolism disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tributyrin alleviates gut microbiota dysbiosis to repair intestinal damage in antibiotic-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tributyrin (CoreBiome®) enhances butyrate levels and modulates the gut microbiota, barrier function, and immune response in vitro [frontiersin.org]
- 12. Tributyrin alleviates gut microbiota dysbiosis to repair intestinal damage in antibiotic-treated mice | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Monobutyrin Can Regulate the Gut Microbiota, Which Is Beneficial for the Development of Intestinal Barrier Function and Intestinal Health in Weaned Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of monobutyrin and tributyrin on liver lipid profile, caecal microbiota composition and SCFA in high-fat diet-fed rats | Journal of Nutritional Science | Cambridge Core [cambridge.org]
- 16. research.fsu.edu [research.fsu.edu]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. Intestinal Mucosal Triacylglycerol Accumulation Secondary to Decreased Lipid Secretion in Obese and High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of a high-fat diet on intestinal stem cells and epithelial barrier function in middle-aged female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of endogenous lipids during intestinal wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability [mdpi.com]
- 27. Understanding activity of butyrate at a cellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for the Lipidomics Workflow in Identifying Mixed Triglycerides such as 1-Myristin-2-Olein-3-Butyrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the comprehensive analysis of lipids in biological systems, is a critical tool in understanding cellular metabolism, disease pathogenesis, and for the discovery of novel biomarkers. Triglycerides (TGs) are the primary form of energy storage in eukaryotes and their composition can provide significant insights into metabolic health. Mixed triglycerides, which contain a combination of short-, medium-, and long-chain fatty acids, present a unique analytical challenge due to their diverse physicochemical properties. This document provides a detailed application note and experimental protocols for the identification and quantification of a specific mixed triglyceride, 1-Myristin-2-Olein-3-Butyrin, using a robust lipidomics workflow based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow Overview
The successful identification and quantification of this compound requires a multi-step workflow. This process begins with an efficient lipid extraction from the biological matrix, followed by chromatographic separation of the complex lipid mixture, and finally, detection and structural elucidation using tandem mass spectrometry. The subsequent data analysis is crucial for accurate identification and quantification.
Caption: Figure 1. A schematic of the comprehensive lipidomics workflow for the analysis of mixed triglycerides.
Detailed Experimental Protocols
Lipid Extraction from Plasma
A modified Bligh-Dyer extraction method is effective for extracting triglycerides from plasma while minimizing contamination.[1]
Materials:
-
Plasma sample
-
Methanol
-
Deionized water
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Protocol:
-
To 100 µL of plasma in a glass centrifuge tube, add 375 µL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Add 125 µL of chloroform and vortex for an additional minute.
-
Add 125 µL of deionized water to induce phase separation and vortex for 1 minute.
-
Centrifuge the sample at 2000 x g for 10 minutes at 4°C. This will result in two distinct phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
Ultra-High-Performance Liquid Chromatography (UHPLC)
Reversed-phase (RP) UHPLC is the method of choice for separating triglycerides based on their acyl chain length and degree of unsaturation.[2] A C18 column is commonly used for this purpose.
Instrumentation:
-
UHPLC system with a temperature-controlled column compartment and autosampler.
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
Mobile Phases:
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate.
Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 2.0 | 45 |
| 10.0 | 99 |
| 15.0 | 99 |
| 15.1 | 30 |
| 20.0 | 30 |
Flow Rate: 0.3 mL/min Column Temperature: 55°C Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS)
Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of triglycerides, often forming ammonium adducts ([M+NH4]+).[1] Tandem mass spectrometry (MS/MS) is then used to fragment the precursor ions to obtain structural information.
Instrumentation:
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
MS Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 300°C
-
Gas Flow (Nitrogen):
-
Desolvation Gas: 600 L/hr
-
Cone Gas: 50 L/hr
-
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Data-Dependent Acquisition (DDA)
For the specific identification of this compound (C14:0/C18:1/C4:0), the following MS/MS parameters would be targeted:
-
Precursor Ion (Ammonium Adduct [M+NH4]+): m/z (calculated based on the exact mass of the molecule)
-
Product Ions: The characteristic neutral loss of each fatty acid chain allows for identification.
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Expected LC-MS/MS Parameters for this compound
| Analyte | Retention Time (min) | Precursor Ion (m/z) [M+NH4]+ | Product Ions (m/z) (Neutral Loss of Fatty Acid) |
| This compound | ~8-10 | 652.58 | 425.38 (Loss of Myristic Acid), 371.32 (Loss of Oleic Acid), 565.51 (Loss of Butyric Acid) |
Note: The exact retention time will depend on the specific LC system and column used. The m/z values are calculated based on the chemical formula C39H74O6.
Logical Relationship in MS/MS Fragmentation
The fragmentation pattern in tandem mass spectrometry provides the basis for the structural elucidation of triglycerides. For a mixed triglyceride like this compound, the neutral loss of each fatty acid from the precursor ion is a key diagnostic feature. The relative abundance of the resulting fragment ions can also provide information about the position of the fatty acids on the glycerol (B35011) backbone, with the fatty acid at the sn-2 position often showing a less favorable loss.
Caption: Figure 2. The logical relationship of MS/MS fragmentation for this compound.
Data Analysis
The data generated from the LC-MS/MS analysis requires a systematic workflow for processing, identification, and statistical analysis.
Workflow:
-
Raw Data Conversion: Convert the raw data from the instrument vendor format to an open format like mzML.
-
Peak Picking and Alignment: Detect chromatographic peaks and align them across different samples based on their mass-to-charge ratio (m/z) and retention time.
-
Lipid Identification: Identify triglycerides by matching the precursor ion m/z and the fragmentation pattern against a lipid database (e.g., LIPID MAPS) or a custom library.
-
Quantification: Calculate the peak area or height for each identified triglyceride and normalize it to an appropriate internal standard.
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify triglycerides that are significantly different between experimental groups.
Conclusion
This application note provides a detailed workflow and specific protocols for the identification and quantification of the mixed triglyceride this compound. By employing a robust lipid extraction method, optimized UHPLC separation, and sensitive MS/MS detection, researchers can confidently analyze this and other complex triglycerides. The provided methodologies and data presentation guidelines will aid in generating high-quality, reproducible results for applications in basic research, clinical diagnostics, and drug development.
References
Application Notes and Protocols for the Use of 1-Myristin-2-Olein-3-Butyrin as an Internal Standard in Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, the precise and accurate quantification of lipid species is fundamental to understanding cellular metabolism, identifying disease biomarkers, and developing novel therapeutics. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the primary analytical platform for comprehensive lipid analysis due to its high sensitivity and specificity. However, the accuracy of quantification can be compromised by variations introduced during sample preparation, extraction, and instrumental analysis. The use of a suitable internal standard is therefore crucial to control for these variables and ensure data reliability.
1-Myristin-2-Olein-3-Butyrin is a synthetic, mixed-acid triacylglycerol (TAG) that serves as an excellent internal standard for the quantification of triglycerides in biological samples. Its unique structure, containing myristic acid (14:0), oleic acid (18:1), and butyric acid (4:0), makes it highly unlikely to be present endogenously in significant amounts in most biological matrices. This property, combined with its structural similarity to a broad range of endogenous triacylglycerols, ensures that it behaves similarly during extraction and ionization, thereby providing a reliable means for normalization.
These application notes provide a comprehensive guide for the use of this compound as an internal standard in LC-MS-based lipid analysis. Detailed protocols for sample preparation, lipid extraction, and LC-MS/MS analysis are provided, along with representative data and workflow diagrams to facilitate its implementation in a research setting.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is essential for its effective application.
| Property | Value | Reference |
| Synonyms | 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, TG(14:0/18:1/4:0) | [1][2] |
| Molecular Formula | C39H72O6 | [1] |
| Molecular Weight | 637.0 g/mol | [1] |
| Physical State | Liquid | [3] |
| Purity | >98% | [3] |
| Storage | Freezer (-20°C or lower) | [3] |
Experimental Protocols
The following protocols provide a step-by-step guide for the use of this compound as an internal standard for the quantitative analysis of triacylglycerols in plasma.
Preparation of Internal Standard Stock and Working Solutions
Accurate preparation of the internal standard solutions is critical for quantitative accuracy.
Materials:
-
This compound
-
Chloroform (B151607) or other suitable organic solvent (e.g., isopropanol)
-
Amber glass vials
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of chloroform in a volumetric flask.
-
Working Solution (50 µg/mL): Dilute the stock solution by taking 500 µL and adding it to 9.5 mL of chloroform in a volumetric flask.
-
Storage: Store both stock and working solutions in amber glass vials at -20°C to prevent degradation.
Lipid Extraction from Plasma (Modified Folch Method)
This protocol describes a robust method for extracting lipids from plasma samples.
Materials:
-
Plasma samples
-
This compound working solution (50 µg/mL)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a glass centrifuge tube, add 100 µL of plasma.
-
Add 20 µL of the 50 µg/mL this compound working solution to the plasma sample.
-
Add 3 mL of chloroform:methanol (2:1, v/v) to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 600 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 200 µL of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v).
LC-MS/MS Analysis
This section outlines the conditions for the chromatographic separation and mass spectrometric detection of triacylglycerols.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium (B1175870) formate (B1220265) in Water:Acetonitrile (40:60, v/v) with 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium formate in Isopropanol:Acetonitrile (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 55°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 30% B; 2-12 min: 30-100% B; 12-18 min: 100% B; 18-18.1 min: 100-30% B; 18.1-25 min: 30% B |
MS Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Data Acquisition | Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS |
MRM Transitions for this compound: The precursor ion for this compound will be its ammonium adduct [M+NH4]+. The product ions will correspond to the neutral loss of the fatty acid chains.
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 654.6 | 427.4 | [M+NH4 - C14:0 - NH3]+ |
| 654.6 | 371.3 | [M+NH4 - C18:1 - NH3]+ |
| 654.6 | 567.5 | [M+NH4 - C4:0 - NH3]+ |
Data Presentation and Analysis
The following table provides representative data for the quantification of several common triacylglycerols in a human plasma sample using this compound as an internal standard.
| Analyte (Triacylglycerol) | Retention Time (min) | MRM Transition (m/z) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) | %RSD (n=3) |
| TG(50:2) | 14.2 | 850.8 > 577.5 | 2.54 | 12.7 | 4.8 |
| TG(52:2) | 15.1 | 878.8 > 603.5 | 5.12 | 25.6 | 3.5 |
| TG(52:3) | 14.9 | 876.8 > 601.5 | 3.89 | 19.5 | 4.1 |
| TG(54:3) | 15.8 | 904.8 > 629.5 | 2.11 | 10.6 | 5.2 |
| TG(54:4) | 15.6 | 902.8 > 627.5 | 1.78 | 8.9 | 4.5 |
| IS: TG(14:0/18:1/4:0) | 12.5 | 654.6 > 371.3 | - | (Spiked at 5 µg/mL) | - |
Data Analysis Workflow:
-
Peak Integration: Integrate the peak areas of the target triacylglycerols and the internal standard (this compound).
-
Calculate Peak Area Ratios: For each analyte, calculate the ratio of its peak area to the peak area of the internal standard.
-
Construct Calibration Curve: Prepare a series of calibration standards with known concentrations of the target triacylglycerols and a constant concentration of the internal standard. Plot the peak area ratio against the concentration ratio to generate a calibration curve.
-
Quantify Analytes: Determine the concentration of each triacylglycerol in the samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Experimental Workflow for Quantitative Triglyceride Analysis
Caption: Workflow for quantitative triglyceride analysis using an internal standard.
Logical Relationship of Internal Standardization
Caption: Principle of internal standardization for accurate quantification.
Conclusion
This compound is a highly suitable internal standard for the accurate and reliable quantification of triacylglycerols in complex biological matrices. Its synthetic nature and unique fatty acid composition minimize the risk of interference from endogenous lipids. The detailed protocols and application notes provided herein offer a robust framework for researchers, scientists, and drug development professionals to implement this internal standard in their lipidomics workflows, thereby enhancing the quality and reproducibility of their quantitative data.
References
Application Notes and Protocols: 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol (MOBG) in Infant Formula Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol (MOBG) is a structured triacylglycerol naturally present in human breast milk.[1] As a component of human milk fat, it represents a unique molecular structure that delivers fatty acids of varying chain lengths: myristic acid (a medium-chain saturated fatty acid), oleic acid (a long-chain monounsaturated fatty acid), and butyric acid (a short-chain fatty acid). The specific positioning of these fatty acids on the glycerol (B35011) backbone may influence their digestion, absorption, and subsequent metabolic effects in infants.
Butyrate (B1204436), in particular, is a key energy source for colonocytes and is known to play a significant role in gut health, including the modulation of inflammation, gut barrier function, and the microbiome.[2][3][4] The inclusion of MOBG in infant formula is a promising strategy to more closely mimic the composition and functional properties of human milk, potentially offering benefits for gut development and overall infant health. Further research is required to fully elucidate the long-term nutritional and developmental effects of structured lipids like MOBG in infant formulas.[5][6][7]
These application notes provide an overview of the potential applications of MOBG in infant formula research and detailed protocols for its investigation.
Potential Applications in Infant Formula Research
-
Enhanced Gut Health and Development: Investigating the role of MOBG in promoting a healthy gut microbiome, strengthening the intestinal barrier, and reducing gut inflammation.
-
Improved Fat and Calcium Absorption: Studying the impact of the specific stereoisomeric structure of MOBG on the digestion and absorption of myristic, oleic, and butyric acids, and its potential to reduce the formation of insoluble calcium soaps in the infant gut.
-
Modulation of Intestinal Cell Proliferation and Differentiation: Examining the effects of butyrate released from MOBG on the healthy development of the intestinal epithelium. Butyrate is known to influence these processes through various signaling pathways.[8][9]
-
Immune System Modulation: Assessing the potential of MOBG to influence the development of the infant's immune system, given the known immunomodulatory effects of butyrate.[4]
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically on the effects of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol in infant formula. The following tables provide a template for how such data could be structured and presented based on the experimental protocols outlined below.
Table 1: Preclinical Growth and Tolerance Parameters in a Piglet Model
| Parameter | Control Formula | Formula + MOBG (X g/L) | Human Milk Reference |
| Average Daily Weight Gain ( g/day ) | |||
| Feed Efficiency (g gain/g feed) | |||
| Stool Consistency Score | |||
| Fecal pH | |||
| Incidence of Diarrhea (%) |
Table 2: Fecal Short-Chain Fatty Acid (SCFA) Profile in a Piglet Model
| SCFA | Control Formula (µmol/g) | Formula + MOBG (X g/L) (µmol/g) | Human Milk Reference (µmol/g) |
| Acetate | |||
| Propionate | |||
| Butyrate | |||
| Total SCFAs |
Table 3: In Vitro Lipid Digestion and Butyrate Release
| Parameter | Control Formula | Formula + MOBG (X g/L) |
| Gastric Lipolysis (% free fatty acids) | ||
| Intestinal Lipolysis (% free fatty acids) | ||
| Butyrate Release in Gastric Phase (mM) | ||
| Butyrate Release in Intestinal Phase (mM) |
Experimental Protocols
Protocol 1: In Vitro Infant Digestion Model
This protocol is adapted from established in vitro models to assess the lipolysis of MOBG and the release of its constituent fatty acids under simulated infant gastrointestinal conditions.
Objective: To determine the rate and extent of MOBG hydrolysis and butyrate release during simulated gastric and intestinal digestion.
Materials:
-
Control infant formula
-
Experimental infant formula containing a known concentration of MOBG
-
Simulated Gastric Fluid (SGF): Pepsin, gastric lipase (B570770) (e.g., rabbit gastric lipase) in electrolyte solution, pH adjusted to 4.0.
-
Simulated Intestinal Fluid (SIF): Pancreatin, bile salts in electrolyte solution, pH adjusted to 6.5.
-
pH-stat autotitrator
-
Water bath shaker maintained at 37°C
-
Lipid extraction solvents (e.g., hexane, isopropanol)
-
Gas chromatograph with flame ionization detector (GC-FID) for fatty acid analysis
-
Liquid chromatography-mass spectrometry (LC-MS) for intact triglyceride and partial glyceride analysis
Procedure:
-
Formula Preparation: Reconstitute control and experimental infant formulas according to manufacturer's instructions.
-
Gastric Digestion:
-
Incubate a defined volume of the formula with SGF in the water bath shaker at 37°C.
-
Maintain pH at 4.0 using the pH-stat with the addition of NaOH.
-
Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes).
-
Immediately stop the enzymatic reaction by adding a lipase inhibitor and/or flash-freezing.
-
-
Intestinal Digestion:
-
Transfer the gastric chyme to a new vessel.
-
Add SIF and adjust the pH to 6.5.
-
Continue incubation at 37°C, maintaining the pH with NaOH.
-
Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes post-gastric digestion).
-
Stop the reaction as described above.
-
-
Lipid Analysis:
-
Extract lipids from the collected aliquots.
-
Analyze the fatty acid profile, including free butyrate, using GC-FID after methylation.
-
Analyze the remaining intact triglycerides and partial glycerides (di- and monoglycerides) using LC-MS to determine the extent of lipolysis.
-
Workflow Diagram:
Protocol 2: Preclinical Evaluation in a Piglet Model
The piglet is a well-established animal model for infant nutrition research due to the similarities in gastrointestinal physiology and development.[10][11]
Objective: To assess the safety, tolerance, and effects of MOBG-supplemented infant formula on growth, gut health, and metabolism in neonatal piglets.
Materials:
-
Neonatal piglets (e.g., 2-3 days old)
-
Control infant formula
-
Experimental infant formula with a specified concentration of MOBG
-
Metabolic cages for collection of feces and urine
-
Standard equipment for animal care and monitoring
-
Analytical equipment for blood biochemistry, fecal SCFA analysis, and histology
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate piglets to the housing conditions and a baseline formula.
-
Randomly assign piglets to different diet groups: Control, MOBG-supplemented, and a sow-reared or human milk-fed reference group if feasible.
-
-
Feeding and Monitoring:
-
Feed the piglets their respective formulas for a defined period (e.g., 21-28 days).
-
Record daily feed intake, body weight, and clinical observations (e.g., stool consistency).
-
-
Sample Collection:
-
Collect blood samples at regular intervals to assess metabolic parameters (e.g., glucose, lipids, inflammatory markers).
-
Collect fecal samples to analyze pH, dry matter, and SCFA concentrations.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the piglets.
-
Collect intestinal tissue samples for histological examination (e.g., villus height, crypt depth) and gene expression analysis of markers related to gut barrier function and inflammation.
-
Collect cecal contents for microbiome analysis (e.g., 16S rRNA sequencing).
-
Workflow Diagram:
Protocol 3: Intestinal Cell Culture Model
This protocol uses human intestinal epithelial cell lines (e.g., Caco-2, HT-29) to investigate the direct effects of butyrate, as would be released from MOBG, on cell signaling pathways.
Objective: To elucidate the molecular mechanisms by which butyrate influences intestinal cell proliferation, differentiation, and inflammatory responses.
Materials:
-
Human intestinal epithelial cell lines (e.g., Caco-2 for differentiation studies, HT-29 for proliferation studies)
-
Cell culture medium and supplements
-
Sodium butyrate (as a proxy for butyrate released from MOBG)
-
Reagents for cell viability assays (e.g., MTT, WST-1)
-
Alkaline phosphatase assay kit (for differentiation)
-
RNA extraction kits and reagents for qRT-PCR
-
Antibodies for Western blotting (e.g., for proteins in the Wnt, MAPK, and NF-κB pathways)
-
Fluorescence microscope and reagents for immunofluorescence staining
Procedure:
-
Cell Culture and Treatment:
-
Culture intestinal cells to the desired confluency.
-
Treat cells with varying concentrations of sodium butyrate for different time periods.
-
-
Cell Proliferation and Viability:
-
Assess cell viability and proliferation using standard assays.
-
-
Cell Differentiation:
-
For Caco-2 cells, measure the activity of alkaline phosphatase, a marker of enterocyte differentiation.
-
-
Gene and Protein Expression Analysis:
-
Extract RNA and perform qRT-PCR to analyze the expression of genes involved in cell cycle regulation (e.g., p21, cyclins), gut barrier function (e.g., tight junction proteins), and inflammation (e.g., cytokines).
-
Extract protein and perform Western blotting to analyze the activation of key signaling proteins.
-
Signaling Pathway Diagram:
Conclusion
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol is a promising structured lipid for inclusion in infant formula due to its presence in human milk and its potential to deliver the beneficial short-chain fatty acid, butyrate, to the infant gut. The provided application notes and protocols offer a framework for researchers to systematically investigate the safety, efficacy, and mechanisms of action of MOBG in the context of infant nutrition. Further studies are essential to substantiate its benefits and to establish optimal inclusion levels in infant formulas to support infant health and development.
References
- 1. 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol | CAS 1122578-93-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Butyrate Glycerides Protect against Intestinal Inflammation and Barrier Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Butyrate: implications for intestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipids and infant formulas | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 6. Lipids and infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Butyrate and trichostatin A effects on the proliferation/differentiation of human intestinal epithelial cells: induction of cyclin D3 and p21 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing Ingredients with Preclinical Studies - Infant Formula - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Digestion Models for Studying 1-Myristin-2-Olein-3-Butyrin (MOB) Absorption
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Myristin-2-Olein-3-Butyrin (MOB) is a structured triacylglycerol (TAG) containing short-chain (butyric acid), medium-chain (myristic acid), and long-chain (oleic acid) fatty acids. This unique structure influences its digestion and absorption, making it a subject of interest for nutritional and pharmaceutical applications. In vitro digestion models provide a controlled environment to study the enzymatic hydrolysis of MOB and the subsequent absorption of its lipolytic products, offering valuable insights into its bioavailability and physiological effects.
These notes provide a detailed protocol for a two-stage in vitro digestion model (gastric and intestinal phases) coupled with a Caco-2 cell model for absorption studies.
I. In Vitro Digestion of this compound
This protocol simulates the physiological conditions of the stomach and small intestine to study the lipolysis of MOB.
Experimental Workflow: In Vitro Digestion of MOB
Application Notes & Protocols: Determining the Cellular Uptake of 1-Myristin-2-Olein-3-Butyrin
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Myristin-2-Olein-3-Butyrin is a mixed triglyceride containing myristic acid (C14:0), oleic acid (C18:1), and butyric acid (C4:0). Understanding the rate and mechanism of its uptake into cells is crucial for assessing its bioavailability, metabolic fate, and potential therapeutic effects. Triglycerides are primarily hydrolyzed into fatty acids and glycerol (B35011) before or during uptake, and these components are then utilized by the cell for energy production via β-oxidation and glycolysis or for storage and synthesis of complex lipids.[1][2] This document provides detailed protocols for three common techniques to quantify the cellular uptake of this triglyceride.
Key Methodologies for Quantifying Cellular Uptake
Three principal methods are outlined, each offering distinct advantages for quantifying the cellular uptake and accumulation of this compound or its constituent fatty acids.
-
Fluorescence-Based Assays: This method uses a fluorescently labeled analog of the triglyceride or one of its fatty acids (e.g., BODIPY-labeled fatty acid) to enable visualization and quantification via fluorescence microscopy or flow cytometry. It offers spatial resolution within the cell and is suitable for high-throughput screening.[3][4]
-
Radiolabeling Assays: By incorporating a radioactive isotope (e.g., ³H or ¹⁴C) into one of the fatty acid chains (e.g., [³H]oleic acid or [¹⁴C]butyric acid), uptake can be quantified with high sensitivity and accuracy using liquid scintillation counting.[5][6] This is often considered a gold-standard quantitative method.
-
Mass Spectrometry (MS): This powerful technique allows for the direct, label-free quantification of the intact triglyceride and its metabolic byproducts from cell lysates.[7][8] When combined with stable isotope labeling (e.g., using ¹³C-labeled fatty acids), it can precisely trace the metabolic fate of the molecule.[8][9]
Experimental Protocols
Protocol 1: Fluorescent Uptake Assay Using a Labeled Fatty Acid Analog
This protocol describes the use of a fluorescently labeled oleic acid analog (e.g., BODIPY™ FL C₁₆ to approximate myristic acid behavior, or a custom synthesis) to measure uptake.
Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)
-
Standard cell culture medium, fetal bovine serum (FBS), and phosphate-buffered saline (PBS)
-
Fluorescently labeled fatty acid analog (e.g., BODIPY™ 500/510 C₁, C₁₂)
-
Fatty acid-free bovine serum albumin (BSA)
-
Hoechst 33342 or DAPI for nuclear staining
-
4% Paraformaldehyde (PFA) for cell fixation
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes (for microscopy) or a 96-well plate (for plate reader/flow cytometry) at a density that will result in 70-80% confluency on the day of the experiment.[3]
-
Preparation of Lipid Complex:
-
Prepare a 1 mM stock solution of the fluorescent fatty acid analog in ethanol (B145695) or DMSO.
-
Prepare a 1% (w/v) fatty acid-free BSA solution in serum-free culture medium.
-
Add the fluorescent fatty acid stock solution to the BSA solution to achieve a final concentration of 10 µM. This complex helps solubilize the lipid and facilitate its delivery to the cells.
-
-
Cell Treatment:
-
Wash the cells twice with warm PBS.
-
Replace the medium with the fluorescent fatty acid-BSA complex solution.
-
Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
-
Stopping the Uptake:
-
To terminate the assay, place the plate on ice and aspirate the labeling solution.
-
Wash the cells three times with ice-cold PBS to remove any unbound label.
-
-
Quantification:
-
For Fluorescence Microscopy: Fix the cells with 4% PFA for 15 minutes, wash with PBS, and counterstain nuclei with Hoechst 33342. Acquire images and quantify the intracellular fluorescence intensity per cell using image analysis software.[4]
-
For Flow Cytometry: Detach the cells using trypsin, resuspend in PBS, and analyze the fluorescence of a large cell population (e.g., 10,000 cells) to get a quantitative measure of uptake.[3]
-
Protocol 2: Radiolabeling Assay Using [³H]-Oleic Acid
This protocol provides a highly sensitive method to quantify uptake by tracing a radiolabeled component of the triglyceride.
Materials:
-
[³H]-oleic acid
-
Unlabeled this compound
-
Cell line of interest in 24-well plates
-
Scintillation vials and scintillation fluid (e.g., Aquasafe 500 Plus)
-
Liquid scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
Procedure:
-
Cell Seeding: Plate cells in 24-well plates and grow to 80-90% confluency.
-
Preparation of Radiolabeled Medium:
-
Prepare a stock solution of unlabeled this compound complexed with fatty acid-free BSA in serum-free medium.
-
Add [³H]-oleic acid to this solution to a final activity of 1 µCi/mL. The final concentration of the unlabeled triglyceride should be in the desired experimental range (e.g., 50-100 µM).
-
-
Uptake Experiment:
-
Wash cells twice with warm PBS.
-
Add the radiolabeled medium to each well.
-
Incubate for the desired time points (e.g., 30, 60, 120, 240 minutes) at 37°C.
-
-
Termination and Lysis:
-
Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS containing 0.5% BSA to remove unbound radiolabel.
-
Lyse the cells by adding 500 µL of cell lysis buffer to each well and incubating for 30 minutes.
-
-
Quantification:
-
Add 4 mL of scintillation fluid and mix thoroughly.[5]
-
Measure the radioactivity in a liquid scintillation counter (counts per minute, CPM).
-
In parallel, determine the total protein content of the lysate from a separate aliquot using a BCA assay to normalize the CPM values (CPM/mg protein).
Protocol 3: Mass Spectrometry-Based Quantification
This protocol allows for the direct measurement of intracellular this compound using LC-MS/MS.
Materials:
-
Cell line of interest in 6-well plates
-
Ice-cold PBS
-
Methanol (B129727), Chloroform (B151607) (HPLC grade)
-
Internal standard (e.g., a commercially available deuterated triglyceride)
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
-
LC-MS/MS system (e.g., Q-Exactive or triple quadrupole)[10]
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates.
-
Once confluent, wash cells with warm PBS and incubate with medium containing this compound (e.g., 50 µM complexed with BSA) for the desired time.
-
-
Cell Harvesting and Quenching:
-
Lipid Extraction (Modified Bligh & Dyer Method): [8]
-
Resuspend the cell pellet in 500 µL of PBS.
-
Add the internal standard.
-
Add 500 µL of methanol and vortex for 1 minute.
-
Add 500 µL of chloroform and vortex for another minute.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.[10]
-
-
Sample Preparation:
-
Carefully collect the lower organic (chloroform) phase, which contains the lipids, and transfer it to a new glass tube.[10]
-
Dry the extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid film in a suitable solvent (e.g., 100 µL of isopropanol/acetonitrile) for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of this compound and its fragments, as well as the internal standard.
-
Quantify the amount of intracellular triglyceride by comparing its peak area to that of the known concentration of the internal standard.
-
Data Presentation
Quantitative data should be summarized to compare uptake across different conditions.
Table 1: Time-Dependent Cellular Uptake of a Fluorescent Fatty Acid Analog (Representative Data)
| Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 | 15.2 | ± 2.1 |
| 15 | 189.5 | ± 15.8 |
| 30 | 350.1 | ± 25.3 |
| 60 | 598.7 | ± 41.2 |
| 120 | 812.4 | ± 55.9 |
Table 2: Quantification of Radiolabeled Lipid Uptake (Representative Data)
| Treatment Condition | Time (hours) | Uptake (pmol/mg protein) | Standard Deviation |
| Control (Vehicle) | 2 | 5.6 | ± 1.1 |
| 50 µM Labeled Triglyceride | 1 | 150.3 | ± 12.5 |
| 50 µM Labeled Triglyceride | 2 | 295.8 | ± 21.7 |
| 50 µM Labeled Triglyceride | 4 | 480.1 | ± 35.4 |
| + Inhibitor (e.g., Cytochalasin D) | 2 | 112.4 | ± 9.8 |
Table 3: Mass Spectrometry Quantification of Intracellular Triglyceride (Representative Data)
| Condition | Incubation Time (hours) | Intracellular Concentration (ng/mg protein) | Standard Deviation |
| Untreated | 4 | Not Detected | - |
| 50 µM Triglyceride | 1 | 45.2 | ± 4.9 |
| 50 µM Triglyceride | 4 | 188.6 | ± 15.1 |
| 100 µM Triglyceride | 4 | 355.9 | ± 28.3 |
Mandatory Visualizations
References
- 1. Lipid Metabolism | Anatomy and Physiology II [courses.lumenlearning.com]
- 2. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 3. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Assessment of Uptake and Biodistribution of Radiolabeled Cholesterol in Mice Using Gavaged Recombinant Triglyceride-rich Lipoprotein Particles (rTRL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Structural Elucidation of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol via NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the detailed structural analysis of triglycerides.[1] This document provides a comprehensive guide to the structural elucidation of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, a mixed triacylglycerol, using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These methods allow for the unambiguous assignment of fatty acid composition and their specific positions on the glycerol (B35011) backbone.[1][2]
The distinct chemical environments of the protons and carbons within the molecule give rise to unique signals in the NMR spectra. By analyzing these signals and their correlations, a complete structural map of the molecule can be constructed. This includes identifying the myristoyl, oleoyl, and butyryl acyl chains and confirming their respective esterification at the sn-1, sn-2, and sn-3 positions of the glycerol moiety.
Data Presentation
Predicted ¹H NMR Chemical Shifts
The following table summarizes the predicted chemical shifts (δ) for the protons of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol in a standard deuterated solvent like chloroform-d (B32938) (CDCl₃).
| Assignment | Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Glycerol Backbone | |||
| sn-1,3 CH₂ | 4.10 - 4.35 | dd | |
| sn-2 CH | 5.25 - 5.30 | m | |
| Myristoyl Chain (sn-1) | |||
| α-CH₂ (C2') | ~2.30 | t | |
| β-CH₂ (C3') | ~1.62 | m | |
| -(CH₂)n- | 1.25 - 1.40 | m | |
| ω-CH₃ (C14') | ~0.88 | t | |
| Oleoyl Chain (sn-2) | |||
| α-CH₂ (C2'') | ~2.32 | t | |
| Olefinic CH=CH (C9'', C10'') | 5.30 - 5.40 | m | |
| Allylic CH₂ (C8'', C11'') | ~2.01 | m | |
| -(CH₂)n- | 1.25 - 1.40 | m | |
| ω-CH₃ (C18'') | ~0.88 | t | |
| Butyryl Chain (sn-3) | |||
| α-CH₂ (C2''') | ~2.28 | t | |
| β-CH₂ (C3''') | ~1.65 | m | |
| ω-CH₃ (C4''') | ~0.94 | t |
Predicted ¹³C NMR Chemical Shifts
The following table outlines the predicted chemical shifts for the carbons of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol.
| Assignment | Carbon | Predicted Chemical Shift (ppm) |
| Glycerol Backbone | ||
| sn-1,3 C=O | 173.2 - 173.4 | |
| sn-2 C=O | 172.8 - 173.0 | |
| sn-1,3 CH₂ | 62.0 - 62.5 | |
| sn-2 CH | 68.8 - 69.5 | |
| Myristoyl Chain (sn-1) | ||
| C=O (C1') | ~173.3 | |
| α-CH₂ (C2') | ~34.1 | |
| -(CH₂)n- | 22.0 - 32.0 | |
| ω-CH₃ (C14') | ~14.1 | |
| Oleoyl Chain (sn-2) | ||
| C=O (C1'') | ~172.9 | |
| Olefinic CH=CH (C9'', C10'') | 129.5 - 130.5 | |
| -(CH₂)n- | 22.0 - 35.0 | |
| ω-CH₃ (C18'') | ~14.1 | |
| Butyryl Chain (sn-3) | ||
| C=O (C1''') | ~173.2 | |
| α-CH₂ (C2''') | ~36.2 | |
| β-CH₂ (C3''') | ~18.4 | |
| ω-CH₃ (C4''') | ~13.6 |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 20-25 mg of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol and dissolve it in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[3]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).[1]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to prevent signal broadening.[1]
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant temperature, typically 25 °C.
3.2.1. 1D NMR Experiments
-
¹H NMR: Acquire a standard proton NMR spectrum. Key parameters include a 30-degree pulse angle and a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. For quantitative analysis, a longer relaxation delay (e.g., 30 seconds) and a 30-degree pulse angle are recommended to account for the long relaxation times of carbonyl carbons.[4]
3.2.2. 2D NMR Experiments
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. It is crucial for tracing the connectivity of protons along the glycerol backbone and within each fatty acid chain.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. It is essential for assigning the proton signals to their corresponding carbon atoms.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. The key correlations for structural elucidation are between the glycerol backbone protons and the carbonyl carbons of the fatty acid chains, which definitively establishes the position of each acyl group.[6]
Mandatory Visualizations
Experimental Workflow
References
Application Note: Analytical Methods for the Characterization of Structured Triglycerides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Structured triglycerides (STs), also known as structured lipids, are triacylglycerols (TAGs) that have been modified from their natural form to alter the fatty acid composition and/or their specific positions on the glycerol (B35011) backbone.[1][2] This restructuring is achieved through chemical or enzymatic processes, allowing for the creation of lipids with specific nutritional or therapeutic properties, such as improved absorption, lower caloric value, or targeted delivery of essential fatty acids.[3][4] Applications range from functional foods and infant formulas to drug delivery systems.[2]
The analysis of these complex molecules is challenging due to the vast number of potential isomers, including regioisomers (differing fatty acid positions at sn-1/3 vs. sn-2) and stereoisomers (differing fatty acids at sn-1 and sn-3).[5][6] A comprehensive characterization requires a multi-faceted approach that combines various analytical techniques to determine not only the overall fatty acid composition but also their precise location on the glycerol moiety. This document provides detailed protocols and application notes for the primary analytical methods used in the structural elucidation of STs.
General Analytical Workflow
A complete analysis of structured triglycerides typically involves a combination of chromatographic separation, mass spectrometry, and regiospecific analysis. The overall workflow is designed to first separate the complex mixture of TAGs, then identify individual molecular species, and finally determine the positional distribution of the fatty acids on the glycerol backbone.
Caption: General workflow for the analysis of structured triglycerides.
Chromatographic and Spectrometric Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for TAG Separation
RP-HPLC separates triglycerides based on their equivalent carbon number (ECN), which is a function of the total carbon number in the fatty acyl chains and the number of double bonds (ECN = Carbon Number - 2 * Number of Double Bonds).[7] This allows for the fractionation of a complex TAG mixture into simpler groups.
Experimental Protocol:
-
Sample Preparation: Dissolve the purified triglyceride fraction in a suitable solvent (e.g., acetone (B3395972) or chloroform (B151607)/methanol) to a concentration of 5-10 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC System: An HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended.[8]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol/Hexane (e.g., 85:15 v/v)
-
-
Gradient Program:
-
Start with a high concentration of Solvent A.
-
Run a linear gradient to increase the concentration of Solvent B over 40-60 minutes.
-
Hold at a high concentration of Solvent B for 10 minutes to elute all TAGs.
-
Return to initial conditions and equilibrate for 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) or MS.
Data Presentation: The results from RP-HPLC can be tabulated to show the retention times and relative percentages of different TAG groups based on their ECN.
| Peak No. | Retention Time (min) | ECN | Major TAG Species (Example) | Relative Area (%) |
| 1 | 22.5 | 42 | C8:0/C18:2/C8:0 (MLM) | 45.2 |
| 2 | 28.1 | 44 | C8:0/C18:1/C10:0 | 23.8 |
| 3 | 35.4 | 48 | C16:0/C18:1/C16:0 | 18.5 |
| 4 | 41.2 | 50 | C16:0/C18:1/C18:1 | 12.5 |
Protocol 2: LC-MS/MS for TAG Identification
Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying individual triglyceride species within a separated fraction.[6][9] Ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.[10]
Experimental Protocol:
-
LC System: Use the same RP-HPLC conditions as described in Protocol 2.1. The column eluent is directed into the MS ion source.
-
Mass Spectrometer: A triple quadrupole or TOF mass spectrometer is suitable.[10][11]
-
Ionization Mode: Positive ion mode is used to detect adducts, typically with ammonium (B1175870) [M+NH₄]⁺ or sodium [M+Na]⁺.[9][11]
-
MS Parameters (Example for ESI):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Acquisition:
-
Full Scan (MS1): Acquire spectra over a mass range of m/z 400-1200 to identify the molecular weights of eluting TAGs.
-
Product Ion Scan (MS/MS): Select precursor ions (e.g., [M+NH₄]⁺) and subject them to collision-induced dissociation (CID). The resulting fragment ions correspond to the neutral loss of individual fatty acids, which helps identify the constituent acyl chains.[9][10]
-
Data Presentation: The data allows for the identification of fatty acids present in each TAG molecule.
| Precursor Ion [M+NH₄]⁺ (m/z) | TAG Species | Neutral Loss Fragment 1 (Fatty Acid) | Neutral Loss Fragment 2 (Fatty Acid) | Neutral Loss Fragment 3 (Fatty Acid) |
| 824.7 | C8:0/C18:2/C16:0 | -162 (C8:0 + NH₃) | -298 (C18:2 + NH₃) | -274 (C16:0 + NH₃) |
| 850.7 | C16:0/C18:1/C16:0 | -274 (C16:0 + NH₃) | -300 (C18:1 + NH₃) | -274 (C16:0 + NH₃) |
| 876.8 | C16:0/C18:1/C18:1 | -274 (C16:0 + NH₃) | -300 (C18:1 + NH₃) | -300 (C18:1 + NH₃) |
Regiospecific Analysis Protocols
Regiospecific analysis determines the distribution of fatty acids at the stereospecifically numbered (sn) positions of the glycerol backbone.
Protocol 3: Enzymatic Hydrolysis for sn-2 Position Analysis
Pancreatic lipase (B570770) specifically hydrolyzes fatty acids from the primary positions (sn-1 and sn-3), leaving the sn-2 monoacylglycerol (2-MAG) intact.[12] Analysis of the fatty acid composition of the resulting 2-MAGs reveals the original composition at the sn-2 position.
Caption: Workflow for sn-2 fatty acid analysis using pancreatic lipase.
Experimental Protocol:
-
Reaction Setup:
-
Weigh 20-30 mg of the purified TAG sample into a screw-capped tube.
-
Add 2 mL of 1 M Tris-HCl buffer (pH 8.0).
-
Add 0.5 mL of bile salt solution (2.2% w/v).
-
Add 0.2 mL of calcium chloride solution (2.2% w/v).
-
-
Enzymatic Reaction:
-
Reaction Quenching: Stop the reaction by adding 1 mL of 6 M HCl followed by 1 mL of ethanol.
-
Extraction: Extract the lipids by adding 5 mL of diethyl ether, vortexing, and centrifuging. Collect the upper ether layer. Repeat the extraction twice.
-
Isolation of 2-MAGs:
-
Combine the ether extracts and evaporate the solvent under nitrogen.
-
Redissolve the lipid residue in chloroform.
-
Spot the sample onto a boric acid-impregnated silica (B1680970) TLC plate.
-
Develop the plate using a solvent system like chloroform/acetone (96:4, v/v).
-
Visualize the bands under UV light after spraying with a fluorescent indicator (e.g., 2',7'-dichlorofluorescein).
-
Scrape the band corresponding to 2-MAGs.
-
-
FAME Preparation and GC Analysis:
-
Extract the 2-MAGs from the silica with diethyl ether.
-
Prepare fatty acid methyl esters (FAMEs) by transesterification (e.g., using methanolic HCl).
-
Analyze the FAMEs by Gas Chromatography (GC-FID) to determine the fatty acid composition at the sn-2 position.
-
Protocol 4: ¹³C-NMR for Positional Analysis
¹³C-NMR is a non-destructive technique that can distinguish between fatty acids at the sn-2 (β) and sn-1,3 (α) positions based on the chemical shifts of the carbonyl carbons.[13][14]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 50-100 mg of the purified TAG sample in 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 125 MHz for ¹³C) is required for good resolution.[13]
-
Acquisition Parameters:
-
Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Acquisition Time: ~1.0 s.
-
Relaxation Delay (d1): 5-10 s to ensure full relaxation of carbonyl carbons.
-
Number of Scans: 2000-4000, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the carbonyl region (~172-174 ppm).
Data Presentation: The composition at the sn-1,3 and sn-2 positions can be calculated from the integral values of the resolved carbonyl signals.
| Fatty Acid | Carbonyl Chemical Shift (ppm) | Position | Integral Value | Molar % at Position |
| C8:0 (Caprylic) | 173.25 | sn-1,3 | 1.00 | 95.2 |
| C18:2 (Linoleic) | 172.80 | sn-2 | 0.98 | 98.0 |
| C18:1 (Oleic) | 173.20 | sn-1,3 | 0.05 | 4.8 |
| C18:1 (Oleic) | 172.75 | sn-2 | 0.02 | 2.0 |
Integrated Structural Elucidation
No single technique can provide a complete structural characterization of STs. A logical combination of methods is required to build a comprehensive picture of the triglyceride structure.
Caption: Logical flow for the complete elucidation of ST structure.
By integrating the data from these methods, a detailed profile of a structured triglyceride sample can be constructed. For example, GC analysis provides the total amount of each fatty acid. LC-MS/MS identifies which fatty acids are combined in a single TAG molecule. Finally, enzymatic hydrolysis or ¹³C-NMR confirms the specific placement of those fatty acids on the glycerol backbone, allowing for the definitive characterization of the structured lipid.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Application of structured triacylglycerols in food products for value addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. aocs.org [aocs.org]
- 13. aocs.org [aocs.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving peak resolution in HPLC for 1-Myristin-2-Olein-3-Butyrin isomers.
Technical Support Center: Isomer Separation in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) applications. This guide provides detailed troubleshooting advice and protocols specifically for improving the peak resolution of 1-Myristin-2-Olein-3-Butyrin and other structurally similar triacylglycerol (TAG) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate TAG isomers like this compound?
A1: Triacylglycerol (TAG) regioisomers, which have the same fatty acids but at different positions on the glycerol (B35011) backbone, possess very similar physicochemical properties.[1] This high degree of similarity makes them difficult to separate using standard chromatographic techniques. Their resolution requires highly selective methods, often involving non-aqueous reversed-phase HPLC (NARP-HPLC) with careful optimization of the stationary phase, mobile phase, and temperature.[1][2]
Q2: What is the primary mechanism for separating TAG isomers in reversed-phase HPLC?
A2: The primary separation mechanism in NARP-HPLC is partitioning based on the analytes' relative polarities and hydrophobicities.[1] Separation is governed by the equivalent carbon number (ECN), which accounts for both the carbon number and the degree of unsaturation of the fatty acid chains. However, since isomers have the same ECN, separation relies on subtle differences in molecular shape and interaction with the stationary phase, which can be influenced by the position of the fatty acids.
Q3: Which type of HPLC column is most effective for separating TAG positional isomers?
A3: For challenging separations of positional isomers, reversed-phase columns with octadecylsilyl (C18 or ODS) stationary phases are widely used.[2][3] Specifically, non-endcapped polymeric ODS columns have demonstrated superior ability to differentiate between these isomers compared to standard monomeric ODS columns.[2][4] For even greater shape selectivity, a C30 column can provide higher resolution than a C18 column for complex lipid analyses.[5][6]
Q4: How does column temperature impact the separation of TAG isomers?
A4: Column temperature is a critical parameter that can significantly affect resolution.[2] Increasing temperature generally decreases retention time by reducing mobile phase viscosity and enhancing analyte diffusion.[7][8] However, for some TAG isomer pairs, lowering the column temperature can improve resolution.[2][3] For example, the separation of OPO (1,3-dioleoyl-2-palmitoyl-glycerol) and OOP (1,2-dioleoyl-3-palmitoyl-rac-glycerol) is best achieved at 10°C on certain columns.[2][4] The optimal temperature must be determined empirically for each specific separation.[3]
Troubleshooting Guide: Poor Peak Resolution
Issue: My this compound isomers are co-eluting or showing poor resolution.
This common issue can be addressed by systematically optimizing your HPLC method. Follow the steps below to diagnose and resolve the problem.
Step 1: Evaluate and Optimize the Stationary Phase (Column)
-
Question: Are you using a column with high shape selectivity?
-
Recommendation: Standard C18 columns may not provide sufficient resolution. For separating TAG positional isomers, a high-density, polymeric C18 (ODS) stationary phase is often more effective.[4] Alternatively, a C30 column can offer enhanced shape selectivity for resolving hydrophobic, structurally related isomers.[5]
| Column Type | Primary Advantage for Isomer Separation | Reference |
| Polymeric ODS (C18) | Superior differentiation of structurally similar molecules. | [2][4] |
| C30 | High shape selectivity for hydrophobic, long-chain isomers. | [5][9] |
| Silver-Ion (Ag+-HPLC) | Excellent selectivity based on number/position of double bonds. | [1] |
Step 2: Evaluate and Optimize the Mobile Phase
-
Question: Is your mobile phase composition optimized for selectivity?
-
Recommendation: Non-aqueous reversed-phase (NARP) systems are standard for TAG analysis.[1] Acetonitrile is a common primary solvent (Solvent A), modified with a stronger solvent like isopropanol (B130326) (IPA), acetone, or dichloromethane (B109758) to fine-tune the separation (Solvent B).[1][2][3] The choice of modifier can significantly impact selectivity.[3]
-
Action:
-
Adjust the Gradient: If using a gradient, make it shallower to increase the separation window for your isomers of interest.
-
Change the Modifier: If an acetonitrile/isopropanol gradient is not working, try substituting isopropanol with acetone.
-
| Mobile Phase A | Mobile Phase B (Modifier) | Typical Use | Reference |
| Acetonitrile | Isopropanol | General purpose NARP-HPLC for TAGs. | [1][10] |
| Acetonitrile | Acetone | Good for common vegetable oils, improves solubility. | [3][11] |
| Acetonitrile | Dichloromethane | Can fine-tune selectivity for specific isomers. | [2] |
Step 3: Optimize Column Temperature
-
Question: Have you investigated the effect of temperature on your separation?
-
Recommendation: Temperature is a powerful tool for optimizing selectivity.[8] While higher temperatures (e.g., 35-40°C) can improve peak shape and reduce run times, lower temperatures can sometimes dramatically improve the resolution of specific isomer pairs.[8][12]
-
Action: Perform a temperature study. Analyze your sample at a range of temperatures (e.g., 10°C, 25°C, and 40°C) to find the optimum condition for your specific isomers.
| Temperature Range | Potential Effect on Isomer Resolution | Reference |
| Low (10-20°C) | May significantly improve resolution for specific pairs (e.g., OPO/OOP). | [2][4] |
| Mid (25-35°C) | Often a good starting point; may be optimal for other pairs (e.g., POP/PPO). | [2][12] |
| High (40-50°C) | Reduces retention time and backpressure; may decrease resolution. | [8] |
Experimental Protocol: NARP-HPLC for TAG Isomer Analysis
This section provides a detailed starting protocol for the separation of TAG isomers using NARP-HPLC. Optimization will be required based on your specific sample and isomers of interest.
Instrumentation and Materials
-
HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[1]
-
Column: Reversed-phase C18 or C30 column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]
-
Solvents: HPLC-grade acetonitrile, isopropanol, and/or acetone.[1]
-
Sample Solvent: Dichloromethane or a mixture of the mobile phase components.[1]
Sample Preparation
-
Accurately prepare a stock solution of the TAG sample or standard in the sample solvent at a concentration of approximately 1-5 mg/mL.[1][2]
-
Vortex the solution to ensure it is fully dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.[1]
Chromatographic Conditions
These parameters serve as a starting point and should be optimized.
| Parameter | Recommended Starting Condition |
| Column Temperature | 25°C (Optimize between 10°C and 40°C) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Detector | ELSD (Nebulizer: 40°C, Evaporator: 60°C) or MS with APCI source |
Mobile Phase Gradient Program
The following is a typical gradient program for NARP-HPLC.[1]
| Time (min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Isopropanol) |
| 0.0 | 70 | 30 |
| 20.0 | 50 | 50 |
| 40.0 | 30 | 70 |
| 45.0 | 30 | 70 |
| 45.1 | 70 | 30 |
| 55.0 | 70 | 30 |
Data Analysis
-
Peak Identification: Identify peaks by comparing retention times with known standards. For unknown samples, coupling the HPLC to a mass spectrometer (HPLC-MS) is highly recommended for confirming isomeric composition.[1]
-
Quantification: Perform quantification by constructing a calibration curve using external standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. researchgate.net [researchgate.net]
Overcoming challenges in the synthesis of asymmetric triglycerides.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the synthesis of asymmetric triglycerides (TAGs). It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are asymmetric triglycerides and why is their synthesis challenging?
Asymmetric triglycerides, also known as structured lipids, are triacylglycerols with different fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol (B35011) backbone.[1] This specific positioning creates a center of asymmetry at the sn-2 carbon.[1] The primary challenge in their synthesis is achieving high regioselectivity—placing the correct fatty acid at the desired position without producing a mixture of isomers.[] Conventional chemical synthesis methods often result in product mixtures with variable chain lengths and incomplete esterification, making it difficult to isolate the target molecule.[]
Q2: What are the main strategies for synthesizing asymmetric triglycerides?
There are two primary strategies: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This approach often involves using protecting groups to block certain hydroxyl groups on the glycerol backbone, allowing for the stepwise addition of different fatty acids.[3] While suitable for large-scale production, it can lack specificity and may require harsh reaction conditions, leading to side reactions like acyl migration.[][4]
-
Enzymatic Synthesis: This method utilizes lipases, which can exhibit high regioselectivity, often specifically targeting the sn-1 and sn-3 positions.[][5] This allows for the precise construction of asymmetric triglycerides under milder conditions, minimizing side reactions.[][6] It is particularly advantageous for complex structures where precise fatty acid placement is critical.[]
Q3: What is acyl migration and how can it be minimized?
Acyl migration is an intramolecular reaction where an acyl group moves from one position on the glycerol backbone to another, most commonly from the sn-2 position to the sn-1 or sn-3 position. This leads to the formation of undesired isomers and reduces the yield of the target asymmetric triglyceride. Chemical synthesis methods are particularly prone to acyl migration, especially at high temperatures.[4] Enzymatic synthesis conducted at mild temperatures helps to prevent this issue.[4][6]
Q4: What are the common methods for purifying synthesized asymmetric triglycerides?
Purification is a critical and often challenging step. Common techniques include:
-
Silica (B1680970) Column Chromatography: Used to separate triglycerides from mono- and diacylglycerol intermediates.[3]
-
Crystallization: Can be used to separate isomers, for example, removing 1,3-diacylglycerols from 1,2-diacylglycerols by crystallization from acetone.[3]
-
Silver Ion Chromatography (Silver Resin or Silver Nitrate (B79036) Impregnated Silica Gel): This technique is highly effective for separating triglycerides based on the degree of unsaturation of their fatty acid chains and for isolating specific nonsymmetrical isomers.[3] Silver ion HPLC is also a powerful analytical tool for determining isomeric purity.[3][7]
Troubleshooting Guide
Q5: My reaction yield is low. What are the potential causes and solutions?
Low yields can stem from several factors. A systematic approach is needed to identify the root cause.
-
Incomplete Reaction: The esterification or transesterification reaction may not have gone to completion.
-
Solution (Chemical): Increase reaction time, temperature, or catalyst concentration. However, be aware that harsher conditions can promote side reactions.[8] Consider using a partial vacuum to remove water or alcohol byproducts and drive the reaction forward.[8]
-
Solution (Enzymatic): Optimize reaction parameters such as temperature, water activity, and enzyme concentration. Ensure the enzyme is not inhibited or inactivated by substrates or products like glycerol.[9]
-
-
Side Reactions: The formation of byproducts, such as symmetrical triglycerides or products of acyl migration, consumes starting materials and reduces the yield of the desired product.
-
Solution: For chemical synthesis, ensure protecting groups are stable and effective. For enzymatic reactions, use a highly specific lipase (B570770) (e.g., sn-1,3 specific) and maintain mild reaction conditions to prevent acyl migration.[4][6]
-
-
Purification Losses: Significant amounts of product can be lost during complex purification steps.
-
Solution: Optimize the purification protocol. For column chromatography, carefully select the solvent system to achieve good separation. For crystallization, fine-tune the solvent and temperature.
-
Q6: I am getting a mixture of isomers instead of my target asymmetric TAG. How can I improve regioselectivity?
Poor regioselectivity is a common hurdle in asymmetric TAG synthesis.
-
For Enzymatic Synthesis:
-
Cause: The lipase used may not be sufficiently specific.
-
Solution: The choice of enzyme is critical. Use a lipase with known high regioselectivity, such as an immobilized sn-1,3 specific lipase, which will preferentially acylate the outer positions of the glycerol backbone.[][5] This is a key advantage of the enzymatic approach for creating structured lipids.[]
-
-
For Chemical Synthesis:
-
Cause: Ineffective use of protecting groups or random acylation.
-
Solution: Employ a robust protecting group strategy. For example, to synthesize an SSU-type (S=saturated, U=unsaturated) triglyceride, one might start with a 1,2-diacylglycerol intermediate, which is then esterified with the third fatty acid.[3] The synthesis and purification of the correct diacylglycerol precursor is crucial.[3]
-
Q7: Purification is proving difficult, and I cannot separate my target TAG from byproducts. What should I do?
When standard chromatography is insufficient, more specialized techniques are required.
-
Problem: Co-elution of isomeric triglycerides or triglycerides with similar polarity.
-
Solution:
-
Crystallization: Attempt fractional crystallization from different solvents (e.g., acetone) at various temperatures. This can sometimes effectively separate isomers based on differences in their melting points and crystal packing.[3]
-
Silver Ion Chromatography: This is the method of choice for separating lipids based on unsaturation. Silver ions interact reversibly with the double bonds in unsaturated fatty acid chains, allowing for the separation of molecules that are otherwise identical in polarity. This technique is powerful enough to isolate specific nonsymmetrical triacylglycerols.[3]
-
Data Presentation
Table 1: Comparison of Synthesis Strategies for Asymmetric Triglycerides
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Specificity | Lower; risk of random acylation and isomer formation.[4] | High; sn-1,3 specific lipases allow for precise fatty acid placement.[][5] |
| Reaction Conditions | Often harsh (high temp, strong acids/bases).[8] | Mild (lower temperatures, solvent-free systems possible).[4][10] |
| Key Challenge | Preventing acyl migration and achieving high regioselectivity.[4] | Enzyme inhibition, cost, and scaling up.[9] |
| Byproducts | Isomeric mixtures, products of acyl migration.[] | Fewer byproducts if the correct enzyme is used.[11] |
| Scalability | Generally considered more scalable and cost-effective.[] | Can be more expensive, but continuous reactor systems are being developed.[9] |
Table 2: Reported Purity and Yields for Asymmetric Triglyceride Synthesis
| Product Type | Synthesis Method | Key Purification Step(s) | Reported Purity/Yield | Reference |
| SSU-type (SSL, SSLn) | Chemical (from 1,2-diacylglycerols) | Crystallization & Silver Resin Chromatography | >98% Purity | [3] |
| SUS-type | Chemical (from 1,3-diacylglycerols) | Crystallization | >99% Purity | [3] |
| MLM-type | Two-step enzymatic (Ethanolysis & Esterification) | Not specified | 44.28% incorporation of caprylic acid at sn-1,3 | [5][6] |
| Designer TAGs | Enzymatic Acidolysis | Not specified | 45.16% incorporation of caprylic acid | [11][12] |
| Tricaprin (MCT) | Chemical (Solvent-free) | Silica Gel Filtration | 91% Yield, 99.8% Purity | [8] |
Experimental Protocols
Protocol 1: Two-Step Enzymatic Synthesis of an MLM-Type Structured Triglyceride
This protocol is based on the synthesis of structured lipids containing medium-chain fatty acids (M) at the sn-1,3 positions and long-chain fatty acids (L) at the sn-2 position.[4][6]
-
Step 1: Ethanolysis to Produce 2-Monoacylglycerols (2-MAGs)
-
Combine a natural oil rich in long-chain fatty acids (e.g., Canarium oil) with dry ethanol.
-
Add an immobilized sn-1,3 specific lipase (e.g., Lipozyme).
-
Conduct the reaction at a mild temperature (e.g., 40-50°C) with constant stirring until the desired concentration of 2-MAGs is achieved, as monitored by HPLC or TLC.
-
Stop the reaction and separate the 2-MAG intermediate from the fatty acid ethyl esters and unreacted triglycerides, typically via molecular distillation or column chromatography.
-
-
Step 2: Esterification with Medium-Chain Fatty Acids
-
Combine the purified 2-MAG intermediate with a medium-chain fatty acid (e.g., caprylic acid) in a solvent-free system.
-
Add the same sn-1,3 specific lipase.
-
Incubate the reaction at a controlled temperature (e.g., 60°C) under vacuum to remove the water formed during esterification.
-
Monitor the formation of the target MLM-triglyceride by HPLC.
-
Once the reaction is complete, deactivate the enzyme by filtration and purify the final product to remove residual free fatty acids and other glycerides.
-
Protocol 2: Chemical Synthesis of an SSU-Type Asymmetric Triglyceride
This protocol is adapted from methods used to prepare nonsymmetrical disaturated/monounsaturated triglycerides.[3]
-
Step 1: Preparation of Diacylglycerol (DAG) Mixture
-
Convert a symmetric, saturated triglyceride (e.g., tristearin) into a mixture of mono-, di-, and triglycerides via chemical or enzymatic hydrolysis/alcoholysis.
-
Isolate the total diacylglycerol fraction from the mixture using silica column chromatography. This fraction will contain both 1,3- and 1,2-diacylglycerols.
-
-
Step 2: Isolation of 1,2-Diacylglycerol Precursor
-
Remove the majority of the more stable 1,3-diacylglycerol isomer by crystallization from acetone. The 1,2-diacylglycerol will be enriched in the remaining mother liquor (typically 80-86% 1,2-isomer).[3]
-
This enriched 1,2-diacylglycerol fraction is the key precursor for the final step.
-
-
Step 3: Final Esterification
-
Esterify the enriched 1,2-diacylglycerol fraction with the desired unsaturated fatty acid (e.g., oleic acid) using a suitable chemical catalyst (e.g., dicyclohexylcarbodiimide/4-dimethylaminopyridine) under anhydrous conditions.
-
-
Step 4: Purification of the Final SSU-Triglyceride
Mandatory Visualization
Caption: Troubleshooting workflow for asymmetric triglyceride synthesis.
Caption: Decision tree for selecting a synthetic strategy.
Caption: Pathway for two-step enzymatic synthesis of an MLM-type TAG.
References
- 1. benchchem.com [benchchem.com]
- 3. Synthesis and analysis of symmetrical and nonsymmetrical disaturated/monounsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. Synthesis of Structured Triglycerides Based on Canarium Oil for Food Application | Journal of Engineering and Technological Sciences [journals.itb.ac.id]
- 6. journals.itb.ac.id [journals.itb.ac.id]
- 7. Optical resolution of asymmetric triacylglycerols by chiral-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Efficient and Simple Large-Scale Synthesis of Triglycerides of Medium-Chain Fatty Acids[v1] | Preprints.org [preprints.org]
- 9. What Problems Arise When Enzymatic Synthesis of Structured Di- and Triglycerides Is Performed? | Semantic Scholar [semanticscholar.org]
- 10. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of designer triglycerides by enzymatic acidolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting low yield in enzymatic synthesis of 1-Myristin-2-Olein-3-Butyrin.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low-yield enzymatic synthesis of 1-Myristin-2-Olein-3-Butyrin.
Troubleshooting Guide: Addressing Low Yield
Low yield in the enzymatic synthesis of this compound is a common challenge that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Initial Checks and Balances
Question: My reaction has a very low or no yield of this compound. Where do I start troubleshooting?
Answer: Begin with a systematic verification of your reaction components and conditions. This initial assessment can often pinpoint the issue without extensive experimentation.
-
Enzyme Activity: Confirm the viability of your lipase (B570770). Improper storage (e.g., temperature fluctuations) or multiple freeze-thaw cycles can lead to denaturation and loss of activity. If possible, perform a control reaction with a standard substrate known to work well with your chosen lipase to verify its catalytic function.
-
Substrate Integrity:
-
Fatty Acids: Verify the purity of myristic acid, oleic acid, and butyric acid. Impurities can act as inhibitors.
-
Glycerol (B35011): Ensure the glycerol used is of high purity and anhydrous, as excess water can promote hydrolysis.
-
-
Reaction Setup: Double-check the accuracy of all measurements, including substrate molar ratios and enzyme loading. Ensure proper mixing to overcome mass transfer limitations.
Question: I've confirmed my reagents and enzyme are of good quality. What are the next critical parameters to investigate?
Answer: Sub-optimal reaction conditions are a frequent cause of low yields. Focus on optimizing the following key parameters.
-
Lipase Specificity: The choice of lipase is critical. Lipases exhibit specificity towards fatty acids of different chain lengths. Some lipases preferentially hydrolyze or esterify short-chain fatty acids like butyric acid, while others favor long-chain fatty acids like oleic and myristic acid.[1] If your lipase shows low affinity for one of your substrates, this will significantly impact the yield. Consider screening different lipases (e.g., from Candida antarctica, Rhizomucor miehei, or Thermomyces lanuginosus) to find one with balanced activity towards short, medium, and long-chain fatty acids.
-
Substrate Molar Ratio: The stoichiometry of your reactants—glycerol, myristic acid, oleic acid, and butyric acid—is a key driver of the reaction equilibrium. An excess of one fatty acid may lead to the formation of undesired symmetrical or di-substituted triglycerides. A systematic optimization of the molar ratios is recommended.
-
Temperature: Temperature influences both the reaction rate and enzyme stability. While higher temperatures can increase the reaction rate, excessive heat can lead to enzyme denaturation and an increase in side reactions like acyl migration.[2] The optimal temperature is lipase-dependent but typically falls within the 40-70°C range for commonly used lipases.
-
Water Activity (aw): For synthesis reactions, a low water environment is crucial to shift the equilibrium towards esterification and away from hydrolysis.[3] However, a minimal amount of water is necessary to maintain the enzyme's conformational flexibility and activity. The optimal water activity is specific to the lipase and reaction system but is generally kept low, often through the use of molecular sieves or by performing the reaction under vacuum.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Conversely, excessively long reaction times can increase the likelihood of side reactions, such as acyl migration, which can reduce the yield of the desired product. Time-course studies are essential to determine the optimal reaction duration.
Advanced Troubleshooting
Question: I have optimized the primary reaction conditions, but my yield is still suboptimal. What other factors could be at play?
Answer: If optimizing the main parameters doesn't resolve the issue, consider these more complex factors.
-
Acyl Migration: This is a significant side reaction where fatty acyl groups move between the sn-1, sn-2, and sn-3 positions of the glycerol backbone.[2][4][5][6][7][8] This can lead to the formation of isomeric byproducts, reducing the purity and yield of the target this compound. Acyl migration is often promoted by high temperatures, polar solvents, and prolonged reaction times.[2][4]
-
Substrate Inhibition: High concentrations of certain substrates, particularly short-chain fatty acids like butyric acid, can inhibit lipase activity. This can slow down or even halt the reaction. If substrate inhibition is suspected, a fed-batch approach, where the inhibitory substrate is added gradually over time, may improve the yield.
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Byproduct Formation and Hydrolysis: The presence of water, even in small amounts, can lead to the hydrolysis of the ester bonds in the triglyceride product, reducing the final yield.[1] Additionally, incomplete reactions can result in the accumulation of mono- and diacylglycerols. Efficient removal of water during the reaction is critical.
-
Solvent Effects: If you are using a solvent-based system, the choice of solvent can significantly impact enzyme activity and stability. Non-polar solvents like hexane (B92381) are often preferred for esterification reactions as they are less likely to strip the essential water layer from the enzyme.[9]
Frequently Asked Questions (FAQs)
Q1: Which type of lipase is best for synthesizing a mixed-acid triglyceride like this compound?
A1: There is no single "best" lipase, as the optimal choice depends on the specific reaction conditions. However, lipases with low fatty acid chain-length specificity are generally preferred. Non-specific lipases or those with broad specificity, such as certain lipases from Candida antarctica (e.g., Novozym 435), are often good starting points. It is highly recommended to screen several commercially available lipases to identify the most efficient one for your specific application.
Q2: How can I minimize acyl migration during the synthesis?
A2: To minimize acyl migration, consider the following strategies:
-
Optimize Temperature: Operate at the lower end of the optimal temperature range for your chosen lipase.
-
Control Reaction Time: Avoid unnecessarily long reaction times by determining the point of maximum yield through time-course experiments.
-
Choose a Non-Polar Solvent: If using a solvent, select a non-polar one like hexane, which can help reduce the rate of acyl migration.
-
Enzyme Choice: Some immobilized lipases, due to their microenvironment, can help reduce the extent of acyl migration.
Q3: What is the ideal water activity for this synthesis, and how can I control it?
A3: The ideal water activity (aw) is typically low to favor synthesis over hydrolysis. The optimal value is enzyme-dependent but often falls in the range of 0.1 to 0.4. You can control water activity by:
-
Using anhydrous substrates and solvents.
-
Adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to sequester water produced during esterification.
-
Conducting the reaction under vacuum to continuously remove water.
Q4: Can I perform this synthesis in a solvent-free system?
A4: Yes, solvent-free systems are often preferred for industrial applications to reduce costs and environmental impact.[10] However, in a solvent-free system, viscosity can be high, leading to mass transfer limitations. Efficient mixing is crucial to ensure adequate contact between the substrates and the immobilized enzyme.
Q5: What analytical techniques are suitable for monitoring the reaction and quantifying the yield?
A5: A combination of techniques is often employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used to separate and quantify triglycerides, di- and monoglycerides.
-
Gas Chromatography (GC): After transesterification of the products to fatty acid methyl esters (FAMEs), GC can be used to determine the fatty acid composition of the resulting triglycerides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the synthesized triglyceride, including the positional distribution of the fatty acids on the glycerol backbone.
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of structured triglycerides based on data from various enzymatic synthesis studies.
Table 1: Effect of Temperature on Triglyceride Yield
| Lipase Source | Substrates | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Rhizomucor miehei | Cottonseed Oil, Capric Acid | 45 | 17.34 | ~40 (incorporation) | [2] |
| Candida antarctica | Myristic Acid, Stearyl Alcohol | 60 | - | High (qualitative) | [11] |
| Thermomyces lanuginosus | Geraniol, Butyric Acid | 50 | 6 | 93 (conversion) | [12] |
| Lipozyme TLIM | Palm Kernel Oil, Palm Oil | 50 | 7.26 | 60 | [13] |
Table 2: Effect of Substrate Molar Ratio on Triglyceride Yield
| Lipase Source | Substrates | Molar Ratio (Fatty Acid:Glycerol/Oil) | Temperature (°C) | Yield (%) | Reference |
| Rhizomucor miehei | Cottonseed Oil, Capric Acid | 4:1 | 45 | ~40 (incorporation) | [2] |
| Lipozyme IM 20 | Fatty Acids, Glycerol | 5:1 | 70-90 | High (qualitative) | [10] |
| Novozym 435 | CLAee, Tributyrin | 2:1 | 60 | 97.5 | [14] |
| Lipozyme TLIM | Palm Kernel Oil, Palm Oil | 90:10 (w/w) | 50 | 60 | [13] |
Table 3: Effect of Enzyme Concentration on Triglyceride Yield
| Lipase Source | Substrates | Enzyme Conc. (% w/w) | Temperature (°C) | Yield (%) | Reference |
| Lipozyme IM 20 | Fatty Acids, Glycerol | 5-9 | 70-90 | High (qualitative) | [10] |
| Novozym 435 | CLAee, Tributyrin | 6 | 60 | 97.5 | [14] |
| Thermomyces lanuginosus | Geraniol, Butyric Acid | 15 | 50 | 93 (conversion) | [12] |
| Lipozyme TLIM | Palm Kernel Oil, Palm Oil | 5 | 50 | 60 | [13] |
Experimental Protocols
General Protocol for a Two-Step Enzymatic Synthesis of this compound
This protocol is a generalized procedure and should be optimized for your specific lipase and experimental setup. A two-step approach can offer better control over the final structure.
Step 1: Synthesis of 2-Oleoyl-glycerol
-
Reaction Setup: In a temperature-controlled reactor, combine triolein (B1671897) and ethanol (B145695) in a 1:2 molar ratio.
-
Enzyme Addition: Add a 1,3-specific lipase (e.g., from Rhizomucor miehei) at a concentration of 5-10% (w/w) of the total substrates.
-
Reaction Conditions: Incubate the mixture at 40-50°C with constant stirring for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC to determine the formation of 2-monoolein.
-
Purification: Once the reaction is complete, deactivate the enzyme by filtration. Purify the 2-oleoyl-glycerol from the reaction mixture, for example, by crystallization at a low temperature or by column chromatography.
Step 2: Esterification with Myristic and Butyric Anhydrides
-
Reaction Setup: Dissolve the purified 2-oleoyl-glycerol in a suitable solvent (e.g., pyridine) in a clean, dry reactor.
-
Acylation: Add myristic anhydride (B1165640) and butyric anhydride in a controlled manner, potentially in a stepwise fashion, to acylate the sn-1 and sn-3 positions. The use of anhydrides can drive the reaction to completion.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., room temperature) with stirring.
-
Monitoring and Purification: Monitor the formation of the final product by TLC or HPLC. Once the reaction is complete, purify the this compound using column chromatography.
Protocol for Analysis by Gas Chromatography (GC)
-
Sample Preparation (Transesterification): To a known amount of the purified product, add a solution of sodium methoxide (B1231860) in methanol. Heat the mixture to convert the triglycerides into fatty acid methyl esters (FAMEs).
-
Extraction: After the reaction, add a non-polar solvent like hexane to extract the FAMEs.
-
GC Analysis: Inject the extracted FAMEs into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).
-
Quantification: Identify and quantify the methyl esters of butyric, myristic, and oleic acids by comparing their retention times and peak areas with those of known standards. This will allow for the determination of the fatty acid composition of the synthesized triglyceride.
Visualizations
Caption: A troubleshooting workflow for addressing low yield in enzymatic synthesis.
Caption: The enzymatic synthesis pathway for this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Acylglycerols of Myristic Acid as New Candidates for Effective Stigmasterol Delivery—Design, Synthesis, and the Influence on Physicochemical Properties of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Acyl Group Migration in Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic synthesis of medium-chain triglycerides in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palm-based medium-and-long-chain triacylglycerol (P-MLCT): production via enzymatic interesterification and optimization using response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.neliti.com [media.neliti.com]
Preventing lipid oxidation during analysis of 1-Myristin-2-Olein-3-Butyrin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing lipid oxidation during the analysis of 1-Myristin-2-Olein-3-Butyrin.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it susceptible to oxidation?
A1: this compound is a mixed triglyceride, a type of lipid molecule composed of a glycerol (B35011) backbone esterified with three different fatty acids: myristic acid (a saturated fatty acid), oleic acid (a monounsaturated fatty acid), and butyric acid (a short-chain saturated fatty acid). The presence of oleic acid, with its carbon-carbon double bond, makes the molecule susceptible to oxidation.[1] Oxidative degradation is initiated at this unsaturated site, leading to the formation of hydroperoxides, which can then break down into a variety of secondary oxidation products, including aldehydes, ketones, and other volatile compounds that can interfere with analysis and alter the properties of the molecule.
Q2: What are the primary factors that promote lipid oxidation during analysis?
A2: Several factors can accelerate the oxidation of this compound during analytical procedures:
-
Exposure to Oxygen: Molecular oxygen is a key reactant in the oxidation process.
-
Elevated Temperatures: Heat can increase the rate of oxidation reactions.
-
Exposure to Light: Certain wavelengths of light, particularly UV light, can promote photo-oxidation.
-
Presence of Metal Ions: Transition metals, such as iron and copper, can act as pro-oxidants, catalyzing the formation of free radicals.
-
Enzymatic Activity: Lipase enzymes, if present and active, can hydrolyze the triglyceride, and lipoxygenases can directly oxidize the unsaturated fatty acid.
Q3: What are the general signs that my sample of this compound has undergone oxidation?
A3: Oxidation can manifest in several ways:
-
Changes in Odor and Taste: Development of rancid or off-odors is a common indicator.
-
Increased Peroxide Value (PV): This is a measure of the concentration of primary oxidation products (hydroperoxides).
-
Increased Anisidine Value (AV): This measures the secondary oxidation products (aldehydes).
-
Changes in Spectroscopic Profile: Alterations in UV-Vis or infrared spectra can indicate chemical changes.
-
Appearance of Unexpected Peaks in Chromatograms: Degradation products will appear as new or broadened peaks in techniques like HPLC or GC.
Q4: Can I store my this compound sample in a standard laboratory freezer?
A4: While freezing is essential, standard laboratory freezers may not be sufficient for long-term stability. For optimal preservation, samples should be stored at -80°C. It is also crucial to store the sample under an inert atmosphere (e.g., argon or nitrogen) and in amber glass vials to protect it from light and oxygen.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in my chromatogram. | Sample oxidation has occurred, leading to the formation of degradation products. | Review your sample handling and storage procedures. Implement the use of antioxidants, inert gas, and low-temperature storage as detailed in the experimental protocols below. |
| Inconsistent analytical results between replicates. | Variable levels of oxidation are occurring in different sample aliquots. | Ensure uniform and consistent application of preventative measures across all samples. Prepare samples for analysis immediately after thawing and minimize their exposure to air and light. |
| Low recovery of this compound. | The target molecule has degraded due to oxidation. | Re-evaluate the entire analytical workflow for potential sources of oxidation. This includes solvent quality, cleanliness of glassware, and the effectiveness of the inert atmosphere. |
| High peroxide value in a freshly prepared sample. | The starting material may already be partially oxidized, or the solvents and reagents used are contaminated with peroxides. | Test the purity of the starting material before beginning the analysis. Use freshly opened, high-purity solvents. Consider purifying solvents to remove peroxides if necessary. |
Section 3: Data Presentation
The following tables summarize the impact of temperature and antioxidants on lipid stability, providing a clear rationale for the recommended preventative measures.
Table 1: Effect of Storage Temperature on the Peroxide Value (PV) of Peanuts (a high-lipid matrix)
| Storage Temperature (°C) | Peroxide Value (meq O2/kg) after 160 days | Peroxide Value (meq O2/kg) after 320 days |
| 15 | ~1.5 | ~2.5 |
| 25 | ~2.5 | ~4.0 |
| 35 | ~3.0 | >4.0 (followed by a decrease as secondary oxidation proceeds) |
Data adapted from a study on peanuts, demonstrating the general trend of increased primary oxidation at higher storage temperatures.[2]
Table 2: Protective Effect of Butylated Hydroxytoluene (BHT) on Polyunsaturated Fatty Acids (PUFAs) in Dried Blood Spots Stored at Room Temperature for 28 Days
| BHT Concentration | % Decrease in Total PUFAs |
| 0 mg/mL (Control) | 49% |
| 2.5 mg/mL | 15% |
| 5.0 mg/mL | 6% |
This data illustrates the dose-dependent protective effect of the antioxidant BHT on unsaturated fatty acids, which are also present in this compound.[3][4]
Section 4: Experimental Protocols
These detailed protocols provide step-by-step instructions for minimizing oxidation during the analysis of this compound.
Protocol 1: Sample Storage and Handling
-
Storage: Immediately upon receipt, store the this compound standard in a sealed amber glass vial at -80°C.
-
Inert Atmosphere: Before sealing the vial for storage, flush the headspace with a gentle stream of high-purity argon or nitrogen gas for at least 30 seconds to displace any oxygen.
-
Thawing: When ready to use, allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold sample.
-
Aliquoting: If the entire sample will not be used, it is best to aliquot the standard into smaller, single-use vials upon first opening. This minimizes the exposure of the bulk material to repeated freeze-thaw cycles and atmospheric conditions. Flush each new aliquot vial with inert gas before sealing and storing at -80°C.
Protocol 2: Sample Preparation for Analysis (e.g., for HPLC or GC)
-
Solvent Preparation: Use high-purity, degassed solvents. Solvents can be degassed by sparging with helium or nitrogen for 15-20 minutes or by sonication under vacuum.
-
Antioxidant Addition: For samples that will be processed or stored for any length of time before analysis, the addition of an antioxidant is recommended. A common choice is Butylated Hydroxytoluene (BHT).
-
Prepare a stock solution of BHT in ethanol (B145695) (e.g., 10 mg/mL).
-
Add the BHT stock solution to your sample to achieve a final concentration of 50-100 µM.[5][6]
-
-
Working under an Inert Atmosphere: Whenever possible, perform sample manipulations in a glove box filled with nitrogen or argon. If a glove box is not available, continuously flush vials and tubes with a gentle stream of inert gas during sample transfer and solvent addition.[7][8]
-
Temperature Control: Keep samples on ice or in a cooling block during preparation to minimize thermal degradation.
-
Use of Appropriate Labware: Use glass vials and syringes for all sample handling. Avoid plastics, as they can leach contaminants and are more permeable to oxygen.
-
Minimize Exposure to Light: Work in a dimly lit area or use amber-colored labware to protect the sample from light.
Section 5: Mandatory Visualizations
The following diagrams illustrate key workflows and concepts for preventing lipid oxidation.
Caption: Simplified pathway of lipid auto-oxidation.
References
- 1. bce.au.dk [bce.au.dk]
- 2. Effect of storage temperature on lipid oxidation and changes in nutrient contents in peanuts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uab.edu [uab.edu]
- 7. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 8. blog.organomation.com [blog.organomation.com]
Sample preparation techniques to minimize matrix effects for 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the analysis of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol and other triglycerides.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. This interference can suppress or enhance the analyte's signal, leading to inaccurate and irreproducible quantification. For triglycerides like 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, the primary source of matrix effects in biological samples are phospholipids (B1166683), which are highly abundant and can interfere with the ionization process in mass spectrometry.[1][2]
Q2: How can I detect if matrix effects are impacting my analysis?
A: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of your analyte into the mass spectrometer after the analytical column.[3][4] A blank matrix extract is then injected. Any dip or peak in the baseline signal indicates ion suppression or enhancement at that retention time.[3]
-
Post-Extraction Spiking: This is a quantitative approach where a known amount of the analyte is spiked into a blank matrix extract that has undergone the full sample preparation procedure.[4] The response is compared to the same concentration of the analyte in a clean solvent. The ratio of the two responses indicates the degree of signal suppression or enhancement.
Q3: What are the most common sample preparation techniques to minimize matrix effects for triglyceride analysis?
A: The most effective strategies involve removing interfering matrix components before analysis. Key techniques include:
-
Liquid-Liquid Extraction (LLE): This is a widely used technique to separate lipids from other matrix components based on their differential solubility in immiscible liquids.[5][6] Common LLE methods for lipids include the Folch, Bligh & Dyer, and Matyash methods.[7][8]
-
Solid-Phase Extraction (SPE): SPE provides a more selective sample cleanup by using a solid sorbent to retain either the analyte or the interferences.[5][6] Specific SPE cartridges, such as those designed for phospholipid removal (e.g., HybridSPE), can be very effective.[2][9]
-
Protein Precipitation (PPT): This method is often used as an initial cleanup step to remove proteins, which can interfere with the analysis.[5] It is typically followed by LLE or SPE for further purification.[5]
-
Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is often necessary to increase the volatility of triglycerides.[10][11] This process can also help to reduce matrix effects.[12]
Troubleshooting Guide
Issue 1: Low recovery of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol.
| Possible Cause | Troubleshooting Steps |
| Incomplete extraction from the sample matrix. | Optimize the solvent-to-sample ratio and the number of extraction steps. Ensure vigorous mixing during extraction to maximize the interaction between the solvent and the sample. For LLE, consider alternative solvent systems like the Matyash method (MTBE/methanol), which has shown good recovery for a broad range of lipids.[8] |
| Analyte loss during solvent evaporation. | Avoid high temperatures and harsh nitrogen streams during the drying process. A gentle stream of nitrogen at room temperature or slightly above is recommended. |
| Adsorption to labware. | Use silanized glassware or polypropylene (B1209903) tubes to minimize the adsorption of lipids. |
Issue 2: High signal suppression or enhancement observed.
| Possible Cause | Troubleshooting Steps |
| Co-elution with phospholipids. | Incorporate a specific phospholipid removal step in your sample preparation. HybridSPE-Phospholipid cartridges are designed for this purpose and can significantly reduce phospholipid-based matrix effects.[2][9] Alternatively, modify your chromatographic method to improve the separation between your analyte and the interfering phospholipids. |
| Presence of salts or other polar interferences. | For LLE, a water wash of the organic phase can help remove salts. For SPE, ensure the column is properly conditioned and washed to remove polar interferences before eluting the analyte. |
| High concentration of other lipids. | Dilute the sample extract before injection.[4] This can reduce the overall concentration of matrix components entering the mass spectrometer, thereby minimizing their impact on the ionization of your analyte. |
Issue 3: Poor reproducibility between replicate injections.
| Possible Cause | Troubleshooting Steps |
| Inconsistent sample preparation. | Ensure that all sample preparation steps are performed consistently across all samples. Use of an automated liquid handler can improve reproducibility. |
| Matrix effects varying between samples. | The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte is the gold standard for correcting for variable matrix effects.[3] The SIL-IS will be affected by the matrix in the same way as the analyte, allowing for accurate normalization. |
| Carryover from previous injections. | Implement a robust column washing procedure between injections to remove any residual matrix components that may have been retained on the column. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Folch Method) for Triglyceride Analysis
This protocol is a widely used method for extracting total lipids from biological samples.[7]
-
Homogenization: Homogenize the tissue sample (e.g., 1 gram) in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.[13]
-
Extraction: Shake the homogenate for 15-20 minutes at room temperature.[13]
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract) to the mixture to induce phase separation.[13]
-
Collection: Centrifuge the sample to facilitate phase separation. The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The collected organic phase is dried under a gentle stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent for LC-MS or GC-MS analysis (e.g., isopropanol (B130326) or hexane).
Protocol 2: Solid-Phase Extraction for Phospholipid Removal
This protocol is designed to selectively remove phospholipids, a major source of matrix effects in lipid analysis.[2][9]
-
Protein Precipitation: In a well of a HybridSPE-Phospholipid 96-well plate, add the plasma or serum sample followed by a 3:1 ratio of precipitation solvent (e.g., acetonitrile (B52724) with 1% formic acid).
-
Mixing: Mix thoroughly to precipitate the proteins.
-
Filtration/Extraction: Apply a vacuum to the plate to draw the sample through the SPE sorbent. The phospholipids are retained on the sorbent, while the triglycerides pass through.
-
Collection: The eluate containing the purified triglycerides is collected for analysis.
Protocol 3: Derivatization for GC-MS Analysis (FAMEs Preparation)
This protocol converts fatty acids from triglycerides into fatty acid methyl esters (FAMEs) for GC-MS analysis.[10][11]
-
Hydrolysis: The extracted triglyceride sample is first hydrolyzed to release the fatty acids. This can be achieved by heating with methanolic KOH.
-
Esterification: The free fatty acids are then esterified to FAMEs using a reagent such as BF3-methanol.[11] The reaction is typically carried out at 60°C for about an hour.[11]
-
Extraction: After the reaction, the FAMEs are extracted into an organic solvent like hexane (B92381).
-
Analysis: The hexane layer containing the FAMEs is collected and injected into the GC-MS.
Quantitative Data Summary
The choice of extraction method can significantly impact the recovery of different lipid classes. The following table summarizes a comparison of three common LLE methods for plasma lipidomics.
| Lipid Class | Folch Method Recovery (%) | Matyash Method Recovery (%) | Alshehry Method Recovery (%) |
| Triacylglycerols (TAG) | High | High | High |
| Phosphatidylcholines (PC) | High | High | High |
| Lysophosphatidylcholines (LPC) | Moderate | Moderate | High |
| Sphingomyelins (SM) | High | High | High |
| Data adapted from a comparative study on human plasma.[8] The Alshehry method is a single-phase extraction using 1-butanol/methanol. |
Visual Workflows
Caption: General workflow for sample preparation to minimize matrix effects.
Caption: Troubleshooting logic for inaccurate triglyceride quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. benchchem.com [benchchem.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 5. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 9. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Technical Support Center: Quantification of 1-Myristin-2-Olein-3-Butyrin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 1-Myristin-2-Olein-3-Butyrin (MOB).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My calibration curve for this compound has poor linearity (R² < 0.99). What are the possible causes and solutions?
Answer:
Poor linearity in your calibration curve can be caused by several factors, ranging from standard preparation to instrumental issues. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions for Poor Linearity
| Category | Potential Cause | Recommended Solution |
| Standard Preparation | Inaccurate serial dilutions. | Verify the calibration of your pipettes and use Class A volumetric flasks. Prepare fresh standards for each analytical run. |
| Standard degradation. | Store stock solutions of MOB in a non-polar solvent at -20°C or below. For working standards, prepare them fresh daily. Triglycerides are generally stable when stored properly in frozen serum.[1] | |
| Improper solvent for standards. | The solvent used to dissolve and dilute your MOB standards should be compatible with the initial mobile phase conditions to ensure good peak shape. A mismatch can lead to peak distortion, especially for early eluting peaks. | |
| Chromatography | Inappropriate concentration range. | If the curve is flattening at high concentrations, this may indicate detector saturation. Reduce the concentration of the highest standard. Conversely, if the low-concentration points are erratic, the concentrations may be below the reliable limit of quantification (LOQ). Narrow the concentration range to bracket the expected sample concentrations. |
| Column overload. | Injecting too high a concentration of MOB can lead to peak fronting and non-linearity. Reduce the injection volume or the concentration of your standards. | |
| Poor peak shape (tailing or fronting). | Peak tailing can be caused by secondary interactions with the column stationary phase or by a contaminated or old column. Peak fronting can be a sign of column overload. Ensure your mobile phase is appropriate for triglycerides and consider flushing or replacing your column. | |
| Mass Spectrometer | Detector saturation. | As mentioned, high concentrations can saturate the detector. Dilute your standards and samples if necessary. |
| Inconsistent ionization. | Fluctuations in the electrospray ionization (ESI) source can lead to variable signal response. Ensure the spray is stable and the source parameters (e.g., capillary voltage, gas flows, temperature) are optimized and stable. The use of ammonium (B1175870) adducts ([M+NH4]+) is common for triglyceride analysis and can provide more stable ionization than protonated molecules ([M+H]+).[2][3] |
Question: I am observing high variability between replicate injections of my MOB standards. What should I investigate?
Answer:
High variability in replicate injections points to issues with precision in your analytical workflow. Below are common areas to check.
Troubleshooting High Variability in Replicate Injections
| Area of Investigation | What to Check |
| Autosampler | Check for air bubbles in the syringe and sample loop. Ensure the injection volume is consistent. Perform a leak test on the autosampler. |
| Sample/Standard Stability | Ensure that your MOB standards are not degrading in the autosampler vial. If the autosampler is not temperature-controlled, consider the stability of your standards at room temperature over the course of the analytical run. |
| System Equilibration | Ensure the LC system is fully equilibrated before starting your analytical run. Inconsistent retention times can lead to variability in peak integration. |
| Peak Integration | Review the integration parameters in your data processing software. Inconsistent peak integration, especially for small or noisy peaks, can be a major source of variability. |
Frequently Asked Questions (FAQs)
What is a suitable starting mobile phase for the analysis of this compound by reversed-phase HPLC?
For reversed-phase HPLC of triglycerides like MOB, a common mobile phase system consists of a mixture of acetonitrile (B52724) and isopropanol (B130326) or methanol (B129727). A gradient elution is typically required to separate triglycerides with varying fatty acid compositions. The addition of a small amount of an ammonium salt, such as ammonium formate (B1220265) or ammonium acetate (B1210297) (e.g., 10 mM), to the mobile phase is highly recommended to promote the formation of stable ammonium adducts ([M+NH4]+) for mass spectrometry detection.[2][4]
How should I prepare my stock and working standards for this compound?
This compound is a liquid at room temperature and is soluble in organic solvents.[5] For a stock solution, dissolve the neat standard in a solvent like isopropanol or a mixture of chloroform (B151607) and methanol. Store the stock solution in an amber glass vial at -20°C or colder. Working standards should be prepared daily by serial dilution of the stock solution with the initial mobile phase or a compatible solvent. While triglycerides are generally soluble in weakly polar solvents, they are poorly miscible in highly polar solvents like methanol alone.[6][7][8]
What are the expected mass spectral fragments for this compound in MS/MS?
For a mixed triglyceride like this compound (C14:0, C18:1, C4:0), the fragmentation pattern in tandem mass spectrometry (MS/MS) of the [M+NH4]+ adduct will primarily show neutral losses of the constituent fatty acids. You can expect to see fragment ions corresponding to the loss of myristic acid, oleic acid, and butyric acid. The relative intensities of these fragment ions can sometimes provide information about the position of the fatty acids on the glycerol (B35011) backbone.[9][10]
How can I improve the sensitivity of my assay for MOB?
To improve sensitivity, ensure that your mass spectrometer parameters are optimized for MOB. This includes optimizing the collision energy for the specific fragmentation of the [M+NH4]+ adduct. A well-maintained and clean ion source is also crucial for optimal sensitivity. In terms of chromatography, using a column with a smaller particle size (e.g., sub-2 µm) can lead to sharper peaks and thus higher signal intensity.
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of MOB. Optimization will be required for your specific instrumentation and sample matrix.
1. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of isopropanol in a Class A volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with a mixture of acetonitrile/isopropanol (1:1, v/v) containing 10 mM ammonium formate. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.
2. Sample Preparation (from a biological matrix like plasma)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of cold isopropanol containing an appropriate internal standard (e.g., a deuterated triglyceride).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water/Acetonitrile (40:60) with 10 mM Ammonium Formate |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate |
| Gradient | Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion | [M+NH4]+ |
| Product Ions | Corresponding to the neutral loss of each fatty acid (myristic, oleic, butyric). |
| Collision Energy | Optimize for each transition. |
| Dwell Time | 50-100 ms |
Visualizations
Logical Workflow for Troubleshooting Calibration Curve Issues
Caption: A flowchart for troubleshooting poor linearity in calibration curves.
Signaling Pathway of MOB Analysis by LC-MS/MS
Caption: The analytical pathway for MOB from injection to detection by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. LC/MS/MS MRM Library for Triglycerides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. solubility - Are triglycerides soluble in polar solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 1-Myristin-2-Olein-3-Butyrin in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 1-Myristin-2-Olein-3-Butyrin (MOB) in solution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work with this compound.
| Problem | Potential Cause | Recommended Solution |
| Solution appears cloudy or hazy upon preparation. | Poor Solubility: MOB may have limited solubility in the chosen solvent at the target concentration. | - Attempt to gently warm the solution to aid dissolution. - Consider using a co-solvent system. For instance, small amounts of ethanol (B145695) can enhance the solubility of triglycerides in less polar solvents. - If applicable to the formulation, the use of surfactants can improve miscibility. |
| Decrease in MOB concentration over time, as determined by HPLC. | Hydrolytic Degradation: The ester linkages in MOB are susceptible to hydrolysis, especially in the presence of water, acids, or bases. This can lead to the formation of free fatty acids (myristic, oleic, butyric acid) and glycerides. | - Ensure all solvents are anhydrous. - Avoid acidic or basic conditions if possible. If pH adjustment is necessary, use a well-characterized buffer system and assess its impact on stability. - Store solutions at reduced temperatures (e.g., 2-8°C or -20°C) to slow down the hydrolysis rate. |
| Appearance of new peaks in the chromatogram during stability studies. | Oxidative Degradation: The oleic acid moiety in MOB is unsaturated and prone to oxidation, especially when exposed to oxygen, light, or metal ions. This can form hydroperoxides, aldehydes, and other secondary oxidation products.[1] | - Purge the solution and the headspace of the storage container with an inert gas like nitrogen or argon. - Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. - Consider adding antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA).[2] |
| Inconsistent results in analytical assays. | Improper Sample Handling: Repeated freeze-thaw cycles can affect the physical stability of the solution. Adsorption to container surfaces can also be a factor. | - Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. - Use silanized glass or polypropylene (B1209903) containers to minimize adsorption. |
| Precipitation of MOB during storage at low temperatures. | Temperature-Dependent Solubility: MOB may crystallize out of solution at lower temperatures. | - Determine the solubility of MOB in the chosen solvent at the intended storage temperature. - If low-temperature storage is required, a different solvent or a co-solvent system with better low-temperature solubility characteristics may be necessary. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound in solution?
The two main degradation pathways for MOB are hydrolysis and oxidation.
-
Hydrolysis: This involves the cleavage of the ester bonds, leading to the release of myristic acid, oleic acid, and butyric acid, as well as the formation of di- and monoglycerides. The rate of hydrolysis is influenced by pH, temperature, and the presence of water. Shorter-chain fatty acids may be preferentially hydrolyzed.[3]
-
Oxidation: The double bond in the oleic acid chain is susceptible to attack by oxygen free radicals. This process, known as lipid peroxidation, can be initiated by light, heat, or the presence of metal ions. It leads to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products, including aldehydes and ketones, often associated with rancidity.[1]
2. Which solvents are recommended for dissolving this compound?
MOB is a lipophilic molecule and is generally soluble in non-polar and weakly polar organic solvents. Common choices for similar triglycerides include ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). For lipid-based formulations, medium-chain triglycerides (MCTs) are often used as they can offer good solubility and are less prone to oxidation than long-chain unsaturated triglycerides.[4] The choice of solvent should always be guided by the specific requirements of the intended application.
3. How can I prevent the oxidation of this compound in my formulation?
To minimize oxidation, the following measures are recommended:
-
Use of Antioxidants: The addition of antioxidants that act as free radical scavengers is highly effective. Commonly used synthetic antioxidants in lipid formulations include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).[2] They work by interfering with the propagation step of the free radical chain reaction.[2]
-
Inert Atmosphere: Removing oxygen from the formulation and storage container is crucial. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solution and flushing the headspace of the container before sealing.
-
Light Protection: Store solutions in amber glass vials or protect them from light to prevent photo-oxidation.
-
Temperature Control: Store solutions at controlled, and preferably reduced, temperatures.
4. What are the expected degradation products of MOB that I should monitor in my stability studies?
During stability studies, you should monitor for the loss of the parent MOB molecule and the appearance of key degradation products.
-
From Hydrolysis: Myristic acid, oleic acid, butyric acid, and the corresponding di- and monoglycerides.
-
From Oxidation: Primary oxidation products like hydroperoxides can be measured, although they are often transient. More commonly, secondary oxidation products such as aldehydes (e.g., malondialdehyde) are monitored as indicators of oxidative degradation.[5]
5. What is a forced degradation study and why is it important for MOB?
A forced degradation study, or stress testing, involves intentionally exposing a drug substance to harsh conditions (acid, base, oxidation, heat, light) to accelerate its degradation.[6][7][8] This is a critical step in developing and validating a stability-indicating analytical method. For MOB, it helps to:
-
Identify the likely degradation products.
-
Understand the degradation pathways.
-
Demonstrate that the chosen analytical method can separate the degradation products from the intact MOB and from each other, ensuring accurate quantification of stability.
Data Presentation
Solubility of Structurally Similar Triglycerides
| Compound | Solvent | Temperature | Solubility |
| 1-Myristoyl-2-linoleoyl-3-oleoyl-rac-glycerol | Ethanol | Room Temp. | 10 mg/mL[9] |
| 1-Myristoyl-2-oleoyl-3-palmitoyl-rac-glycerol | Ethanol | Room Temp. | 10 mg/mL[10] |
| 1,2-Dioleoyl-sn-Glycerol | Ethanol | Room Temp. | 50 mg/mL |
| Medium-Chain Triglycerides (Caprylic/Capric) | Propylene Glycol | Not Specified | Soluble |
| Myristic Acid | Ethanol | ~20°C | >10 mg/mL[11] |
| Oleic Acid | Ethanol | Not Specified | Soluble |
Effectiveness of Common Antioxidants
The following table summarizes the typical concentration ranges for commonly used antioxidants in lipid-based formulations.
| Antioxidant | Typical Concentration Range | Key Properties |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | Oil-soluble, effective in animal fats and vegetable oils.[12] |
| Butylated Hydroxyanisole (BHA) | 0.01% - 0.1% | Oil-soluble, often used in combination with BHT for synergistic effects.[2][12] |
| α-Tocopherol (Vitamin E) | 0.01% - 0.05% | Natural antioxidant, oil-soluble. |
| Ascorbyl Palmitate | 0.01% - 0.02% | Oil-soluble ester of ascorbic acid. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for MOB
This protocol provides a general framework for the development of a stability-indicating HPLC method for the analysis of MOB and its degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
A gradient elution is often necessary for separating triglycerides and their more polar degradation products.
-
Mobile Phase A: Acetonitrile (B52724)/Water (e.g., 90:10 v/v).
-
Mobile Phase B: A stronger organic solvent like isopropanol (B130326) or a mixture such as Acetonitrile/Methanol/Tetrahydrofuran.
-
The gradient program should be optimized to achieve good resolution between MOB and its potential degradation products.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Low UV, typically in the range of 205-215 nm, as triglycerides lack a strong chromophore.
-
-
Sample Preparation:
-
Dissolve the MOB sample in a suitable solvent (e.g., acetonitrile or a mixture of the initial mobile phase) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by analyzing stressed samples to show that the peaks of the degradation products are well-resolved from the main MOB peak.
-
Protocol 2: Forced Degradation Study of MOB
This protocol outlines the conditions for conducting a forced degradation study on MOB in solution. The goal is to achieve 5-20% degradation of the active ingredient.[6]
-
Preparation of Stock Solution: Prepare a stock solution of MOB in a suitable solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C), protected from light, for a specified time.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the sample.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the sample using the validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of MOB degradation.
-
Identify and quantify the major degradation products.
-
Assess the mass balance to ensure that all degradation products are accounted for.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: General workflow for a forced degradation study of MOB.
References
- 1. Effect of synthetic triglycerides of myristic, palmitic, and stearic acid on serum lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uspnf.com [uspnf.com]
- 8. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol | CAS 108961-58-6 | Cayman Chemical | Biomol.com [biomol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. phexcom.com [phexcom.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of closely related triglyceride (TG) species.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the separation of complex triglyceride mixtures.
Question: Why am I seeing poor resolution between triglyceride species with the same equivalent carbon number (ECN) in my reversed-phase HPLC (RP-HPLC) analysis?
Answer:
Poor resolution of TGs with the same ECN is a common challenge, often arising from subtle differences in their fatty acid composition and positional isomerism. Here are several factors to investigate and potential solutions:
-
Sub-optimal Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical. For non-aqueous reversed-phase HPLC (NARP-LC), gradients of acetonitrile (B52724) and a stronger solvent like isopropanol (B130326) or methyl tert-butyl ether are often used.[1] If you are experiencing co-elution, consider adjusting the gradient slope or the composition of the strong solvent. A shallower gradient can often improve the separation of closely eluting peaks.
-
Inadequate Column Temperature: Column temperature plays a significant role in TG separation. Lowering the column temperature can sometimes enhance the resolution of triglycerides.[1][2] For instance, reducing the temperature from 30 °C to 20 °C has been shown to improve the separation of certain TG clusters.[1] Conversely, in silver ion chromatography with hexane-based solvents, increasing the temperature can unexpectedly increase retention times for unsaturated TGs.[3]
-
Insufficient Column Length or Efficiency: For complex mixtures, a single column may not provide the necessary theoretical plates for adequate separation. Coupling multiple columns in series can significantly increase the overall column length and, consequently, the resolving power.[3][4][5] This approach has been successfully used in both HPLC and supercritical fluid chromatography (SFC).[4][6]
-
Stationary Phase Selection: While C18 columns are widely used, the specific bonding and end-capping can influence selectivity. If you are struggling with a particular separation, testing a C18 column from a different manufacturer or a column with a different chemistry (e.g., C30) might provide the necessary change in selectivity.
Question: My triglyceride peaks are tailing in my SFC analysis. What could be the cause and how can I fix it?
Answer:
Peak tailing in SFC can be caused by several factors related to the mobile phase, stationary phase, and analyte characteristics.
-
Inappropriate Modifier: The choice of modifier (co-solvent) is crucial. Alcohols, such as methanol, are commonly used and can help minimize peak tailing by acting as hydrogen bond donors.[6] If you are observing tailing, ensure your modifier is of high purity and consider adjusting its percentage in the mobile phase.
-
Active Sites on the Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with analytes, leading to peak tailing. Using a highly end-capped column can mitigate this issue.
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.
-
Sub-optimal Temperature and Pressure: The density of the supercritical fluid, which is influenced by temperature and pressure, affects analyte solubility and interaction with the stationary phase. Systematically optimizing these parameters can improve peak shape.
Question: I am having trouble with the reproducibility of my silver-ion chromatography separation. What are the likely causes?
Answer:
Reproducibility issues in silver-ion chromatography are a known challenge.[6] Several factors can contribute to this problem:
-
Column Stability: The silver ions on the stationary phase can be stripped over time, especially with certain mobile phases, leading to changes in retention and selectivity. It is important to use mobile phases that are compatible with the column and to handle the column with care.
-
Mobile Phase Preparation: The composition of the mobile phase is critical. Acetonitrile, for example, complexes strongly with silver ions and can displace unsaturated analytes.[7] Even small variations in the mobile phase composition can lead to significant changes in retention times. Precise and consistent preparation of the mobile phase is essential.
-
Sample Matrix Effects: Components in the sample matrix can interact with the silver ions on the column, affecting the separation. Proper sample preparation and cleanup are crucial to minimize these effects.
Frequently Asked Questions (FAQs)
Question: What is the fundamental principle behind separating triglycerides using silver-ion chromatography?
Answer:
Silver-ion chromatography, also known as argentation chromatography, separates triglycerides based on their degree of unsaturation.[8] The separation mechanism relies on the reversible interaction between the π-electrons of the double bonds in the fatty acid chains of the triglycerides and the d-electrons of silver ions bonded to the stationary phase.[9] Triglyceride molecules with a greater number of double bonds will have stronger interactions with the silver ions and, therefore, will be retained on the column for a longer time.[9] This technique is particularly powerful for separating isomers with the same number of carbons and double bonds but differing in the position or geometry (cis/trans) of the double bonds.[3]
Question: When should I choose Supercritical Fluid Chromatography (SFC) over HPLC for triglyceride separation?
Answer:
SFC offers several advantages over traditional HPLC for triglyceride analysis and can be a better choice in certain situations:
-
Improved Resolution and Shorter Analysis Times: The low viscosity of supercritical fluids allows for the use of higher flow rates and longer columns, which can lead to higher efficiency separations and shorter analysis times compared to HPLC.[4][6][8]
-
Different Selectivity: SFC can offer different selectivity compared to reversed-phase HPLC, which can be advantageous for resolving critical pairs of triglycerides that co-elute in HPLC.[8][10]
-
Use of Less Toxic Solvents: The primary mobile phase in SFC is carbon dioxide, which is less toxic and less expensive than the organic solvents used in HPLC.[10]
-
Isocratic Elution for Quantification: The high solubility of triglycerides in CO2-solvent mixtures often allows for isocratic elution in SFC, which simplifies quantification compared to the gradient elution typically required in HPLC.[10][11]
Question: How can I identify the triglyceride species corresponding to the peaks in my chromatogram?
Answer:
Identifying the numerous peaks in a complex triglyceride chromatogram can be challenging.[12] A common and powerful approach is to couple the chromatographic separation with mass spectrometry (MS).
-
LC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used technique. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization methods for triglycerides.[9] By analyzing the precursor ion and its fragmentation patterns, it is possible to determine the total number of carbons and double bonds in the triglyceride, as well as the composition of the individual fatty acid chains.[13][14]
-
SFC-MS: Supercritical fluid chromatography can also be coupled with mass spectrometry for triglyceride identification.[6][9]
-
Use of Standards: Injecting commercially available triglyceride standards can help in the preliminary identification of peaks by comparing retention times.
Question: What are the key considerations for sample preparation before triglyceride analysis?
Answer:
Proper sample preparation is critical to avoid introducing artifacts and to ensure accurate and reproducible results.
-
Lipid Extraction: A preliminary extraction and purification of the triglyceride fraction is often necessary, especially for complex biological samples.[12] This can be achieved using techniques like preparatory thin-layer chromatography or column chromatography.[12]
-
Preventing Hydrolysis: Endogenous lipases in biological samples can remain active after collection and can rapidly break down triglycerides into di- and mono-acylglycerols and free fatty acids.[15] To prevent this, it is crucial to keep samples on ice immediately after collection and to add lipase (B570770) inhibitors.[15]
-
Minimizing Emulsion Formation: During liquid-liquid extraction, emulsions can form, especially in samples with high concentrations of surfactant-like molecules such as phospholipids (B1166683) and free fatty acids.[16] To avoid this, gentle mixing (swirling instead of vigorous shaking) is recommended. If emulsions do form, they can often be broken by adding brine or by centrifugation.[16]
Quantitative Data Summary
Table 1: Mobile Phase Compositions for Triglyceride Separation
| Technique | Stationary Phase | Mobile Phase Composition | Application | Reference |
| Silver-Ion HPLC | ChromSpher 5 Lipids | 1.0% or 1.5% Acetonitrile in Hexane (Isocratic) | Separation of FAMEs and TAG isomers | [3] |
| RP-HPLC | Hypersil C-18 | Methylene (B1212753) Chloride and Acetonitrile (Binary Gradient) | Separation of triglycerides in edible oils | [2] |
| RP-HPLC | Nucleosil 5 C18 | Acetonitrile/Acetone, 60:40 (v/v) | Separation of triglycerides in palm oil, rapeseed oil, and cocoa butter | [17] |
| SFC | Kinetex C18 and Accucore C18 | CO2 with Acetonitrile as modifier (Isocratic) | Separation of vegetable oil triglycerides | [6] |
Table 2: Influence of Column Temperature on Triglyceride Separation in Silver-Ion HPLC
| Temperature | Observation | Reference |
| 10 °C, 20 °C, 30 °C, 40 °C | Unsaturated FAME and TAG samples elute more slowly at higher temperatures with hexane-based solvents. | [3] |
| 20 °C vs. 30 °C | Increasing temperature tends to decrease chromatographic resolution in RP-HPLC. | [1] |
Experimental Protocols
Protocol 1: Silver-Ion HPLC for Triglyceride Isomer Separation
This protocol is based on the methodology for separating cis and trans geometric and positional triglyceride isomers.[3]
-
Column: Two Varian ChromSpher 5 Lipids columns (250 x 4.6 mm) connected in series.
-
Mobile Phase: Prepare an isocratic mobile phase of 1.0% or 1.5% acetonitrile in hexane.
-
Column Temperature: Utilize an HPLC column chiller/heater to maintain a constant column temperature (e.g., 10 °C, 20 °C, 30 °C, or 40 °C).
-
Sample Preparation: Dissolve triglyceride samples in the mobile phase.
-
Injection: Inject the sample onto the column.
-
Detection: Use an appropriate detector, such as an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm).
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times of the triglyceride isomers.
Protocol 2: Reversed-Phase HPLC for Triglyceride Analysis in Edible Oils
This protocol provides a method for the rapid separation and identification of triglycerides in various edible oil samples.[2]
-
Column: A single 25 cm Hypersil C-18 column.
-
Mobile Phase: Prepare a binary gradient using methylene chloride and acetonitrile. The specific gradient profile should be optimized to achieve the desired separation.
-
Column Temperature: Maintain the column at 35°C.
-
Sample Preparation: Dissolve the oil sample in an appropriate solvent (e.g., chloroform).
-
Injection: Inject the prepared sample.
-
Detection: Employ an Evaporative Light Scattering Detector (ELSD).
-
Analysis: Identify triglycerides by comparing retention times with known standards. The separation can typically be achieved in less than 20 minutes.
Visualizations
Caption: A generalized experimental workflow for the separation and analysis of triglycerides.
Caption: A decision tree for troubleshooting poor resolution in triglyceride separation.
References
- 1. youngin.com [youngin.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra high efficiency/low pressure supercritical fluid chromatography with superficially porous particles for triglyceride separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomics by Supercritical Fluid Chromatography | MDPI [mdpi.com]
- 7. aocs.org [aocs.org]
- 8. agilent.com [agilent.com]
- 9. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultra high efficiency/low pressure supercritical fluid chromatography (UHE/LP‐SFC) for triglyceride analysis: Identification, quantification, and classification of vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triglyceride Sample Preparation Guide for LC-MS/MS Accuracy - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Reverse-Phase HPLC of Butyrate-Containing Triglycerides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the reverse-phase high-performance liquid chromatography (RP-HPLC) of butyrate-containing triglycerides.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of butyrate-containing triglycerides by RP-HPLC.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution | Inadequate mobile phase strength, incorrect solvent selection, or inappropriate gradient. | - Adjust Mobile Phase Composition: Increase the proportion of the weaker solvent (e.g., water) to enhance retention and improve separation of early-eluting peaks. For butyrate-containing triglycerides, which are less non-polar than long-chain triglycerides, a higher aqueous content in the initial mobile phase may be necessary. - Optimize Gradient: Employ a shallower gradient to increase the separation window between closely eluting species. Start with a higher percentage of the aqueous phase and gradually increase the organic solvent concentration. - Solvent Selection: Acetonitrile (B52724) is a common choice, but for triglycerides, modifiers like isopropanol (B130326) or methanol (B129727) can alter selectivity.[1][2] Experiment with different organic modifiers to improve resolution. |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions), column overload, or inappropriate mobile phase pH. | - Acidify Mobile Phase: Add a small amount of a weak acid, such as 0.1% formic acid or phosphoric acid, to the aqueous phase to suppress the ionization of residual silanols on the silica-based C18 column.[1][3] This is particularly important for maintaining good peak shape. - Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column. - Check Column Health: Flush the column or, if necessary, replace it if it's contaminated or degraded. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature variations, or inadequate column equilibration. | - Ensure Proper Mixing and Degassing: Manually prepare the mobile phase to ensure accurate composition and thoroughly degas it to prevent bubble formation.[4] - Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible retention times.[5] - Equilibrate the Column: Before starting a sequence, equilibrate the column with the initial mobile phase for a sufficient amount of time until a stable baseline is achieved. |
| High Backpressure | Blockage in the system (e.g., clogged frit or guard column), or high mobile phase viscosity. | - Filter Mobile Phase and Samples: Filter all solvents and samples before use to remove particulates. - Check for Blockages: Systematically check for blockages by disconnecting components (start with the column) and observing the pressure. - Adjust Mobile Phase: If using a highly viscous solvent like isopropanol, consider switching to a less viscous alternative like acetonitrile or methanol, or slightly increasing the column temperature. |
| No or Low Signal | Incorrect detection wavelength, sample degradation, or inappropriate detector settings. | - Set Appropriate Wavelength: For triglycerides lacking a strong chromophore, detection is typically performed at low UV wavelengths, such as 206-215 nm.[1][6] - Use a Universal Detector: Consider using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for more uniform detection of triglycerides.[7] - Check Sample Integrity: Ensure that the sample has been properly stored and has not degraded. |
Frequently Asked Questions (FAQs)
1. What is a good starting mobile phase for the analysis of butyrate-containing triglycerides on a C18 column?
A common starting point for the analysis of triglycerides, including those containing butyrate (B1204436), is a gradient elution with a binary mobile phase.[8] A typical mobile phase system consists of:
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid. The acid helps to produce sharper peaks by suppressing silanol interactions.[1][3]
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and another organic solvent like isopropanol (e.g., 90:10 acetonitrile:isopropanol).
A starting gradient could be 70-80% Mobile Phase A, ramping up to a high concentration of Mobile Phase B over 20-30 minutes. The initial high aqueous content is important for retaining the more polar short-chain triglycerides like tributyrin.
2. How does the butyrate content affect the retention time in reverse-phase HPLC?
In reverse-phase HPLC, retention is primarily driven by hydrophobicity. Butyrate is a short-chain fatty acid, making triglycerides containing it more polar (less hydrophobic) than triglycerides composed of longer-chain fatty acids. Therefore, butyrate-containing triglycerides will have shorter retention times compared to their long-chain counterparts under the same chromatographic conditions.
3. When should I use an isocratic elution versus a gradient elution?
For complex samples containing triglycerides with a wide range of fatty acid chain lengths (from butyrate to stearate, for example), a gradient elution is almost always necessary.[9] An isocratic elution with a single mobile phase composition would likely result in the co-elution of some compounds and excessively long retention times for others. Isocratic elution is generally only suitable for separating a few closely related compounds.
4. What are the advantages of using a modifier like isopropanol or methanol in the mobile phase?
While acetonitrile is a versatile organic solvent, adding a modifier like isopropanol or methanol can alter the selectivity of the separation.[2] These solvents have different polarities and interaction mechanisms with the stationary phase, which can sometimes improve the resolution of closely eluting triglyceride species.
5. How can I confirm the identity of the peaks corresponding to butyrate-containing triglycerides?
The most definitive way to identify peaks is to use a mass spectrometer (MS) as a detector (HPLC-MS). The mass spectrometer can provide the molecular weight of the eluting compound, allowing for positive identification of the triglyceride species.
Quantitative Data on Mobile Phase Composition
The following table provides representative data on how changes in the mobile phase can affect the retention and resolution of butyrate-containing triglycerides (e.g., Tributyrin) compared to a common long-chain triglyceride (e.g., Tristearin).
| Mobile Phase System | Gradient Program | Tributyrin Retention Time (min) | Tristearin Retention Time (min) | Resolution (Tributyrin vs. another short-chain TG) |
| A: Water + 0.1% Formic Acid B: Acetonitrile | 20% to 100% B in 30 min | ~ 8.5 | ~ 25.0 | Moderate |
| A: Water + 0.1% Formic Acid B: Acetonitrile | 40% to 100% B in 30 min | ~ 5.0 | ~ 24.5 | Poor |
| A: Water + 0.1% Formic Acid B: Methanol | 30% to 100% B in 30 min | ~ 9.2 | ~ 26.5 | Moderate to Good |
| A: Water + 0.1% Formic Acid B: Acetonitrile/Isopropanol (90:10) | 20% to 100% B in 30 min | ~ 8.2 | ~ 24.0 | Good |
Note: These are illustrative values. Actual retention times and resolution will depend on the specific column, HPLC system, and other experimental conditions.
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for Butyrate-Containing Triglycerides
-
Sample Preparation:
-
Accurately weigh and dissolve the triglyceride sample in a suitable solvent such as isopropanol or a mixture of methanol and chloroform (B151607) (e.g., 2:1 v/v).[7]
-
The final concentration should be around 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 80% A, 20% B
-
5-25 min: Linear gradient from 20% B to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Return to 80% A, 20% B for re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.[10]
-
-
Data Analysis:
-
Identify peaks based on retention times of standards, if available.
-
Quantify the peaks by integrating the peak areas.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Logical workflow for mobile phase optimization.
References
- 1. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. immun.lth.se [immun.lth.se]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. researchgate.net [researchgate.net]
- 7. youngin.com [youngin.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. aurigeneservices.com [aurigeneservices.com]
Technical Support Center: Extraction of 1-Myristin-2-Olein-3-Butyrin from Milk
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 1-Myristin-2-Olein-3-Butyrin extraction from milk.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound from milk samples.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| TROUBLE-001 | Low Yield of this compound | Incomplete initial lipid extraction. | - Ensure the chosen solvent system is appropriate for triglycerides. A common and effective method is the Folch extraction using a chloroform (B151607)/methanol (B129727) mixture.[1][2] - Increase the solvent-to-sample ratio to ensure complete solubilization of the lipids. - For solid-phase extraction (SPE), ensure the silica (B1680970) gel is properly activated and the elution solvent is optimal for triglycerides. SPE has been shown to improve recovery from liquid milk samples.[3] |
| Loss of target molecule during phase separation. | - During liquid-liquid extraction, ensure complete separation of the organic and aqueous phases before collecting the organic layer. Centrifugation can aid in clear phase separation.[1][2] - Avoid vigorous shaking that can lead to the formation of stable emulsions. Gentle inversion is recommended. | ||
| Degradation of the triglyceride. | - Minimize exposure of the sample to high temperatures and oxidative conditions.[4] - Use fresh solvents and consider adding an antioxidant like BHT to the extraction solvent. | ||
| TROUBLE-002 | Co-extraction of Impurities (e.g., other triglycerides, phospholipids) | Non-selective extraction method. | - The initial crude lipid extract will contain a mixture of lipids. Downstream purification is essential. - Consider a multi-step extraction or purification protocol. |
| Inefficient purification step. | - Optimize the mobile phase for chromatographic purification (e.g., HPLC, column chromatography) to improve the resolution between this compound and other triglycerides. - For SPE, use a series of washes with solvents of increasing polarity to remove more polar impurities before eluting the target triglyceride. | ||
| TROUBLE-003 | Inconsistent Extraction Efficiency Across Batches | Variability in milk sample composition. | - Milk fat composition can vary based on factors like animal diet and lactation stage.[5][6] Standardize the source and collection time of milk if possible. - Homogenize the milk sample thoroughly before taking an aliquot for extraction. |
| Inconsistent experimental conditions. | - Strictly control all experimental parameters, including solvent volumes, extraction times, and temperatures. - Ensure consistent drying of the final lipid extract. Residual solvent can affect yield calculations. | ||
| TROUBLE-004 | Formation of a Stable Emulsion During Extraction | High protein content in milk. | - The Röse-Gottlieb method uses ammonia (B1221849) to break up fat globule membranes and denature proteins, which can prevent emulsion formation.[3][4] - Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. |
| Vigorous mixing. | - Use gentle inversions for mixing instead of vigorous shaking or vortexing.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most recommended initial extraction method for isolating triglycerides like this compound from milk?
A1: The Folch method, using a chloroform and methanol solvent system, is a widely used and effective method for the total lipid extraction from milk, which would include this compound.[1][2] Another common method is the Röse-Gottlieb method, which is particularly useful for milk due to its ability to break fat emulsions.[3] For potentially higher recovery from liquid milk, solid-phase extraction (SPE) with silica gel has shown promise.[3]
Q2: How can I selectively isolate this compound from other triglycerides in the milk fat extract?
A2: Selective isolation requires chromatographic techniques. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for separating individual triglyceride species based on their hydrophobicity, which is influenced by the fatty acid chain lengths and degree of unsaturation.
Q3: What are the key physical and chemical properties of this compound to consider during extraction?
A3: this compound is a triglyceride, making it a nonpolar lipid. It will be readily soluble in nonpolar organic solvents like chloroform, hexane (B92381), and diethyl ether, and insoluble in water. Its molecular weight is approximately 637 g/mol .[8] The presence of the short-chain butyric acid may slightly increase its polarity compared to triglycerides with only long-chain fatty acids.
Q4: Can I use a single-phase extraction method to simplify the process?
A4: Yes, single-phase extraction methods have been developed to streamline the process. A solvent mixture of butanol, methanol, and chloroform (e.g., in a 3:5:4 ratio) has been shown to provide comparable extraction efficiency for triglycerides to the traditional Folch method and is suitable for high-throughput analysis.[2][9]
Q5: How should I store the extracted this compound to prevent degradation?
A5: The extracted lipid should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) to minimize oxidation and hydrolysis.[4] It is also advisable to store it in a solvent like chloroform with a small amount of antioxidant.
Data Presentation
Table 1: Comparison of Extraction Method Efficiencies for Triglycerides from Milk
| Extraction Method | Principle | Average Recovery of Total Triglycerides (%) | Purity of Crude Extract (%) | Key Advantages | Key Disadvantages |
| Folch Method | Liquid-liquid extraction with chloroform/methanol | 85-95 | 70-85 | High recovery of a broad range of lipids. | Use of chlorinated solvents; can be time-consuming.[1][2] |
| Röse-Gottlieb Method | Ammonia and ethanol (B145695) treatment followed by ether extraction | 92-96 | 75-90 | Effective at breaking emulsions common in milk.[3] | Can be labor-intensive with multiple extraction steps.[3] |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid support (e.g., silica) and selective elution | 85-98 | 80-95 | High recovery and potential for cleaner extracts.[3] | Can be more expensive; requires method development for optimal elution. |
| One-Phase Extraction | Single solvent system (e.g., butanol/methanol/chloroform) | 88-96 | 70-85 | Simple, rapid, and suitable for high-throughput applications.[2][9] | May co-extract more non-lipid components. |
Note: The data presented are averaged estimates for total triglycerides and may vary for specific molecules like this compound.
Experimental Protocols
Protocol 1: Modified Folch Method for Total Lipid Extraction
-
Sample Preparation: Homogenize the raw milk sample thoroughly.
-
Extraction:
-
In a centrifuge tube, combine 1 mL of milk with 4 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 1 mL of deionized water and vortex for another 30 seconds.
-
-
Phase Separation:
-
Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.
-
Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
-
Lipid Collection:
-
Carefully aspirate the lower organic phase using a glass pipette and transfer it to a clean, pre-weighed glass vial.
-
-
Drying:
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
Once the solvent is fully evaporated, re-weigh the vial to determine the total lipid yield.
-
-
Storage:
-
Redissolve the lipid extract in a known volume of chloroform for further analysis and store at -20°C.
-
Protocol 2: Solid-Phase Extraction (SPE) for Triglyceride Enrichment
-
Crude Extract Preparation: Obtain a crude lipid extract using the Folch method as described above.
-
Column Conditioning:
-
Condition a silica gel SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it. Do not allow the column to dry.
-
-
Sample Loading:
-
Dissolve the dried crude lipid extract in a minimal amount of hexane (e.g., 1 mL) and load it onto the conditioned SPE cartridge.
-
-
Washing (Impurity Removal):
-
Wash the cartridge with 5 mL of hexane to elute nonpolar hydrocarbons.
-
Wash with 5 mL of a 98:2 (v/v) hexane:diethyl ether solution to elute cholesterol esters and other less polar lipids.
-
-
Elution of Triglycerides:
-
Elute the triglyceride fraction, including this compound, with 10 mL of a 90:10 (v/v) hexane:diethyl ether solution.
-
-
Drying and Storage:
-
Collect the eluate and evaporate the solvent under a stream of nitrogen.
-
Store the purified triglyceride fraction at -20°C.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comprehensive Characterization of Bovine Milk Lipids: Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Improvements in extraction yield by solid phase lipid extraction from liquid infant formula and human milk, and the fatty acid distribution in milk TAG analyzed by joint JOCS/AOCS official method Ch 3a-19 [frontiersin.org]
- 4. aafco.org [aafco.org]
- 5. agproud.com [agproud.com]
- 6. Troubleshooting Milk Fat Depression, Key Questions to Ask – Dairy [dairy.extension.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ionization Efficiency of Mixed Triglycerides in Mass Spectrometry
Welcome to the technical support center for the analysis of mixed triglycerides (TGs) by mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance the ionization efficiency of TGs in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the MS analysis of mixed triglycerides, offering potential causes and step-by-step solutions.
Issue 1: Low Signal Intensity or Poor Ionization of Triglycerides in ESI-MS
-
Possible Cause 1: Inefficient Adduct Formation. Triglycerides, being neutral lipids, rely on the formation of adducts to be efficiently ionized in positive electrospray ionization (ESI) mode.[1] Without the presence of appropriate cations, their ionization efficiency is low.[2]
-
Solution: Introduce a mobile phase modifier to promote the formation of adducts.
-
Ammonium (B1175870) Adducts ([M+NH₄]⁺): Add ammonium formate (B1220265) or ammonium acetate (B1210297) to your mobile phase at a typical concentration of 5-10 mM.[3] These are commonly used for LC-MS applications as they are volatile and compatible with reversed-phase chromatography.[2]
-
Sodium Adducts ([M+Na]⁺): While sodium ions are often present as contaminants and can form adducts, their presence can be inconsistent.[4] For more controlled adduct formation, you can add sodium acetate. However, be cautious as high salt concentrations can lead to ion suppression.[5]
-
Lithium Adducts ([M+Li]⁺): The addition of lithium salts can enhance ionization and provide more informative fragments for structural identification.[2][6] Lithium adducts are known to be more stable than other alkali metal and ammonium adducts.[6]
-
-
-
Possible Cause 2: Ion Suppression from Matrix Effects. Components in your sample matrix, such as salts, or other highly abundant lipid classes like phospholipids, can interfere with the ionization of your target triglycerides, leading to a decreased signal.[7][8]
-
Solution 1: Sample Dilution. Diluting your sample can reduce the concentration of interfering matrix components, thereby minimizing ion suppression.
-
Solution 2: Chromatographic Separation. Utilize liquid chromatography (LC) to separate triglycerides from other lipid classes prior to their introduction into the mass spectrometer.[5] Reversed-phase LC is commonly used for this purpose.[2]
-
Solution 3: Sample Prefractionation. Use solid-phase extraction (SPE) to isolate the triglyceride fraction from other lipids and matrix components before MS analysis.[9]
-
-
Possible Cause 3: Suboptimal ESI Source Parameters. The efficiency of the electrospray process is highly dependent on the source settings.
-
Solution: Systematically optimize ESI source parameters, including spray voltage, sheath and auxiliary gas flow rates, and capillary and source temperatures.[10] It is recommended to optimize one parameter at a time to observe its effect on the triglyceride signal.
-
Issue 2: Poor Signal-to-Noise Ratio in MALDI-MS
-
Possible Cause: Inappropriate Matrix Selection. The choice of matrix is critical for the successful desorption and ionization of analytes in Matrix-Assisted Laser Desorption/Ionization (MALDI).[11]
Frequently Asked Questions (FAQs)
Q1: Why are my triglyceride mass spectra showing multiple adducts (e.g., [M+NH₄]⁺, [M+Na]⁺, [M+K]⁺) for the same molecule?
This is a common phenomenon in ESI-MS. Neutral lipids like triglycerides readily form adducts with available cations in the mobile phase or from the sample matrix itself.[1] Sodium ([Na]⁺) and potassium ([K]⁺) are ubiquitous and often present as contaminants, leading to the formation of [M+Na]⁺ and [M+K]⁺ adducts alongside the intended adduct, such as [M+NH₄]⁺ from your mobile phase additive.[3] While this can complicate spectra, it also confirms the molecular weight of the analyte. To simplify the spectra, you can try to minimize sodium and potassium contamination by using high-purity solvents and clean glassware.
Q2: How can I improve the structural elucidation of my mixed triglycerides using MS/MS?
The choice of adduct can significantly influence the fragmentation pattern and the amount of structural information obtained from tandem mass spectrometry (MS/MS).
-
Ammonium adducts ([M+NH₄]⁺) in MS/MS experiments typically show neutral losses of fatty acids, which can help identify the fatty acid composition of the triglyceride.[13]
-
Lithium adducts ([M+Li]⁺) are particularly useful for determining the position of fatty acids on the glycerol (B35011) backbone (regioisomers).[2][14] Collision-induced dissociation (CID) of lithiated triglycerides can produce fragment ions that are specific to the fatty acid at the sn-2 position.[14]
Q3: Can I analyze intact triglycerides by Gas Chromatography-Mass Spectrometry (GC-MS)?
Direct analysis of intact triglycerides by GC-MS is challenging due to their low volatility and high molecular weight, which can result in poor chromatographic performance and thermal degradation.[15] The more common approach is to first convert the triglycerides into their more volatile fatty acid methyl esters (FAMEs) through transesterification before GC-MS analysis.[15]
Q4: What is the benefit of using chemical derivatization for triglyceride analysis?
Chemical derivatization can be employed to enhance the ionization efficiency of triglycerides.[16] While not as common for triglycerides as for other lipid classes, derivatization strategies can be developed to introduce a readily ionizable group onto the molecule, thereby increasing its signal intensity in the mass spectrometer.[17]
Data Presentation
Table 1: Comparison of Ionization Enhancement Strategies for Triglycerides
| Strategy | Principle | Advantages | Considerations |
| Ammonium Adduction | Formation of [M+NH₄]⁺ ions in the ESI source. | Compatible with LC-MS, volatile additive.[2] | May still have competition from sodium/potassium adducts.[3] |
| Sodium Adduction | Formation of [M+Na]⁺ ions. | Sodium is often readily available.[4] | Can suppress ionization at high concentrations, inconsistent.[5] |
| Lithium Adduction | Formation of [M+Li]⁺ ions. | Provides structurally informative fragments in MS/MS for regioisomer analysis.[2][14] | Can lead to more frequent cleaning of the ion source.[2] |
| Chromatographic Separation | Separation of TGs from interfering matrix components. | Reduces ion suppression, allows for analysis of less abundant species.[5][18] | Increases analysis time. |
| Sample Prefractionation (SPE) | Isolation of the TG fraction. | Significantly reduces matrix effects.[9] | Adds an extra step to the sample preparation workflow. |
Experimental Protocols
Protocol 1: Sample Preparation and LC-MS/MS Analysis of Mixed Triglycerides with Ammonium Adduction
-
Sample Extraction:
-
Perform a lipid extraction from your biological sample using a modified Bligh-Dyer or Folch method.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent mixture, such as methanol/chloroform (1:1, v/v), for injection.
-
-
Liquid Chromatography:
-
Column: Use a C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Gradient: Develop a suitable gradient to separate the triglycerides. For example, start with a low percentage of B and gradually increase to elute the triglycerides.
-
Flow Rate: Set an appropriate flow rate for your column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40-50 °C) to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Parameters:
-
Data Acquisition:
-
Full Scan (MS1): Acquire data in a mass range that covers the expected m/z of your triglyceride ammonium adducts.
-
Tandem MS (MS/MS): Perform data-dependent acquisition to trigger MS/MS scans on the most abundant precursor ions to identify the fatty acid composition through neutral loss scans.[13]
-
-
Visualizations
Caption: Workflow for LC-MS/MS analysis of mixed triglycerides.
Caption: Adduct formation of triglycerides in positive ESI-MS.
References
- 1. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aocs.org [aocs.org]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 10. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vertes.columbian.gwu.edu [vertes.columbian.gwu.edu]
- 13. lcms.cz [lcms.cz]
- 14. Structural characterization of triacylglycerols as lithiated adducts by electrospray ionization mass spectrometry using low-energy collisionally activated dissociation on a triple stage quadrupole instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Fine-tuning gradient elution for complex lipid mixtures containing 1-Myristin-2-Olein-3-Butyrin.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of complex lipid mixtures, with a special focus on challenging triglycerides like 1-Myristin-2-Olein-3-Butyrin, using gradient elution high-performance liquid chromatography (HPLC).
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of complex lipid mixtures.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows significant peak tailing for my lipid analytes. What could be the cause and how can I fix it?
-
Answer: Peak tailing is a common issue in lipid chromatography. Several factors could be responsible:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar moieties in the lipids, causing tailing.
-
Solution: Use a highly end-capped column or a column with a different stationary phase chemistry (e.g., a polymer-based C18). Adding a small amount of a competitive base to the mobile phase can also help to mask the silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger (less polar in reversed-phase) than the initial mobile phase, it can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample. Avoid using nonpolar solvents like hexane (B92381) as the injection solvent in reversed-phase systems as this can lead to peak broadening or even splitting.[1]
-
-
-
Question: I am observing peak fronting for some of my lipid peaks. What is the likely cause?
-
Answer: Peak fronting is often a sign of column overload, where the concentration of the analyte at the peak maximum is so high that the stationary phase becomes saturated.
-
Solution: Dilute your sample or reduce the injection volume.
-
Problem: Co-elution of Lipids
-
Question: I am unable to separate critical pairs of triglycerides, including isomers. How can I improve the resolution?
-
Answer: Achieving baseline separation of complex lipid mixtures, especially those containing isomers, can be challenging. Here are several strategies to improve resolution:
-
Optimize the Gradient: A shallow gradient can often improve the separation of closely eluting compounds. Experiment with different gradient slopes and durations. For complex mixtures spanning a wide range of polarities, a multi-step gradient can be effective.[2]
-
Change the Mobile Phase Composition: The choice of organic modifier in the mobile phase can significantly impact selectivity. Acetonitrile is a common primary solvent in reversed-phase lipidomics, with modifiers like isopropanol, acetone, or methanol (B129727) used to fine-tune the separation.[1][3]
-
Adjust the Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can alter selectivity. Increasing the column temperature generally leads to sharper peaks and shorter retention times, but may decrease resolution for some critical pairs. A temperature-controlled column oven is essential for reproducible results.
-
Select a Different Stationary Phase: Not all C18 columns are the same. Columns with higher carbon loads or different bonding chemistries can provide different selectivities. For separating isomers based on the number and position of double bonds, a silver-ion HPLC (Ag+-HPLC) column can be highly effective due to the specific interaction between silver ions and double bonds.[3]
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles (UHPLC) will increase the number of theoretical plates and thus improve resolution, although this will also lead to higher backpressure.
-
Problem: Low Signal Intensity or Poor Sensitivity
-
Question: My target lipid, this compound, is showing a very low signal in my mass spectrometer. How can I enhance its detection?
-
Answer: Low signal intensity in LC-MS analysis of lipids can be due to poor ionization efficiency.
-
Solution: The addition of mobile phase modifiers can significantly improve the ionization of lipids. For positive ion mode, adding ammonium (B1175870) formate (B1220265) or acetate (B1210297) (e.g., 10 mM) can enhance the formation of [M+NH4]+ adducts, which often provide a stronger signal than [M+H]+ or [M+Na]+ adducts. For negative ion mode, ammonium acetate or acetic acid can be beneficial.
-
Problem: Carryover from Previous Injections
-
Question: I am seeing ghost peaks in my blank runs, suggesting carryover from previous samples. How can I minimize this?
-
Answer: Carryover is a common problem when analyzing lipids, which can be "sticky."
-
Solution: Implement a robust needle wash protocol in your autosampler settings. Use a strong solvent mixture (e.g., isopropanol/dichloromethane) for the wash. Additionally, running a blank injection with a high percentage of a strong organic solvent after each sample can help to clean the column and injection system.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting conditions for a gradient elution of a complex lipid mixture containing this compound?
A1: A good starting point for a reversed-phase separation of a complex lipid mixture would be a C18 column (e.g., 150 x 2.1 mm, 1.8 µm particle size) with a binary solvent system.
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40 v/v) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate. A starting gradient could be 30-40% B, holding for a few minutes, then increasing to 90-100% B over 15-20 minutes. The presence of the short-chain butyryl group in this compound will make it more polar than triglycerides with three long-chain fatty acids, so it will likely elute earlier in the gradient.
Q2: How does the structure of this compound affect its separation?
A2: this compound is a mixed-acyl triglyceride with fatty acids of varying chain lengths (C4, C14, C18) and one degree of unsaturation. In reversed-phase chromatography, retention is primarily driven by hydrophobicity. Therefore, the presence of the very short and polar butyryl group (C4) will significantly reduce its retention time compared to triglycerides containing only long-chain saturated fatty acids. The oleic acid (C18:1) will also contribute to a shorter retention time compared to a saturated C18 fatty acid (stearic acid) due to the presence of the double bond.
Q3: What are the best column choices for this type of analysis?
A3: For general profiling of complex lipid mixtures, octadecylsilane (B103800) (C18) columns are the most common choice.[2] For higher resolution of structurally similar triglycerides, including isomers, columns with different selectivities such as C30 or specialized silver-ion columns can be beneficial.[3]
Q4: How can I improve the resolution of structurally similar lipids?
A4: To improve the resolution of lipids that are very close in structure and hydrophobicity, you can try several approaches:
-
Optimize the Mobile Phase: Experiment with different organic modifiers (e.g., acetone, isopropanol, methanol) in your mobile phase B.
-
Shallow Gradient: Employ a very shallow gradient in the region where the lipids of interest elute.
-
Lower Temperature: Reducing the column temperature can sometimes increase selectivity, although it will also increase retention times and peak widths.
-
Different Stationary Phase: As mentioned above, a column with a different chemistry (e.g., C30, phenyl-hexyl, or silver-ion) may provide the necessary selectivity.
Q5: What are the common adducts formed during mass spectrometry analysis of these lipids?
A5: In positive ion mode electrospray ionization (ESI-MS), triglycerides commonly form adducts with protons [M+H]+, sodium [M+Na]+, potassium [M+K]+, and ammonium [M+NH4]+. The ammonium adduct is often favored when ammonium formate or acetate is used as a mobile phase modifier, as it can provide a more stable and abundant signal. In negative ion mode, adducts with formate [M+HCOO]- or acetate [M+CH3COO]- are common when these modifiers are present.
Quantitative Data Summary
The following tables provide examples of typical parameters for the gradient elution of triglycerides. These should be considered as starting points for method development.
Table 1: Example Gradient Elution Programs for Triglyceride Separation
| Time (min) | % Mobile Phase A (Acetonitrile/Water) | % Mobile Phase B (Isopropanol/Acetonitrile) | Flow Rate (mL/min) |
| Program 1: Fast Screening | |||
| 0.0 | 70 | 30 | 0.4 |
| 2.0 | 70 | 30 | 0.4 |
| 15.0 | 0 | 100 | 0.4 |
| 20.0 | 0 | 100 | 0.4 |
| 20.1 | 70 | 30 | 0.4 |
| 25.0 | 70 | 30 | 0.4 |
| Program 2: High Resolution | |||
| 0.0 | 60 | 40 | 0.3 |
| 5.0 | 60 | 40 | 0.3 |
| 25.0 | 10 | 90 | 0.3 |
| 35.0 | 0 | 100 | 0.3 |
| 40.0 | 0 | 100 | 0.3 |
| 40.1 | 60 | 40 | 0.3 |
| 45.0 | 60 | 40 | 0.3 |
Table 2: Recommended Column Specifications for Lipid Analysis
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Good retention and selectivity for a wide range of lipids. |
| Particle Size | < 2 µm (UHPLC) or 2.7-5 µm (HPLC) | Smaller particles provide higher efficiency and resolution. |
| Column Length | 100 - 150 mm | A good compromise between resolution and analysis time. |
| Internal Diameter | 2.1 - 3.0 mm | Suitable for standard analytical flow rates and provides good sensitivity. |
| Pore Size | 100 - 130 Å | Appropriate for the molecular size of triglycerides. |
Experimental Protocols
Protocol 1: General Purpose Gradient Elution for Complex Lipid Mixtures
-
Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate.
-
Gradient: 30% B to 100% B in 15 minutes, hold at 100% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Dissolve the lipid extract in the initial mobile phase composition (or a weaker solvent if necessary) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
-
-
MS Detection (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: 600 L/hr.
-
Scan Range: m/z 300-1200.
-
Visualizations
Caption: A typical experimental workflow for lipid analysis by LC-MS.
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Principle of gradient elution for separating lipids of varying polarity.
References
Validation & Comparative
Validating the Identification of 1-Myristin-2-Olein-3-Butyrin: A Comparative Guide to Tandem MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of complex lipids such as the mixed-acid triacylglycerol (TAG) 1-Myristin-2-Olein-3-Butyrin is critical in various fields, from metabolic research to the development of lipid-based drug delivery systems. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for the structural elucidation of such molecules. This guide provides a comprehensive comparison of tandem MS-based validation with alternative analytical techniques, supported by detailed experimental protocols and predicted fragmentation data.
Tandem Mass Spectrometry: A High-Resolution Approach
Tandem mass spectrometry offers exceptional sensitivity and specificity for the structural analysis of triacylglycerols. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, MS/MS provides detailed information about the constituent fatty acyl chains and their positions on the glycerol (B35011) backbone.
Predicted Tandem MS Fragmentation of this compound
The positive-ion electrospray ionization (ESI) tandem mass spectrum of this compound (Molecular Weight: 636.99 g/mol ) is predicted to be dominated by the neutral loss of its constituent fatty acids from the protonated molecule [M+H]⁺ or adducts such as the ammonium (B1175870) [M+NH₄]⁺ or sodium [M+Na]⁺ ions. The primary fragmentation pathways involve the loss of butyric acid (C4:0), myristic acid (C14:0), and oleic acid (C18:1).
The analysis of the relative abundances of the resulting diacylglycerol-like fragment ions can help to infer the position of the fatty acids. For instance, the neutral loss of the fatty acid at the sn-2 position is generally less favored than the loss of those at the sn-1 and sn-3 positions.
Table 1: Predicted Quantitative Tandem MS Fragmentation Data for [M+NH₄]⁺ Adduct of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Predicted Relative Abundance | Inferred Lost Fatty Acid |
| 654.59 | 566.52 | 88.07 | High | Butyric Acid (C4:0) |
| 654.59 | 426.39 | 228.19 | High | Myristic Acid (C14:0) |
| 654.59 | 372.32 | 282.27 | Moderate | Oleic Acid (C18:1) |
Note: Predicted relative abundances are based on general fragmentation principles of triacylglycerols and may vary based on experimental conditions.
Experimental Protocol: Tandem MS Analysis of this compound
1. Sample Preparation:
-
Dissolve this compound standard in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to a final concentration of 10 µg/mL.
-
For analysis of biological samples, perform a lipid extraction using the Folch or Bligh-Dyer method.
-
Dilute the lipid extract in an appropriate solvent, such as methanol or isopropanol, containing 10 mM ammonium acetate (B1210297) for the formation of [M+NH₄]⁺ adducts.
2. Liquid Chromatography (LC) Separation (Optional but Recommended):
-
Employ a C18 reversed-phase column for separation of the target lipid from other lipid species.
-
Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and 10 mM ammonium acetate and (B) acetonitrile/isopropanol (5:2, v/v) with 0.1% formic acid and 10 mM ammonium acetate.
3. Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the [M+NH₄]⁺ precursor ion of this compound (predicted m/z 654.59).
-
MS/MS Scan: Select the precursor ion (m/z 654.59) for collision-induced dissociation (CID).
-
Collision Energy: Optimize the collision energy to achieve a representative fragmentation pattern. A starting point of 20-30 eV is recommended.
-
Data Analysis: Analyze the resulting product ion spectrum to identify the characteristic neutral losses corresponding to the fatty acyl chains.
A Comparative Analysis of 1-Myristin-2-Olein-3-Butyrin and Other Key Milk Fat Triglycerides: A Guide for Researchers
For Immediate Release
This publication provides a detailed comparative analysis of the structured triglyceride 1-Myristin-2-Olein-3-Butyrin against other significant triglycerides commonly found in milk fat. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physicochemical properties, digestive fate, and metabolic implications, supported by experimental data and detailed protocols.
Introduction
Milk fat is a complex mixture of triglycerides (TGs), comprising over 98% of the total fat content.[1][2] The specific arrangement of fatty acids on the glycerol (B35011) backbone significantly influences the physical, chemical, and nutritional properties of these TGs.[3][4] this compound is a structured triglyceride containing a short-chain fatty acid (butyric acid, C4:0), a medium-chain saturated fatty acid (myristic acid, C14:0), and a long-chain monounsaturated fatty acid (oleic acid, C18:1). This unique composition suggests distinct properties and potential therapeutic applications compared to more common milk fat triglycerides such as Trimyristin (a saturated medium-chain TG), Tripalmitin (a saturated long-chain TG), Triolein (a monounsaturated long-chain TG), and Tributyrin (a short-chain TG).
Physicochemical Properties
The physicochemical characteristics of triglycerides, such as molecular weight and melting point, are crucial for their application in various formulations and for predicting their behavior during digestion. The presence of fatty acids with varying chain lengths and degrees of saturation in this compound results in a lower melting point compared to its long-chain saturated counterparts.
| Triglyceride | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at Room Temp. | Melting Point (°C) |
| This compound | C39H72O6 | 636.99[5] | Liquid[5] | Not available |
| Trimyristin | C45H86O6 | 723.20[6] | Solid[6] | 56-58[6] |
| Tripalmitin | C51H98O6 | 807.30 | Solid | 66.4 |
| Triolein | C57H104O6 | 885.40 | Liquid | -5.5 |
| Tributyrin | C15H26O6 | 302.36[7] | Liquid[7] | -75[7] |
In Vitro Digestion and Absorption
The digestion of triglycerides is primarily carried out by pancreatic lipase (B570770), which preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions of the glycerol backbone.[8] The structure of this compound, with butyric and myristic acids at these primary positions, suggests a rapid release of these fatty acids, leaving 2-oleoyl-glycerol as a primary intermediate.
Comparative Digestion Products:
| Triglyceride | Primary Digestion Products |
| This compound | Myristic acid, Butyric acid, 2-Oleoyl-glycerol |
| Trimyristin | Myristic acid, 2-Myristoyl-glycerol |
| Tripalmitin | Palmitic acid, 2-Palmitoyl-glycerol |
| Triolein | Oleic acid, 2-Oleoyl-glycerol |
| Tributyrin | Butyric acid, 2-Butyryl-glycerol |
The liberated free fatty acids and monoacylglycerols are then absorbed by enterocytes. Studies using Caco-2 cells, a model for the intestinal barrier, have shown that both free fatty acids and 2-monoacylglycerols are taken up by protein-mediated processes.[1] The presence of a short-chain fatty acid like butyrate (B1204436) may influence the overall absorption kinetics.
Metabolic Fate of Constituent Fatty Acids
Following absorption, the fatty acids from this compound enter distinct metabolic pathways.
-
Butyric Acid: As a short-chain fatty acid, butyrate is a primary energy source for colonocytes and has been shown to have anti-inflammatory effects.[9][10] It can also be absorbed into the portal vein and metabolized by the liver.[11]
-
Myristic Acid: This medium-chain saturated fatty acid can be either oxidized for energy or incorporated into cellular lipids.[12] Some studies suggest myristic acid can upregulate the synthesis of triglycerides in mammary epithelial cells.[13]
-
Oleic Acid: A long-chain monounsaturated fatty acid, oleic acid is readily incorporated into triglycerides for storage or transport in lipoproteins and can also be oxidized for energy.[14]
Experimental Protocols
In Vitro Digestion Protocol (Adapted from INFOGEST)
This protocol simulates the physiological conditions of the human digestive tract.
1. Oral Phase:
-
Mix the triglyceride sample with simulated salivary fluid (SSF) containing α-amylase at a 1:1 (w/v) ratio.
-
Incubate at 37°C for 2 minutes with gentle mixing.
2. Gastric Phase:
-
Add simulated gastric fluid (SGF) containing pepsin and gastric lipase to the oral bolus at a 1:1 (v/v) ratio.
-
Adjust the pH to 3.0 with HCl.
-
Incubate at 37°C for 2 hours with continuous mixing.
3. Intestinal Phase:
-
Add simulated intestinal fluid (SIF) containing pancreatin and bile salts to the gastric chyme at a 1:1 (v/v) ratio.
-
Adjust the pH to 7.0 with NaOH.
-
Incubate at 37°C for 2 hours with continuous mixing.
-
Collect samples at different time points for analysis.
Lipid Analysis by LC-MS/MS
This method allows for the identification and quantification of triglycerides and their digestion products.
1. Lipid Extraction:
-
Extract lipids from the digesta using a modified Folch or Bligh-Dyer method with a chloroform/methanol solvent system.[15]
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and isopropanol (B130326) containing ammonium (B1175870) formate.[16]
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) with electrospray ionization (ESI) in positive mode.[17]
-
Data Acquisition: Perform full scan MS and data-dependent MS/MS to identify and quantify the different lipid species based on their accurate mass and fragmentation patterns.[17]
Conclusion
This compound presents a unique profile compared to common milk fat triglycerides due to its specific combination of short-, medium-, and long-chain fatty acids. Its structure suggests rapid hydrolysis of butyric and myristic acids, potentially leading to distinct absorption kinetics and metabolic effects. The butyrate moiety, in particular, offers potential therapeutic benefits for gut health and inflammation. Further direct comparative studies are warranted to fully elucidate the nutritional and physiological advantages of this structured triglyceride for its application in specialized food products and pharmaceutical formulations.
References
- 1. Common mechanisms of monoacylglycerol and fatty acid uptake by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ocl-journal.org [ocl-journal.org]
- 4. Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. Trimyristin | C45H86O6 | CID 11148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tributyrin | C15H26O6 | CID 6050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Butyrate and obesity: Current research status and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. efsa.europa.eu [efsa.europa.eu]
- 13. mdpi.com [mdpi.com]
- 14. Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Characterization of Bovine Milk Lipids: Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC Methods for the Analysis of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of structured triglycerides such as 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol is paramount for ensuring product quality, stability, and efficacy. This guide provides a comprehensive cross-validation of two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a detailed comparison of their performance based on established experimental data for similar analytes.
Cross-validation of analytical methods is a critical exercise in pharmaceutical development and quality control.[1] It serves to verify that a particular analytical procedure is fit for its intended purpose by comparing its performance characteristics against a second, well-established method. This process lends a higher degree of confidence in the reliability and accuracy of the analytical data generated.
Both HPLC and GC are powerful and widely used techniques for the analysis of lipids, including complex triglycerides.[2] However, their fundamental separation principles differ, leading to distinct advantages and disadvantages for specific applications. HPLC is particularly well-suited for the analysis of non-volatile and thermally labile molecules, allowing for the direct analysis of intact triglycerides.[1] In contrast, GC excels in the analysis of volatile and semi-volatile compounds, often offering high sensitivity and resolution. For high-molecular-weight compounds like triglycerides, high-temperature GC (HT-GC) is required.[3][4]
This guide presents detailed experimental protocols for both HPLC with Evaporative Light Scattering Detection (ELSD) and GC with Flame Ionization Detection (GC-FID) tailored for the analysis of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol. A summary of expected quantitative performance data, based on the analysis of similar triglycerides, is provided to facilitate an objective comparison.
Data Presentation: Comparative Analysis of HPLC and GC Methods
The following tables summarize the key performance parameters for the HPLC and GC methods. The data presented is representative of typical performance for triglyceride analysis and serves as a baseline for method evaluation.
Table 1: Method Validation Parameters
| Parameter | HPLC with ELSD | GC with FID |
| Linearity (r²) | >0.99 | >0.99[5] |
| Limit of Detection (LOD) | 0.5 - 10 ng on column[6] | 0.001 - 0.330 µg/mL[7] |
| Limit of Quantification (LOQ) | 5 - 20 ng on column | 0.001 - 1.000 µg/mL[7] |
| Precision (RSD) | < 5%[6] | < 5% (Intra-day)[7] |
| Accuracy (Recovery) | 90 - 110% | 95 - 105% |
| Analysis Time | 20 - 45 minutes | 30 - 50 minutes |
| Sample Derivatization | Not required | Generally not required for intact TG analysis |
Table 2: Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| HPLC with ELSD | - Direct analysis of intact triglyceride[1] - Suitable for thermally labile compounds - Non-destructive | - ELSD response can be non-linear[3] - Lower sensitivity for some compounds compared to GC-FID - Requires more expensive solvents |
| GC with FID | - High sensitivity and resolution[8] - Robust and reliable FID detector - Lower operating costs (gaseous mobile phase)[3] | - Requires high temperatures for triglyceride analysis[4] - Potential for thermal degradation of unsaturated compounds[7] - Column bleed at high temperatures can be an issue[9] |
Experimental Protocols
Detailed methodologies for the analysis of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol using HPLC-ELSD and GC-FID are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is based on reversed-phase chromatography, which separates triglycerides based on their hydrophobicity.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample or standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as chloroform (B151607) or a mixture of acetonitrile (B52724) and dichloromethane.[1]
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][10]
-
Mobile Phase A: Acetonitrile
-
Gradient Elution:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30.1-35 min: Return to initial conditions (70% A, 30% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[12]
-
Injection Volume: 10 µL
-
ELSD Settings:
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method utilizes high-temperature gas chromatography for the separation of intact triglycerides.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample or standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with isooctane (B107328) or hexane.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Chromatographic Conditions:
-
Column: High-temperature capillary column suitable for triglyceride analysis (e.g., Rxi-65TG, 30 m x 0.25 mm ID, 0.1 µm film thickness).[9]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 2 mL/min.
-
Injector: Programmed Temperature Vaporizer (PTV) or Cool On-Column.
-
Injector Temperature: 350°C[13]
-
Oven Temperature Program:
-
Initial Temperature: 200°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 365°C.
-
Hold at 365°C for 10 minutes.[13]
-
-
Detector (FID) Temperature: 370°C[13]
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)[13]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the HPLC and GC methods.
Caption: Workflow for Cross-Validation of HPLC and GC Methods.
Conclusion
The choice between HPLC and GC for the analysis of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol will depend on the specific requirements of the analysis. HPLC with ELSD offers the advantage of direct analysis of the intact triglyceride without the need for high temperatures, which can be beneficial for preventing the degradation of unsaturated fatty acid moieties. On the other hand, GC-FID can provide higher sensitivity for trace-level analysis, although it requires careful optimization of high-temperature conditions to ensure the stability of the analyte and the column.[7][9]
A thorough cross-validation as outlined in this guide is essential to ensure the reliability and interchangeability of the chosen analytical methods in a regulated environment. By comparing key performance indicators such as linearity, precision, accuracy, and sensitivity, researchers can confidently select the most appropriate technique for their specific analytical needs and be assured of the quality and integrity of their data.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. mdpi.com [mdpi.com]
- 3. aocs.org [aocs.org]
- 4. Triacylglycerols Determination by High-temperature Gas Chromatography in the Analysis of Vegetable Oils and Foods: A Review of the Past 10 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromservis.eu [chromservis.eu]
- 10. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Triglyceride analysis in gc fid - Chromatography Forum [chromforum.org]
A Comparative Guide to the Biological Activity of 1-Myristin-2-Olein-3-Butyrin and its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Myristin-2-Olein-3-Butyrin is a structured triacylglycerol (TAG) containing a unique combination of a medium-chain fatty acid (butyric acid), a long-chain saturated fatty acid (myristic acid), and a long-chain monounsaturated fatty acid (oleic acid). This specific arrangement on the glycerol (B35011) backbone is expected to confer distinct metabolic and signaling properties compared to both naturally occurring fats and simpler synthetic analogues. The butyrate (B1204436) at the sn-3 position is of particular interest due to its known role as a histone deacetylase (HDAC) inhibitor and a signaling molecule.[1]
Synthetic analogues could involve alterations in the fatty acid composition, their positions on the glycerol backbone, or the type of linkage to the glycerol. For the purpose of this guide, we will consider hypothetical synthetic analogues to be variations such as:
-
Positional Isomers: e.g., 1-Butyrin-2-Olein-3-Myristin.
-
Fatty Acid Variants: e.g., replacing myristic acid with another saturated fatty acid or oleic acid with another unsaturated fatty acid.
-
Simplified Analogues: such as tributyrin (B1683025), which contains three butyrate molecules.
The biological activity of these molecules is primarily influenced by the metabolic fate of their constituent fatty acids and the interaction of the intact or partially hydrolyzed molecule with cellular signaling pathways.
Data Presentation: Comparative Biological Activities
The following tables summarize the potential biological activities of this compound and its hypothetical analogues based on data from related structured lipids and butyrate studies.
Table 1: Metabolic Effects
| Parameter | This compound (Inferred) | Synthetic Analogue: Tributyrin | Synthetic Analogue: Positional Isomer (Inferred) | Control (e.g., standard long-chain triglyceride) |
| Rate of Hydrolysis | Moderate to Fast | Fast | Moderate to Fast | Slow |
| Plasma Clearance | Faster than LCTs[2] | Rapid | Likely faster than LCTs | Slower |
| Energy Source | Rapid energy from butyrate, sustained from oleate/myristate | Rapid energy source | Similar to parent compound | Sustained energy release |
| Effect on Hepatic Triglycerides | Potential reduction | Reduced hepatic triglycerides[3] | Likely similar to parent compound | Can contribute to accumulation |
| Insulin (B600854) Sensitivity | Potential improvement[4] | Improved insulin responsiveness[3] | Likely similar to parent compound | May contribute to insulin resistance in excess |
Table 2: Signaling and Anti-inflammatory Effects
| Parameter | This compound (Inferred) | Synthetic Analogue: Tributyrin | Synthetic Analogue: Positional Isomer (Inferred) | Control (e.g., standard long-chain triglyceride) |
| HDAC Inhibition | Yes (from released butyrate) | Yes (from released butyrate) | Yes (from released butyrate) | No |
| Anti-inflammatory Activity | Potential for anti-inflammatory effects[5] | Reduces pro-inflammatory cytokines (IL-1β, TNF-α)[3] | Likely similar to parent compound | Can be pro-inflammatory depending on fatty acid profile |
| Gut Microbiota Modulation | Potential to modulate gut microbiota | May influence gut microbiota composition[5] | Likely similar to parent compound | Can alter gut microbiota |
| GPR109A Activation | Yes (from released butyrate) | Yes[3] | Yes (from released butyrate) | No |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature that can be adapted for comparing this compound and its analogues are provided below.
In Vitro Lipolysis Assay
This assay determines the rate and extent of triglyceride hydrolysis by lipases.
Objective: To compare the susceptibility of different triglycerides to enzymatic digestion.
Materials:
-
Porcine pancreatic lipase
-
Tris-HCl buffer (pH 8.0)
-
Bile salts
-
Calcium chloride
-
Test triglycerides (this compound and its analogues)
-
pH-stat or automatic titrator
Procedure:
-
Prepare a buffered substrate emulsion containing the test triglyceride, bile salts, and calcium chloride.
-
Equilibrate the reaction vessel to 37°C.
-
Initiate the reaction by adding pancreatic lipase.
-
Maintain a constant pH by titrating the released free fatty acids with a standardized NaOH solution using a pH-stat.
-
Record the rate of NaOH consumption, which is proportional to the rate of lipolysis.
Cell Culture-Based Anti-inflammatory Assay
This experiment evaluates the ability of the test compounds to suppress inflammatory responses in cultured cells.
Objective: To assess the anti-inflammatory effects of triglyceride metabolites.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Test compounds (pre-hydrolyzed triglycerides or their constituent fatty acids)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Culture macrophage cells to 80% confluency.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induce an inflammatory response by adding LPS to the culture medium.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.
In Vivo Lipid Metabolism Study in a Rodent Model
This study investigates the in vivo metabolic fate and effects of the test triglycerides.
Objective: To compare the effects of different triglycerides on plasma lipid levels and tissue fat accumulation in an animal model.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
High-fat diet
-
Test triglycerides
-
Blood collection supplies
-
Kits for measuring plasma triglycerides, cholesterol, and glucose
Procedure:
-
Acclimatize animals and feed them a high-fat diet to induce a relevant metabolic phenotype.
-
Divide the animals into groups and administer the test triglycerides or control oil daily by oral gavage for a specified period (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood samples for analysis of plasma lipids and glucose.
-
Harvest tissues (e.g., liver, adipose tissue) for histological analysis and measurement of lipid content.
Mandatory Visualizations
Signaling Pathways
The biological effects of the butyrate released from this compound are mediated through several key signaling pathways.
Caption: Signaling pathways of butyrate.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the biological activity of novel triglycerides.
Caption: Experimental workflow for triglyceride evaluation.
Conclusion
While direct comparative data for this compound is lacking, the available evidence on structured triglycerides and butyrate suggests that this molecule likely possesses unique and potentially beneficial biological activities. Its specific structure may offer advantages in terms of rapid energy provision from butyrate, coupled with the metabolic effects of myristic and oleic acids. The anti-inflammatory and signaling properties of the released butyrate are of significant interest for therapeutic applications.
The provided experimental protocols and conceptual frameworks are intended to guide researchers in designing studies to directly compare this compound with its synthetic analogues. Such research is crucial for elucidating the structure-activity relationships of complex triglycerides and for the development of novel therapeutic and nutritional agents.
References
- 1. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tributyrin Attenuates Metabolic and Inflammatory Changes Associated with Obesity through a GPR109A-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate and hexanoate-enriched triglycerides increase postprandrial systemic butyrate and hexanoate in men with overweight/obesity: A double-blind placebo-controlled randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of monobutyrin and tributyrin on liver lipid profile, caecal microbiota composition and SCFA in high-fat diet-fed rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fates of 1-Myristin-2-Olein-3-Butyrin and Tributyrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two distinct triglycerides: 1-Myristin-2-Olein-3-Butyrin (MOB), a structured lipid, and tributyrin (B1683025), a simple triglyceride. The comparison is based on established principles of lipid biochemistry and supported by experimental data on their constituent fatty acids.
Introduction
Tributyrin is a prodrug of butyric acid, a short-chain fatty acid (SCFA) with significant therapeutic potential.[1][2] It is composed of a glycerol (B35011) backbone esterified with three butyrate (B1204436) molecules.[3] this compound (MOB) is a synthetic structured triglyceride containing myristic acid (C14:0), oleic acid (C18:1), and butyric acid (C4:0) at specific positions on the glycerol backbone. This structural difference dictates a markedly different metabolic journey, from digestion and absorption to systemic distribution and cellular utilization.
Digestion and Absorption: The Primary Point of Divergence
The initial breakdown of these triglycerides in the gastrointestinal tract is governed by the action of various lipases.
-
This compound (MOB): Lingual and gastric lipases preferentially cleave fatty acids at the sn-3 position.[4] This means that butyric acid is likely to be rapidly hydrolyzed from MOB in the stomach. The resulting 1-myristin-2-olein diglyceride, along with the long-chain fatty acids (myristic and oleic acid), will be further digested by pancreatic lipase (B570770) in the small intestine.[5] The liberated butyrate, being a short-chain fatty acid, is readily absorbed by colonocytes or can enter the portal vein to the liver.[6][7] In contrast, myristic and oleic acids, as long-chain fatty acids, are absorbed into enterocytes, re-esterified into triglycerides, and packaged into chylomicrons, which are then secreted into the lymphatic system.[5][8]
-
Tributyrin: Being a triglyceride composed solely of butyric acid, tributyrin is hydrolyzed by intestinal lipases to release three molecules of butyrate and one molecule of glycerol.[1][9] This process ensures a sustained release of butyrate in the small and large intestines.[2] The released butyrate is then available for absorption by intestinal cells.[10]
The distinct absorption pathways are visualized in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tributyrin: The Gut Health Optimizer [blog.priceplow.com]
- 4. Determination of lipase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into the molecular mechanism of intestinal fatty acid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Microbiome and Butyrate Regulate Energy Metabolism and Autophagy in the Mammalian Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blog.healushealth.com [blog.healushealth.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Inter-laboratory Quantification of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipids, such as the triacylglycerol 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, is critical in various fields, including pharmaceutical development and metabolic research. However, significant variability in quantitative results is often observed between different laboratories. This guide provides a comparative overview of common analytical methodologies and presents a hypothetical inter-laboratory comparison to highlight key challenges and best practices in the quantification of this specific triacylglycerol.
Data Presentation: A Hypothetical Inter-laboratory Comparison
To illustrate the potential for inter-laboratory variability in the quantification of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, the following table summarizes hypothetical data from three laboratories employing different analytical techniques. This data is not from a formal study but is intended to exemplify typical variations that can arise from methodological differences.[1]
| Laboratory | Analytical Method | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Coefficient of Variation (%) |
| Lab A | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | 10.2 | 0.8 | 7.8 |
| Lab B | GC-FID (Gas Chromatography-Flame Ionization Detection) | 12.5 | 1.9 | 15.2 |
| Lab C | qNMR (Quantitative Nuclear Magnetic Resonance) | 9.5 | 0.5 | 5.3 |
Note: This illustrative data highlights how the choice of analytical method can influence the precision and perceived concentration of the analyte.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory discrepancies. The following sections outline the methodologies hypothetically employed by each laboratory.
Laboratory A: LC-MS/MS Protocol
Liquid Chromatography-Tandem Mass Spectrometry is a widely used technique for lipid analysis due to its high sensitivity and selectivity.
1. Sample Preparation and Lipid Extraction:
-
A known volume of the sample is mixed with a solution containing an internal standard (e.g., a deuterated analog of the target lipid).
-
Lipid extraction is performed using a biphasic solvent system, such as the Folch or Bligh-Dyer method.
-
The organic phase containing the lipids is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for LC-MS analysis.
2. Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of triacylglycerols.
-
Mobile Phase: A gradient of solvents, such as acetonitrile (B52724) and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate, is employed to separate the lipids.[2][3]
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated or ammoniated adducts of the triacylglycerol molecules.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification. This involves selecting the precursor ion of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol and monitoring a specific product ion after fragmentation, which provides high specificity.
4. Data Analysis:
-
The chromatographic peaks for the analyte and the internal standard are integrated.
-
A calibration curve is constructed using a series of known concentrations of an analytical standard.
-
The concentration of the analyte in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Laboratory B: GC-FID Protocol
Gas Chromatography with Flame Ionization Detection is a robust and widely available technique for the analysis of fatty acids derived from triacylglycerols.
1. Sample Preparation and Derivatization:
-
The triacylglycerols in the sample are first converted to fatty acid methyl esters (FAMEs) through transesterification using a reagent like methanolic HCl or BF3-methanol.
-
An internal standard (e.g., a fatty acid not present in the sample) is added before derivatization.
-
The resulting FAMEs are extracted into an organic solvent (e.g., hexane).
2. Chromatographic Separation:
-
Column: A polar capillary column (e.g., a polyethylene (B3416737) glycol or cyanopropyl polysiloxane phase) is used to separate the FAMEs.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the oven to ensure the elution and separation of all FAMEs.
3. Detection:
-
The separated FAMEs are detected by a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon atoms.
4. Data Analysis:
-
The peak areas of the individual FAMEs are determined.
-
The concentration of each fatty acid is calculated relative to the internal standard.
-
The total concentration of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol is inferred from the stoichiometric amounts of myristic, oleic, and butyric acids.
Laboratory C: qNMR Protocol
Quantitative Nuclear Magnetic Resonance spectroscopy is a powerful technique that allows for the direct quantification of molecules in a sample without the need for extensive separation or derivatization.[5]
1. Sample Preparation:
-
A precise amount of the sample is dissolved in a deuterated solvent (e.g., chloroform-d).
-
A known amount of an internal standard with a distinct NMR signal (e.g., triphenylphosphate) is added to the sample.[5]
2. NMR Data Acquisition:
-
¹H NMR spectra are acquired on a high-field NMR spectrometer.
-
Key parameters such as the relaxation delay are optimized to ensure accurate quantification.
3. Data Analysis:
-
The integrals of specific, well-resolved signals corresponding to the analyte and the internal standard are measured.
-
The concentration of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol is calculated by comparing the integral of one of its unique proton signals to the integral of the internal standard, taking into account the number of protons giving rise to each signal and their respective molar masses. ¹H NMR provides a fast overview of major lipid classes, and its spectral linearity avoids the use of multiple internal standards.[5]
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the quantification of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol using the three described analytical methods.
Caption: Workflow for LC-MS/MS quantification of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol.
Caption: Workflow for GC-FID quantification of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol.
Caption: Workflow for qNMR quantification of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol.
Conclusion
The quantification of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol presents challenges that are common to the field of lipidomics. The choice of analytical methodology significantly impacts the results, and each technique has its own strengths and weaknesses. LC-MS/MS offers high sensitivity and specificity, GC-FID is a robust method for fatty acid profiling, and qNMR provides direct quantification with minimal sample preparation. Achieving consistency and comparability across laboratories requires the adoption of standardized protocols, the use of appropriate internal standards, and a thorough understanding of the limitations of each analytical technique.[6][7] The development and use of certified reference materials are also crucial for improving the accuracy and reproducibility of lipid quantification.
References
- 1. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of triacylglycerols in plant oils using HPLC with APCI-MS, evaporative light-scattering, and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Dynamic Progress in Technological Advances to Study Lipids in Aging: Challenges and Future Directions [frontiersin.org]
- 7. Dynamic Progress in Technological Advances to Study Lipids in Aging: Challenges and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 1-Myristin-2-Olein-3-Butyrin in delivering butyrate compared to sodium butyrate.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different strategies for delivering butyrate (B1204436), a short-chain fatty acid with significant therapeutic potential. While the focus is on comparing the theoretical efficacy of 1-Myristin-2-Olein-3-Butyrin (MOB) with the well-established sodium butyrate, this document also includes extensive experimental data from studies comparing sodium butyrate with tributyrin (B1683025), a structurally related butyrate prodrug. This information serves as a valuable proxy for understanding the potential behavior of structured triglycerides like MOB.
Introduction to Butyrate and its Delivery Forms
Butyrate is a key metabolite produced by the gut microbiota and is crucial for maintaining intestinal homeostasis. It serves as the primary energy source for colonocytes, exhibits anti-inflammatory properties, and acts as a histone deacetylase (HDAC) inhibitor, influencing gene expression.[1][2] However, its therapeutic use is challenged by its rapid absorption in the upper gastrointestinal tract and its unpleasant odor and taste.[3] To overcome these limitations, various delivery systems have been developed, including simple salts like sodium butyrate and prodrugs such as acylated triglycerides.
Sodium Butyrate: As a salt, sodium butyrate readily dissociates in the stomach, leading to rapid absorption of butyrate.[3] To achieve more targeted delivery to the lower gastrointestinal tract, it is often formulated in enteric-coated or fat-embedded matrices.
This compound (MOB): MOB is a structured triglyceride containing one butyric acid moiety, one myristic acid, and one oleic acid attached to a glycerol (B35011) backbone. The rationale behind this and similar structured lipids is to utilize the natural pathway of fat digestion for a more controlled and targeted release of butyrate in the small intestine through the action of lipases.[4]
Tributyrin: A triglyceride containing three butyrate molecules, tributyrin is the most studied butyrate prodrug and serves as a relevant comparator for understanding the potential pharmacokinetics of MOB.[5]
Comparative Efficacy in Butyrate Delivery
Due to a lack of direct experimental data for this compound, this section presents a quantitative comparison between sodium butyrate and tributyrin based on a human pharmacokinetic study. This data provides a framework for hypothesizing the potential performance of MOB.
Pharmacokinetic Data: Sodium Butyrate vs. Tributyrin
A randomized, crossover clinical trial in ten healthy men compared the pharmacokinetic profiles of sodium butyrate and tributyrin, with each product delivering 786 mg of butyric acid. The key findings are summarized in the table below.[6]
| Pharmacokinetic Parameter | Sodium Butyrate (NaB) | Tributyrin (TB) | Significance |
| Cmax (µg/mL) | 2.51 ± 4.13 | 0.91 ± 1.65 | p < 0.001 (NaB > TB) |
| Tmax (min) | 22.5 ± 7.91 | 51.5 ± 21.7 | p = 0.008 (NaB < TB) |
| AUC (0-210 min; µg/mL/min) | 144 ± 214 | 108 ± 190 | p = 0.042 (NaB > TB) |
Data presented as mean ± standard deviation.[6]
These results indicate that sodium butyrate leads to a more rapid and higher peak plasma concentration of butyrate compared to tributyrin.[6] The greater AUC for sodium butyrate suggests higher overall bioavailability within the measured timeframe.[6]
Theoretical Efficacy of this compound (MOB)
The delivery of butyrate from MOB would be dependent on its hydrolysis by gastric and pancreatic lipases. The specific positioning of the butyrate molecule on the glycerol backbone influences the rate of cleavage.[4] If butyrate is at the sn-1 or sn-3 position, it is more readily cleaved by lipases in the upper small intestine. This would likely result in a pharmacokinetic profile somewhere between that of sodium butyrate and tributyrin, with a potentially delayed Tmax compared to sodium butyrate. However, without direct experimental data, this remains speculative.
Experimental Protocols
Human Pharmacokinetic Study of Sodium Butyrate vs. Tributyrin
Objective: To compare the pharmacokinetic parameters of two different forms of butyrate.
Study Design: A randomized, three-arm, crossover clinical trial.[6]
Participants: Ten healthy men (average age 29.1 ± 10.4 years).[6]
Intervention: Participants ingested either sodium butyrate or tributyrin, each delivering a total of 786 mg of butyric acid.[6]
Sampling: Blood samples were collected prior to ingestion and at 20, 45, 90, 150, and 210 minutes post-ingestion.[6]
Analysis: Serum butyrate concentrations were measured to determine pharmacokinetic parameters including Cmax, Tmax, and AUC.[6]
Butyrate Signaling Pathways
Butyrate exerts its biological effects through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).
HDAC Inhibition Pathway
Butyrate is a potent inhibitor of class I and II HDACs.[2] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and increases the transcription of various genes involved in processes like cell cycle arrest, apoptosis, and inflammation reduction.[2][7]
GPCR Signaling Pathway
Butyrate can also act as a signaling molecule by binding to and activating several G-protein coupled receptors, primarily GPR41, GPR43, and GPR109a.[1][8] Activation of these receptors on the surface of intestinal epithelial and immune cells triggers various downstream signaling cascades that can influence inflammation, gut hormone secretion, and intestinal barrier function.[9][10]
Experimental Workflow for Comparing Butyrate Prodrugs
The following diagram outlines a general experimental workflow for the preclinical and clinical evaluation of a novel butyrate prodrug like MOB against a standard like sodium butyrate.
Conclusion
Direct comparative data on the efficacy of this compound for butyrate delivery is currently unavailable in the scientific literature. However, by examining data from tributyrin, a similar triglyceride-based prodrug, we can infer some potential characteristics. Sodium butyrate provides a rapid and high peak level of circulating butyrate. In contrast, triglyceride-based prodrugs like tributyrin offer a slower release, which may be beneficial for sustained effects or for targeting more distal parts of the intestine. The specific structure of MOB, with its mixed fatty acid composition, would likely result in a unique pharmacokinetic profile that requires dedicated study. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for designing and interpreting future research in this area.
References
- 1. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. thepoultrysite.com [thepoultrysite.com]
- 4. Butyrate and hexanoate-enriched triglycerides increase postprandrial systemic butyrate and hexanoate in men with overweight/obesity: A double-blind placebo-controlled randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallels in Butyrate Delivery: Comparative Insights into Tri-Butyrin and Anaerostipes [casi.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. microvioma.com [microvioma.com]
A Comparative Guide to the Structural Isomers of 1-Myristin-2-Olein-3-Butyrin and Their Differential Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction to Structural Isomers of 1-Myristin-2-Olein-3-Butyrin
This compound is a mixed-acid triglyceride containing myristic acid (a saturated C14 fatty acid), oleic acid (a monounsaturated C18 fatty acid), and butyric acid (a short-chain C4 fatty acid). The arrangement of these three distinct fatty acids on the glycerol (B35011) backbone can result in several structural isomers, primarily regioisomers. These isomers, while chemically identical in terms of their fatty acid composition, are not biologically equivalent. The specific positioning of each fatty acid influences the triglyceride's susceptibility to enzymatic digestion, the absorption of its constituent fatty acids, and their subsequent metabolic fate. This, in turn, can lead to different physiological responses.
The primary regioisomers of a triglyceride with myristic (M), oleic (O), and butyric (B) acids are:
-
sn-1-Myristin-2-Olein-3-Butyrin (MOB)
-
sn-1-Myristin-2-Butyrin-3-Olein (MBO)
-
sn-1-Butyrin-2-Myristin-3-Olein (BMO)
-
sn-1-Butyrin-2-Olein-3-Myristin (BOM)
-
sn-1-Olein-2-Myristin-3-Butyrin (OMB)
-
sn-1-Olein-2-Butyrin-3-Myristin (OBM)
Additionally, isomers where different fatty acids are at the sn-1 and sn-3 positions are chiral and can exist as enantiomers, further increasing the number of possible unique stereoisomers.
Predicted Differential Effects Based on Fatty Acid Position
The differential effects of these isomers are primarily dictated by the action of pancreatic lipase (B570770) in the small intestine. Pancreatic lipase preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions, releasing them as free fatty acids (FFAs). The fatty acid at the sn-2 position is largely absorbed as a 2-monoacylglycerol (2-MAG).[1] The chain length of the fatty acids also influences the rate of hydrolysis, with short- and medium-chain fatty acids being cleaved more rapidly than long-chain fatty acids.[2]
Table 1: Predicted Lipolysis Products and Absorption of Regioisomers
| Isomer | sn-1 Fatty Acid | sn-2 Fatty Acid | sn-3 Fatty Acid | Predicted Lipolysis Products | Predicted Absorption Profile |
| MOB | Myristic (C14:0) | Oleic (C18:1) | Butyric (C4:0) | Myristic acid, Butyric acid, 2-Oleoyl-glycerol | Efficient absorption of oleic acid as a 2-MAG. Rapid release of butyric acid. |
| MBO | Myristic (C14:0) | Butyric (C4:0) | Oleic (C18:1) | Myristic acid, Oleic acid, 2-Butyryl-glycerol | Efficient absorption of butyric acid as a 2-MAG. |
| BMO | Butyric (C4:0) | Myristic (C14:0) | Oleic (C18:1) | Butyric acid, Oleic acid, 2-Myristoyl-glycerol | Efficient absorption of myristic acid as a 2-MAG. Rapid release of butyric acid. |
| BOM | Butyric (C4:0) | Oleic (C18:1) | Myristic (C14:0) | Butyric acid, Myristic acid, 2-Oleoyl-glycerol | Efficient absorption of oleic acid as a 2-MAG. Rapid release of butyric acid. |
| OMB | Oleic (C18:1) | Myristic (C14:0) | Butyric (C4:0) | Oleic acid, Butyric acid, 2-Myristoyl-glycerol | Efficient absorption of myristic acid as a 2-MAG. Rapid release of butyric acid. |
| OBM | Oleic (C18:1) | Butyric (C4:0) | Myristic (C14:0) | Oleic acid, Myristic acid, 2-Butyryl-glycerol | Efficient absorption of butyric acid as a 2-MAG. |
Comparative Analysis of Predicted Biological Effects
The differential absorption of fatty acids from these isomers is expected to have downstream effects on cellular signaling pathways that regulate lipid metabolism, such as those mediated by Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).
Table 2: Predicted Differential Effects on Key Metabolic Pathways
| Isomer | Predicted Primary Absorbed Fatty Acids | Predicted Impact on PPARα Activation | Predicted Impact on SREBP-1c Expression |
| MOB/BOM | Oleic acid (as 2-MAG), Myristic acid, Butyric acid | Oleic acid and its metabolites are known PPARα agonists. Efficient absorption of oleic acid may lead to stronger PPARα activation, promoting fatty acid oxidation. | Unsaturated fatty acids like oleic acid can suppress SREBP-1c expression, potentially reducing de novo lipogenesis. |
| MBO/OBM | Butyric acid (as 2-MAG), Myristic acid, Oleic acid | Butyrate has complex effects on PPARs. Its efficient absorption as a 2-MAG could lead to distinct PPARα modulation compared to its release as a free fatty acid. | Butyrate is a histone deacetylase inhibitor and can influence gene expression, including SREBP-1c, through epigenetic mechanisms. |
| BMO/OMB | Myristic acid (as 2-MAG), Oleic acid, Butyric acid | Myristic acid is a saturated fatty acid and a less potent PPARα activator compared to unsaturated fatty acids. | Saturated fatty acids are generally less effective at suppressing SREBP-1c compared to unsaturated fatty acids. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the differential effects of the structural isomers of this compound.
In Vitro Digestion (Lipolysis) Assay
This protocol simulates the digestion of triglycerides in the gastrointestinal tract to determine the rate and extent of hydrolysis of the different isomers.
Materials:
-
Triglyceride isomers (MOB, MBO, BMO, BOM, OMB, OBM)
-
Simulated Gastric Fluid (SGF)
-
Simulated Intestinal Fluid (SIF)
-
Porcine Pancreatic Lipase
-
Bile Salts (e.g., sodium taurocholate and sodium glycodeoxycholate)
-
pH-stat apparatus or pH meter
-
NaOH solution (for titration)
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis of fatty acids and monoacylglycerols
Procedure:
-
Gastric Phase: Disperse a known amount of the triglyceride isomer in SGF and incubate at 37°C with gentle agitation for a specified period (e.g., 30-60 minutes).
-
Intestinal Phase: Transfer the gastric chyme to SIF containing bile salts and pancreatic lipase.
-
Lipolysis Monitoring: Maintain the pH at a constant level (e.g., 7.0) using a pH-stat by titrating with NaOH solution. The rate of NaOH addition is proportional to the rate of fatty acid release.
-
Sample Collection: At various time points, collect aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by adding a lipase inhibitor or by heat inactivation).
-
Lipid Extraction and Analysis: Extract the lipids from the collected aliquots. Analyze the composition of free fatty acids and monoacylglycerols using GC-MS to determine the hydrolysis products of each isomer.
PPARα Activation Luciferase Reporter Assay
This cell-based assay measures the ability of the lipolysis products of the triglyceride isomers to activate PPARα.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
PPARα expression plasmid
-
PPRE (Peroxisome Proliferator Response Element)-driven luciferase reporter plasmid
-
Transfection reagent
-
Lipolysis products from the in vitro digestion assay
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture HepG2 cells and co-transfect them with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.
-
Treatment: Treat the transfected cells with the collected and filtered lipolysis products from the in vitro digestion of each triglyceride isomer. Include a positive control (e.g., a known PPARα agonist like fibrates) and a negative control (vehicle).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Express the results as fold activation relative to the vehicle control.
SREBP-1c Gene Expression Analysis
This assay determines the effect of the isomers' lipolysis products on the expression of the SREBP-1c gene, a key regulator of lipogenesis.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Lipolysis products from the in vitro digestion assay
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative real-time PCR (qRT-PCR) system and reagents (including primers for SREBP-1c and a housekeeping gene)
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells and treat them with the lipolysis products of each triglyceride isomer.
-
RNA Extraction: After the desired treatment period (e.g., 6-24 hours), harvest the cells and extract total RNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qRT-PCR: Perform qRT-PCR using primers specific for SREBP-1c and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative expression of SREBP-1c mRNA for each treatment group compared to the control using the ΔΔCt method.
Visualizations
Caption: Pancreatic lipase preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions.
Caption: Workflow for comparing the biological effects of triglyceride isomers.
Caption: Absorbed fatty acids can modulate key lipid metabolism pathways.
Conclusion
The structural arrangement of fatty acids in this compound is predicted to have significant consequences for its digestion, absorption, and subsequent metabolic effects. Isomers that position oleic acid at the sn-2 position are likely to promote its efficient absorption, potentially leading to greater PPARα activation and a reduction in lipogenesis via SREBP-1c suppression. Conversely, isomers with butyric or myristic acid at the sn-2 position will alter the profile of absorbed fatty acids, likely leading to different metabolic outcomes. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. Further research on the specific isomers of this and other structured triglycerides is crucial for the development of functional lipids with tailored nutritional and therapeutic properties.
References
A Comparative Guide to Assessing the Purity of Synthesized 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of synthesized lipids is paramount in drug development and biomedical research. The purity of active pharmaceutical ingredients and excipients, such as the mixed-acid triglyceride 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, directly impacts efficacy, safety, and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for assessing the purity of this specific triglyceride, complete with detailed experimental protocols and supporting data.
Introduction to Purity Assessment of Complex Triglycerides
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol is a triacylglycerol containing myristic acid, oleic acid, and butyric acid at the sn-1, sn-2, and sn-3 positions, respectively[1][2]. Its successful synthesis is the first step; confirming its purity is a critical subsequent challenge. Potential impurities can include unreacted starting materials (free fatty acids, glycerol), byproducts (mono- and diglycerides), and regioisomers (e.g., 1-Butyryl-2-Oleoyl-3-Myristoyl-rac-glycerol)[3]. The choice of analytical methodology is crucial for the accurate detection and quantification of these impurities. Commercially available standards of this lipid typically report a purity of greater than 98%.
This guide compares three powerful analytical techniques for the comprehensive purity assessment of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Experimental Workflow for Purity Assessment
The general workflow for assessing the purity of synthesized 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol involves a multi-step process from sample preparation to data analysis and final purity determination.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific purity-related question being addressed. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR spectroscopy for the analysis of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Analyte Form | Intact Triglyceride | Fatty Acid Methyl Esters (FAMEs) after derivatization | Intact Triglyceride |
| Primary Information | Quantification of intact triglyceride and non-volatile impurities. Separation of regioisomers is possible with specialized columns. | Fatty acid profile and quantification of volatile impurities. | Structural confirmation, identification of functional groups, and quantification of impurities without a reference standard. |
| Resolution | High resolution of isomers is achievable with appropriate column and mobile phase selection (e.g., reversed-phase or silver ion chromatography)[4][5]. | Excellent separation of FAMEs based on chain length and unsaturation. | High spectral resolution, allowing for the identification of subtle structural differences. |
| Sensitivity | High, dependent on the detector used (e.g., ELSD, CAD, MS). | Very high, especially with selected ion monitoring (SIM). | Lower sensitivity compared to MS-based methods, may require more sample. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Requires derivatization (transesterification) to convert triglycerides to volatile FAMEs[6]. | Simple dissolution in a deuterated solvent. |
| Key Advantages | Analyzes the intact molecule, providing direct information on the triglyceride profile. Non-destructive. | High sensitivity and specificity for fatty acid composition. Extensive spectral libraries for FAMEs identification[7]. | Provides unambiguous structural information. Quantitative without the need for specific impurity standards (qNMR). Non-destructive. |
| Key Limitations | Co-elution of structurally similar triglycerides can be a challenge. Detector response may be non-linear for some detectors. | Indirect analysis of the triglyceride; information about the intact structure is lost. Destructive to the original molecule[7]. | Lower sensitivity. Can be complex to interpret for complex mixtures. High instrument cost. |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
This method allows for the quantification of the intact triglyceride and the detection of non-volatile impurities such as mono- and diglycerides.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable for separating triglycerides based on their hydrophobicity.
-
Mobile Phase:
-
A: Acetonitrile
-
B: Dichloromethane/Methanol (80:20, v/v)
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: Linear gradient from 30% to 80% B
-
20-25 min: Hold at 80% B
-
25.1-30 min: Return to 30% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of isopropanol/hexane (B92381) (2:1, v/v).
-
Detection: Charged Aerosol Detector (CAD).
-
Data Analysis: Peak areas are used to determine the relative percentage of the main triglyceride peak and any impurity peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profile
This protocol determines the fatty acid composition of the synthesized triglyceride after conversion to fatty acid methyl esters (FAMEs). This is crucial for confirming the presence of myristic, oleic, and butyric acids in the correct ratios.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization (Transesterification):
-
To approximately 5 mg of the synthesized triglyceride in a screw-capped tube, add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Heat the mixture at 50°C for 10 minutes.
-
After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.
-
-
GC Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 230°C, hold for 5 minutes.
-
-
Injection: 1 µL, split ratio 20:1.
-
Injector Temperature: 250°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 240°C.
-
-
Data Analysis: FAMEs are identified by their retention times and mass spectra, which are compared to a standard FAME mixture and spectral libraries. The relative percentage of each fatty acid is determined by the integration of the corresponding peak area.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the synthesized triglyceride, confirming the identity of the fatty acid chains and their positions on the glycerol (B35011) backbone, and can be used to identify and quantify impurities.
-
Instrumentation: NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized product in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~5.3-5.4: Olefinic protons of oleic acid (-CH=CH-).
-
~5.25: sn-2 proton of the glycerol backbone.
-
~4.1-4.3: sn-1 and sn-3 protons of the glycerol backbone.
-
~2.3: Methylene protons adjacent to the carbonyl groups (-CH₂-COO-).
-
~2.0: Allylic protons of oleic acid (-CH₂-CH=CH-).
-
~1.6: Methylene protons beta to the carbonyl groups.
-
~1.2-1.4: Methylene protons of the fatty acid chains.
-
~0.9: Terminal methyl protons of the fatty acid chains.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~172-174: Carbonyl carbons of the ester groups.
-
~129-130: Olefinic carbons of oleic acid.
-
~68-70: sn-2 carbon of the glycerol backbone.
-
~62: sn-1 and sn-3 carbons of the glycerol backbone.
-
~13-35: Aliphatic carbons of the fatty acid chains.
-
-
-
Data Analysis: The integral ratios of specific proton signals can be used to confirm the relative amounts of each fatty acid. For example, the ratio of the integrals of the olefinic protons to the terminal methyl protons can help verify the composition. The presence of signals corresponding to free fatty acids (carboxyl proton around 10-12 ppm in ¹H NMR) or mono-/diglycerides (different glycerol backbone signals) would indicate impurities. Quantitative NMR (qNMR) can be performed using an internal standard for absolute purity determination.
References
- 1. 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol | CAS 1122578-93-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cir-safety.org [cir-safety.org]
- 4. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements | MDPI [mdpi.com]
- 5. aocs.org [aocs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Quantitative Comparison of 1-Myristin-2-Olein-3-Butyrin Levels in Human vs. Bovine Milk: A Guide for Researchers
For Immediate Release
Data Presentation: Fatty Acid Composition and Positional Distribution
The presence and concentration of 1-Myristin-2-Olein-3-Butyrin are dependent on the overall abundance of its constituent fatty acids and their preferential positioning on the glycerol (B35011) backbone. The following tables summarize the typical concentrations and positional distributions of myristic, oleic, and butyric acids in human and bovine milk fat.
Table 1: Concentration of Key Fatty Acids in Human vs. Bovine Milk Fat (% of total fatty acids)
| Fatty Acid | Human Milk (% w/w) | Bovine Milk (% w/w) |
| Myristic Acid (C14:0) | 5 - 8%[1] | ~11%[2][3] |
| Oleic Acid (C18:1) | 3-4% up to 41.93%[1][4] | ~23.8%[2][3] |
| Butyric Acid (C4:0) | 12.94 ± 7.63 µg/mL (free)[5] | ~4.4%[2][3] |
Table 2: Positional Distribution of Fatty Acids on the Glycerol Backbone in Human vs. Bovine Milk Triglycerides
| Fatty Acid | Human Milk Positional Preference | Bovine Milk Positional Preference |
| Myristic Acid (C14:0) | sn-1 and sn-2[2] | sn-1 and sn-2[2] |
| Oleic Acid (C18:1) | sn-1 and sn-3[6] | sn-1 and sn-3[2] |
| Butyric Acid (C4:0) | Primarily sn-3[7] | Almost exclusively sn-3[2] |
Inference on this compound Abundance:
Based on the data, the specific TAG this compound is likely to be present in very low concentrations in both human and bovine milk. In bovine milk, butyric acid is almost exclusively found at the sn-3 position, myristic acid favors the sn-1 and sn-2 positions, and oleic acid prefers the sn-1 and sn-3 positions.[2] This suggests that the combination of myristic acid at sn-1, oleic acid at sn-2, and butyric acid at sn-3 is a possible, but not highly favored, arrangement. In human milk, short-chain fatty acids like butyric acid are also predominantly at the sn-3 position.[7] Oleic acid is primarily at sn-1 and sn-3, while medium-chain saturated fatty acids (like myristic acid) are often at sn-1 and sn-2.[2][6] Therefore, the formation of this compound is plausible but expected to be a minor TAG species in both human and bovine milk.
Experimental Protocols
The quantification of specific triglycerides in milk is a complex process that typically involves lipid extraction followed by chromatographic separation and mass spectrometric detection.
1. Lipid Extraction:
A common method for extracting lipids from milk is a modified Folch or Bligh-Dyer method using a chloroform/methanol solvent system.
-
Procedure:
-
Milk sample is homogenized with a chloroform:methanol (2:1, v/v) mixture.
-
The mixture is vortexed and centrifuged to separate the lipid-containing organic phase from the aqueous phase.
-
The lower organic layer containing the lipids is collected.
-
The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
-
2. Triglyceride Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
This method is often used for the analysis of the fatty acid composition of triglycerides after transesterification.
-
Sample Preparation (Transesterification): The extracted triglycerides are converted to fatty acid methyl esters (FAMEs) by reaction with a reagent like sodium methoxide (B1231860) or boron trifluoride in methanol.
-
GC Separation: The FAMEs are separated on a capillary column (e.g., SP-2560) based on their boiling points and polarity.
-
MS Detection: The separated FAMEs are ionized and detected by a mass spectrometer, which provides information for their identification and quantification.
3. Triglyceride Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
This technique allows for the direct analysis of intact triglycerides.
-
LC Separation: The lipid extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient of solvents like acetonitrile (B52724) and isopropanol (B130326) with an ammonium (B1175870) formate (B1220265) additive.
-
MS/MS Detection: The eluted triglycerides are ionized (e.g., by electrospray ionization - ESI) and analyzed by a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF). The first mass spectrometer selects the parent ion of a specific TAG, which is then fragmented in a collision cell. The second mass spectrometer analyzes the fragment ions, allowing for the identification and quantification of the specific TAG isomer.
Mandatory Visualization
Caption: Workflow for the analysis of triglycerides in milk samples.
Caption: Biological role of butyrate derived from milk triglycerides.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A Comparison of Changes in the Fatty Acid Profile of Human Milk of Spanish Lactating Women during the First Month of Lactation Using Gas Chromatography-Mass Spectrometry. A Comparison with Infant Formulas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acid Composition of Milk from Mothers with Normal Weight, Obesity, or Gestational Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Composition analysis of fatty acids and stereo-distribution of triglycerides in human milk from three regions of China - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of 1-Myristin-2-Olein-3-Butyrin: An In Vitro vs. In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the methodologies used to assess the bioavailability of structured lipids, with a focus on a representative molecule, 1-Myristin-2-Olein-3-Butyrin. The objective is to delineate the correlation, or potential lack thereof, between in vitro experimental outcomes and in vivo pharmacokinetic data. While specific experimental data for this compound is not publicly available, this guide will utilize established principles of lipid-based drug delivery science to present illustrative data and detailed experimental protocols.
Introduction
Structured lipids, such as this compound, are triacylglycerols that have been modified to contain a specific combination of fatty acids at defined positions on the glycerol (B35011) backbone. These molecules are of significant interest in the pharmaceutical and nutraceutical industries for their potential to enhance the oral bioavailability of poorly water-soluble drugs and for their own therapeutic effects. The butyrin moiety, in particular, can release butyric acid upon digestion, which is known for its beneficial effects on gut health.
Understanding the bioavailability of these structured lipids is crucial for their development and application. In vitro-in vivo correlation (IVIVC) is a critical tool in pharmaceutical development, aiming to predict the in vivo performance of a drug or formulation from in vitro data.[1][2] For lipid-based systems, establishing a reliable IVIVC is particularly challenging due to the complex physiological processes of lipid digestion and absorption.[1]
This guide will explore the common in vitro models used to simulate the gastrointestinal fate of structured lipids and compare them with the gold-standard in vivo pharmacokinetic studies.
Data Presentation: A Comparative Summary
The following tables present illustrative quantitative data that one might expect from a series of in vitro and in vivo studies on a structured lipid like this compound, compared to a simple lipid (e.g., olive oil) as a control.
Table 1: In Vitro Lipolysis Parameters
| Parameter | This compound | Olive Oil (Control) |
| Initial Rate of Lipolysis (µmol FFA/min) | 150 ± 12 | 110 ± 9 |
| Extent of Lipolysis at 60 min (%) | 85 ± 5 | 70 ± 6 |
| Butyric Acid Release at 30 min (mM) | 25 ± 3 | N/A |
| Solubilization of a Model Drug (e.g., Fenofibrate) in Aqueous Phase (%) | 75 ± 4 | 55 ± 5 |
FFA: Free Fatty Acid
Table 2: In Vitro Caco-2 Cell Permeability
| Compound | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Butyric Acid (from digested this compound) | 8.5 ± 0.7 | 1.1 |
| Oleic Acid (from digested this compound) | 3.2 ± 0.4 | 1.5 |
| Myristic Acid (from digested this compound) | 2.8 ± 0.3 | 1.6 |
| Fenofibrate (co-administered with digested lipid) | 12.1 ± 1.1 | 1.2 |
Table 3: In Vivo Pharmacokinetic Parameters in a Rat Model
| Parameter | This compound | Olive Oil (Control) |
| Butyrate Cmax (µg/mL) | 35 ± 4 | N/A |
| Butyrate Tmax (h) | 1.5 | N/A |
| Butyrate AUC₀-₂₄h (µg·h/mL) | 150 ± 18 | N/A |
| Fenofibrate Cmax (µg/mL) | 25 ± 3 | 15 ± 2 |
| Fenofibrate Tmax (h) | 4 | 6 |
| Fenofibrate AUC₀-₂₄h (µg·h/mL) | 280 ± 30 | 180 ± 25 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
In Vitro Simulated Digestion (pH-Stat Lipolysis)
This method simulates the conditions of the small intestine to assess the rate and extent of lipid digestion.[3][4][5]
Materials:
-
pH-stat apparatus (e.g., automatic titrator)
-
Thermostated reaction vessel (37°C)
-
Digestion buffer (e.g., maleate (B1232345) buffer, pH 6.5)
-
Bile salts (e.g., sodium taurodeoxycholate)
-
Phospholipids (B1166683) (e.g., phosphatidylcholine)
-
Pancreatic lipase (B570770) and colipase
-
Calcium chloride (CaCl₂)
-
Sodium hydroxide (B78521) (NaOH) solution for titration
Protocol:
-
The reaction vessel is filled with the digestion buffer, bile salts, and phospholipids and equilibrated to 37°C.
-
The structured lipid formulation (this compound) is added to the vessel and emulsified for a set period.
-
Digestion is initiated by adding pancreatic lipase/colipase solution.
-
The pH is maintained at a constant level (e.g., 6.5) by the automated addition of NaOH. The rate of NaOH addition is proportional to the rate of free fatty acid release.
-
Aliquots are collected at various time points.
-
The reaction in the aliquots is stopped (e.g., by adding a lipase inhibitor or by rapid cooling).
-
Samples are centrifuged to separate the different phases (oily, aqueous, and pellet).
-
The concentration of the lipid, its breakdown products (myristic acid, oleic acid, butyric acid, mono- and di-glycerides), and any co-administered drug in each phase is quantified using analytical methods like HPLC or GC-MS.[6][7]
In Vitro Permeability Assay (Caco-2 Cell Model)
This assay is used to predict the intestinal absorption of the digestion products.[8][9][10]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well plates)
-
Cell culture medium (e.g., DMEM)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Digested lipid samples from the lipolysis assay
-
Analytical instrumentation (e.g., LC-MS/MS)
Protocol:
-
Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The aqueous phase from the in vitro digestion of this compound is applied to the apical (donor) side of the Caco-2 monolayer.
-
The Transwell plates are incubated at 37°C.
-
Samples are taken from the basolateral (receiver) side at various time points.
-
The concentrations of the lipid metabolites and any co-administered drug in the receiver compartment are quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated to estimate the rate of transport across the cell monolayer.
In Vivo Pharmacokinetic Study (Rat Model)
This is the standard method to determine the actual bioavailability of a compound in a living organism.
Materials:
-
Sprague-Dawley or Wistar rats
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical instrumentation (LC-MS/MS) for bioanalysis
Protocol:
-
Rats are fasted overnight with free access to water.
-
A defined dose of this compound (with or without a model drug) is administered orally via gavage.[2][11]
-
Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) from the tail vein or another appropriate site.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentrations of the parent lipid (if any reaches the circulation), its metabolites (myristic acid, oleic acid, butyrate), and the co-administered drug in the plasma samples are determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time profiles using non-compartmental analysis.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic fate of a structured lipid from ingestion to systemic circulation.
In Vitro Bioavailability Assessment Workflow
Caption: Sequential workflow for in vitro digestion and permeability assessment.
In Vivo Bioavailability Assessment Workflow
Caption: Workflow for conducting an in vivo pharmacokinetic study in a rat model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. In vitro lipolysis test ⋅ Gattefossé [gattefosse.com]
- 5. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Lipids: Model, Reality, and Compromise [mdpi.com]
- 8. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. mdpi.com [mdpi.com]
- 11. Development and In vivo Pharmacokinetic and Pharmacodynamic Evaluation of an Oral Innovative Cyclodextrin Complexed Lipid Nanoparticles of Irbesartan Formulation for Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the sn-Position of Fatty Acids in 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of the stereospecific numbering (sn) position of fatty acids on a glycerol (B35011) backbone is crucial for understanding the physicochemical and physiological properties of triacylglycerols (TAGs). This guide provides a comparative overview of key analytical methods for confirming the fatty acid positions in a complex, asymmetric TAG such as 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol. This TAG contains myristic acid (a saturated fatty acid), oleic acid (a monounsaturated fatty acid), and butyric acid (a short-chain fatty acid) at the sn-1, sn-2, and sn-3 positions, respectively[1].
The primary analytical challenges lie in differentiating the sn-1 and sn-3 positions and accurately identifying the fatty acid at the sn-2 position. This guide explores and compares three principal techniques: Enzymatic Hydrolysis using lipases, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required level of detail, sample purity, available instrumentation, and whether the goal is qualitative confirmation or quantitative analysis. The following table summarizes the key performance aspects of each technique.
| Analytical Technique | Principle of Operation | Advantages | Disadvantages | Typical Data Output |
| Enzymatic Hydrolysis (Lipase Assay) | Utilizes sn-1,3 specific lipases (e.g., pancreatic lipase) to selectively hydrolyze fatty acids from the outer positions, leaving a 2-monoacylglycerol (2-MAG)[2][3]. The fatty acid composition of the resulting 2-MAG is then analyzed, typically by Gas Chromatography (GC)[2]. | Relatively simple and cost-effective. Provides direct information about the sn-2 position[2]. | Can be time-consuming due to incubation and separation steps[4]. Incomplete hydrolysis or acyl migration can lead to inaccurate results[4][5]. Does not differentiate between sn-1 and sn-3 positions directly. | Fatty acid composition (in mol%) of the 2-monoacylglycerol fraction. |
| Mass Spectrometry (MS) | Involves the ionization of the TAG and analysis of fragment ions. The fragmentation patterns can reveal the identity and position of the fatty acids. Techniques like tandem MS (MS/MS) are particularly powerful[4][6][7][8]. | High sensitivity and specificity. Can provide detailed structural information, including differentiation of regioisomers (e.g., AAB vs. ABA)[4][9][10]. Can be coupled with chromatographic separation (e.g., HPLC) for complex mixtures[4][6][9]. | Fragmentation patterns can be complex and require careful interpretation. Isomers can sometimes produce similar spectra, necessitating established calibration curves[4][9][10]. Differentiation of sn-1 and sn-3 can be challenging without specific methods like chiral chromatography[6][11]. | Mass-to-charge (m/z) ratios of parent and fragment ions, allowing for the deduction of fatty acid losses from specific positions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR spectroscopy can distinguish between the chemical environments of the carbonyl carbons and olefinic carbons of fatty acids at the sn-1,3 versus the sn-2 positions[2][12][13]. | Non-destructive technique requiring minimal sample preparation[14][15][16]. Provides quantitative data on the distribution of fatty acid types at the sn-2 and combined sn-1,3 positions[12][13]. | Lower sensitivity compared to MS. May not be suitable for trace-level analysis. While it can differentiate sn-2 from sn-1/3, it cannot distinguish between sn-1 and sn-3 positions on its own[17]. | ¹³C NMR chemical shifts and signal integrals, which correlate to the abundance of specific fatty acids at the sn-2 and sn-1,3 positions. |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate results. Below are outlines for the key experiments.
1. Enzymatic Hydrolysis with Pancreatic Lipase (B570770)
This protocol is a regiospecific analysis focusing on identifying the fatty acid at the sn-2 position.
-
Principle: Pancreatic lipase specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions of a TAG, leaving the sn-2 monoacylglycerol intact[2][18]. Subsequent analysis of this product reveals the sn-2 fatty acid.
-
Procedure:
-
Sample Preparation: Dissolve a known quantity of 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol in a suitable buffer (e.g., Tris-HCl) containing bile salts and calcium chloride to create a stable emulsion[19].
-
Enzymatic Reaction: Add pancreatic lipase to the emulsion and incubate at 37°C with constant stirring[19]. The reaction should be stopped before completion (e.g., after a few minutes) to minimize the risk of acyl migration[6].
-
Product Extraction: Stop the reaction by adding ethanol (B145695) and acid. Extract the lipids from the mixture using a solvent system like diethyl ether or hexane.
-
Separation: Isolate the 2-monoacylglycerol fraction from unreacted TAGs, diacylglycerols, and free fatty acids using Thin-Layer Chromatography (TLC) on silica (B1680970) gel plates, often impregnated with boric acid to prevent acyl migration[6][20].
-
Fatty Acid Analysis: Scrape the 2-monoacylglycerol band from the TLC plate and convert the fatty acid into its methyl ester (FAME) using a reagent like boron trifluoride in methanol[15]. Analyze the FAMEs by Gas Chromatography (GC) to identify and quantify the fatty acid at the sn-2 position. For 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, the expected result is a predominance of oleic acid in the 2-monoacylglycerol fraction.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a powerful direct approach for the regiospecific analysis of TAGs[4][9].
-
Principle: The TAG is first ionized, and the resulting molecular ion is subjected to collision-induced dissociation (CID). The fatty acids at the sn-1/3 positions are typically lost more readily as neutral molecules than the fatty acid at the sn-2 position. The relative abundance of the resulting fragment ions allows for the identification of the fatty acid at each position[4][10][17].
-
Procedure:
-
Sample Preparation: Dissolve the TAG sample in an appropriate solvent (e.g., chloroform/methanol) and dilute to a suitable concentration for infusion or LC injection.
-
Chromatography (Optional but Recommended): Use a reversed-phase HPLC system to separate the TAG of interest from any impurities[6][10]. This is particularly important for complex mixtures.
-
Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to generate protonated or sodiated adducts of the molecule[4][6][9].
-
MS/MS Analysis: Select the molecular ion of the TAG of interest (e.g., [M+Na]⁺) in the first mass analyzer (MS1). Induce fragmentation of the selected ion in a collision cell. Analyze the resulting fragment ions in the second mass analyzer (MS2).
-
Data Interpretation: For 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, expect to see fragment ions corresponding to the neutral loss of myristic acid and butyric acid, which would be more prominent than the loss of oleic acid. This differential fragmentation confirms oleic acid at the sn-2 position.
-
3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
This non-destructive method provides quantitative information on the distribution of fatty acids[2][12].
-
Principle: The resonance frequencies of the carbonyl carbons in the ¹³C NMR spectrum are sensitive to their position on the glycerol backbone. The carbonyl carbon of the fatty acid at the sn-2 position has a distinct chemical shift compared to those at the sn-1 and sn-3 positions[12][13].
-
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the purified TAG in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer. Use a pulse sequence with inverse-gated proton decoupling to ensure accurate quantification by suppressing the Nuclear Overhauser Effect (NOE).
-
Spectral Analysis:
-
Identify the signals in the carbonyl region (typically ~172-174 ppm).
-
The signal for the sn-2 carbonyl carbon will be slightly downfield from the signal for the sn-1,3 carbonyl carbons.
-
For 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol, the carbonyl of the oleoyl (B10858665) group (sn-2) will have a distinct chemical shift from the myristoyl (sn-1) and butyryl (sn-3) groups. The olefinic carbons of the oleic acid will also provide confirmation.
-
-
Quantification: Integrate the respective signals to determine the relative amounts of each fatty acid type at the sn-2 versus the sn-1,3 positions.
-
Visualizing the Analytical Workflow
The logical flow for determining the sn-position of fatty acids in a triacylglycerol can be visualized as a decision-making and procedural pathway.
Caption: Workflow for sn-position analysis of a triacylglycerol.
References
- 1. 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol | CAS 1122578-93-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. aocs.org [aocs.org]
- 3. library.aocs.org [library.aocs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereospecific analysis of triacylglycerols rich in long-chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Large-scale lipid analysis with C=C location and sn-position isomer resolving power - PURSPEC [purspec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utupub.fi [utupub.fi]
- 12. researchgate.net [researchgate.net]
- 13. Positional Distribution of Fatty Acids in Processed Chinook Salmon Roe Lipids Determined by 13C Magnetic Resonance Spectroscopy (NMR) [mdpi.com]
- 14. Fatty Acid Composition of Triglycerides [nmr.oxinst.com]
- 15. nmr.oxinst.com [nmr.oxinst.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Assay for triacylglycerol lipase by a rapid thin-layer chromatographic technique [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Method Validation for 1-Myristin-2-Olein-3-Butyrin in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three bioanalytical methods for the quantitative determination of 1-Myristin-2-Olein-3-Butyrin, a mixed-chain triglyceride, in plasma. The primary proposed method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is compared with two alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry (UHPSFC-MS). This document is intended to assist researchers in selecting the most appropriate method for their specific analytical needs by presenting objective performance data and detailed experimental protocols.
Introduction to this compound
This compound (1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol) is a triglyceride with a molecular weight of 636.99 g/mol . As a mixed-chain triglyceride, its unique structure, comprising myristic acid (C14:0), oleic acid (C18:1), and butyric acid (C4:0), necessitates a highly specific and sensitive analytical method for accurate quantification in a complex biological matrix like plasma.
Method Comparison Overview
The selection of a bioanalytical method is a critical step in drug development and clinical research. The ideal method should be accurate, precise, sensitive, and robust. Here, we compare LC-MS/MS, GC-MS, and UHPSFC-MS for the analysis of this compound in plasma.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the proposed primary method due to its high sensitivity, specificity, and versatility. It allows for the direct analysis of the intact triglyceride molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A traditional and robust technique, GC-MS is highly effective for the analysis of fatty acids. However, for triglycerides, it requires a chemical derivatization step (hydrolysis and esterification) prior to analysis, which can introduce variability.[1]
-
Ultra-High-Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry (UHPSFC-MS): A more recent development, UHPSFC-MS offers advantages in terms of speed and efficiency for lipid analysis, particularly for separating isomers.[2]
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize the hypothetical yet realistic validation data for the three compared methods. These parameters are essential for evaluating the performance and reliability of a bioanalytical method.[3][4][5]
Table 1: Linearity and Sensitivity
| Parameter | LC-MS/MS | GC-MS | UHPSFC-MS |
| Linear Range (ng/mL) | 1 - 1000 | 5 - 1500 | 1 - 1200 |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | > 0.997 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 5 | 1 |
| Limit of Detection (LOD) (ng/mL) | 0.3 | 1.5 | 0.4 |
Table 2: Accuracy and Precision
| Parameter | LC-MS/MS | GC-MS | UHPSFC-MS |
| Intra-day Accuracy (%) | 95.5 - 104.2 | 92.8 - 106.5 | 96.1 - 103.8 |
| Inter-day Accuracy (%) | 96.8 - 103.5 | 91.5 - 108.2 | 97.0 - 102.9 |
| Intra-day Precision (%RSD) | < 8.5 | < 12.0 | < 7.8 |
| Inter-day Precision (%RSD) | < 9.2 | < 13.5 | < 8.5 |
Table 3: Recovery and Matrix Effect
| Parameter | LC-MS/MS | GC-MS | UHPSFC-MS |
| Extraction Recovery (%) | 88.5 - 94.2 | 85.1 - 92.5 (for FAMEs) | 89.0 - 95.1 |
| Matrix Effect (%) | 93.7 - 105.1 | Not directly applicable | 95.2 - 104.5 |
| Internal Standard Normalized Matrix Factor | 0.98 - 1.04 | N/A | 0.97 - 1.03 |
Table 4: Stability
| Condition | Analyte Stability (% Bias) |
| Bench-top (4 hours, Room Temperature) | < ±10% |
| Freeze-Thaw (3 cycles, -20°C to RT) | < ±12% |
| Long-term (-80°C, 30 days) | < ±15% |
Experimental Protocols
Detailed methodologies for the proposed LC-MS/MS method and the comparative GC-MS and UHPSFC-MS methods are provided below.
Proposed Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct quantification of intact this compound.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., this compound-d5).
-
Add 500 µL of a methyl-tert-butyl ether (MTBE) and methanol (B129727) mixture (3:1, v/v).
-
Vortex for 2 minutes.
-
Add 200 µL of water and vortex for another 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water:acetonitrile (40:60, v/v)
-
Mobile Phase B: 10 mM ammonium formate in isopropanol:acetonitrile (90:10, v/v)
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor ion [M+NH₄]⁺ → Product ion (specific fragment)
-
Internal Standard (IS): Precursor ion [M+NH₄]⁺ → Product ion (specific fragment)
-
-
Ion Source Temperature: 550°C
-
Capillary Voltage: 3.5 kV
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the hydrolysis of the triglyceride and subsequent derivatization of the resulting fatty acids to fatty acid methyl esters (FAMEs).
1. Sample Preparation: Hydrolysis and Derivatization
-
Perform a lipid extraction from 100 µL of plasma as described for the LC-MS/MS method.
-
Evaporate the organic solvent.
-
Add 1 mL of 0.5 M methanolic NaOH and heat at 80°C for 10 minutes to hydrolyze the triglyceride.
-
Cool and add 1 mL of 14% boron trifluoride in methanol. Heat at 80°C for 2 minutes for methylation.
-
Cool and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
Evaporate to dryness and reconstitute in 50 µL of hexane.
2. Chromatographic Conditions
-
GC System: Gas chromatograph with an autosampler
-
Column: DB-23 or similar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless, 1 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for myristic, oleic, and butyric acid methyl esters.
Alternative Method 2: Ultra-High-Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry (UHPSFC-MS)
This method provides a high-throughput analysis of the intact triglyceride.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 10 µL of internal standard working solution.
-
Add 400 µL of cold isopropanol.
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
SFC System: UHPSFC system
-
Column: Acquity UPC² BEH 2-EP column (e.g., 3.0 x 100 mm, 1.7 µm)
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B: Methanol with 10 mM ammonium formate
-
Flow Rate: 1.5 mL/min
-
Gradient: Start with 5% B, increase to 40% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Back Pressure: 1500 psi
-
Injection Volume: 2 µL
3. Mass Spectrometric Conditions
-
Same as for the LC-MS/MS method.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General bioanalytical workflow for the quantification of this compound in plasma.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The validation of a robust and reliable bioanalytical method is paramount for the accurate quantification of this compound in plasma. This guide provides a comparative overview of three powerful analytical techniques: LC-MS/MS, GC-MS, and UHPSFC-MS.
-
LC-MS/MS stands out as the recommended method, offering an excellent balance of sensitivity, specificity, and robustness for the direct analysis of the intact triglyceride.
-
GC-MS , while a well-established and reliable technique, requires a derivatization step that can increase sample preparation time and potential for variability. It is most suitable when the primary interest is in the fatty acid composition rather than the intact triglyceride.
-
UHPSFC-MS presents a high-throughput alternative to LC-MS/MS, with the potential for faster analysis times and efficient separation of lipid isomers.
The choice of method will ultimately depend on the specific requirements of the study, including the desired level of structural information, required sample throughput, and available instrumentation. The data and protocols presented herein should serve as a valuable resource for researchers in making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. Change in fatty acid composition of plasma triglyceride caused by a 2 week comprehensive risk management for diabetes: A prospective observational study of type 2 diabetes patients with supercritical fluid chromatography/mass spectrometry‐based semi‐target lipidomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 4. resolian.com [resolian.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
The Influence of Dietary Triglycerides on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The composition of dietary triglycerides is a critical determinant of metabolic health, exerting profound effects on cellular function through the modulation of gene expression. The type of fatty acids esterified to the glycerol (B35011) backbone of triglycerides dictates their metabolic fate and their ability to activate or suppress key signaling pathways. This guide provides a comparative analysis of the effects of different dietary triglycerides on gene expression, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Comparative Analysis of Gene Expression Changes
The impact of dietary triglycerides on gene expression is most pronounced in metabolic tissues such as the liver and adipose tissue. The following tables summarize quantitative data from studies comparing the effects of various dietary fats on the expression of key metabolic and inflammatory genes.
Hepatic Gene Expression
Table 1: Comparison of Hepatic Gene Expression in Rodent Models Fed Diets with Different Triglyceride Compositions
| Gene | Function | Dietary Comparison | Animal Model | Fold Change | Reference |
| PPARα Target Genes | |||||
| Acox1 | Peroxisomal fatty acid oxidation | High-fat (Fish Oil) vs. Low-fat | Rat | ↑ ~2.5 | [1] |
| Cpt1a | Mitochondrial fatty acid oxidation | High-fat (Lard) vs. Low-fat | Mouse | ↑ ~1.8 | [1] |
| SREBP-1c Target Genes | |||||
| Fasn | Fatty acid synthesis | High-fat (Lard) vs. Low-fat | Mouse | ↑ ~3.0 | [1] |
| Scd1 | Fatty acid desaturation | High-fat (Olive Oil) vs. Low-fat | Rat | ↑ ~4.0 | [1] |
| Acaca | Fatty acid synthesis | High-carbohydrate vs. Chow | Mouse | ↑ ~2.0 | [2] |
| ChREBP Target Genes | |||||
| Lpk | Glycolysis | High-carbohydrate vs. Chow | Mouse | ↑ ~3.5 | [2] |
| Inflammatory Genes | |||||
| Tnf-α | Pro-inflammatory cytokine | High n-6/n-3 ratio vs. Low n-6/n-3 ratio | Mouse | ↑ ~2.0 | [3] |
| Il-6 | Pro-inflammatory cytokine | High n-6/n-3 ratio vs. Low n-6/n-3 ratio | Mouse | ↑ ~1.8 | [3] |
Note: Fold changes are approximate and can vary based on the specific experimental conditions.
Adipose Tissue Gene Expression
Table 2: Comparison of Adipose Tissue Gene Expression in Rodent Models Fed Diets with Different Triglyceride Compositions
| Gene | Function | Dietary Comparison | Animal Model | Fold Change | Reference |
| Adipogenic Genes | |||||
| Pparg | Adipocyte differentiation | Medium-Chain Triglycerides vs. Long-Chain Triglycerides | Rat | ↓ ~0.5 | [4] |
| Cebpa | Adipocyte differentiation | Medium-Chain Triglycerides vs. Long-Chain Triglycerides | Rat | ↓ ~0.6 | [4] |
| Inflammatory Genes | |||||
| Tnf-α | Pro-inflammatory cytokine | High-fat (Saturated) vs. Low-fat | Mouse | ↑ ~2.5 | [5] |
| Mcp-1 | Chemokine | High-fat (Saturated) vs. Low-fat | Mouse | ↑ ~3.0 | [5] |
Key Signaling Pathways Modulated by Dietary Triglycerides
Dietary fatty acids, released from the hydrolysis of triglycerides, act as signaling molecules that regulate the activity of several key transcription factors. These transcription factors, in turn, control the expression of a vast array of genes involved in lipid and carbohydrate metabolism, as well as inflammation.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a nuclear receptor that is highly expressed in the liver and is a primary sensor of fatty acids.[6] Polyunsaturated fatty acids (PUFAs), particularly omega-3 fatty acids, are potent activators of PPARα.[7] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.[6]
Figure 1: PPARα signaling pathway activated by dietary PUFAs.
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)
SREBP-1c is a key transcription factor that controls the expression of genes involved in de novo lipogenesis (fatty acid synthesis) and triglyceride synthesis.[8][9] Diets rich in saturated fatty acids and refined carbohydrates lead to the activation of SREBP-1c in the liver.[9][10] In contrast, polyunsaturated fatty acids, particularly omega-3s, suppress the activity of SREBP-1c.[10]
Figure 2: Regulation of SREBP-1c signaling by dietary fatty acids.
Carbohydrate-Responsive Element-Binding Protein (ChREBP)
ChREBP is a transcription factor that is activated by glucose metabolites and plays a crucial role in coupling carbohydrate metabolism to lipogenesis.[11][12] High-carbohydrate diets potently induce the expression and activity of ChREBP, leading to the upregulation of glycolytic and lipogenic genes.[2]
Figure 3: ChREBP signaling pathway activated by high glucose levels.
Nuclear Factor-Kappa B (NF-κB)
NF-κB is a key transcription factor that orchestrates the inflammatory response.[13] Saturated fatty acids can activate NF-κB signaling, leading to the increased expression of pro-inflammatory cytokines.[13] Conversely, omega-3 polyunsaturated fatty acids have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[14]
Figure 4: Regulation of NF-κB signaling by dietary fatty acids.
Experimental Protocols
The following provides a generalized experimental workflow for investigating the effects of different dietary triglycerides on gene expression in a rodent model. Specific details may vary between studies.
Figure 5: General experimental workflow for dietary intervention studies.
Key Methodological Considerations:
-
Animal Model: Commonly used models include C57BL/6J mice and Sprague-Dawley or Wistar rats.[4][5] The choice of model can influence the metabolic response to dietary interventions.
-
Diet Composition: Diets are typically isocaloric, with the percentage of energy from fat, carbohydrate, and protein controlled. The source of triglycerides is the primary variable. For example, lard or milk fat for saturated fats, soybean or corn oil for omega-6 polyunsaturated fats, fish oil for omega-3 polyunsaturated fats, and coconut or palm kernel oil for medium-chain triglycerides.[1][15]
-
Duration of Intervention: The length of the dietary intervention can range from a few weeks to several months to study both acute and chronic effects on gene expression.[5]
-
Gene Expression Analysis: RNA sequencing (RNA-seq) provides a comprehensive, unbiased view of the transcriptome. Quantitative real-time PCR (qPCR) is often used to validate the expression of specific genes of interest identified by RNA-seq.[5]
Conclusion
The scientific evidence robustly demonstrates that the type of dietary triglycerides consumed has a significant and specific impact on gene expression, thereby influencing metabolic and inflammatory pathways. Polyunsaturated fatty acids, particularly omega-3s, tend to promote a metabolically favorable gene expression profile by activating PPARα and inhibiting SREBP-1c and NF-κB. In contrast, saturated fatty acids can contribute to a more pro-inflammatory and lipogenic state. Medium-chain triglycerides have been shown to downregulate adipogenic genes compared to long-chain triglycerides. Understanding these differential effects at the molecular level is crucial for the development of targeted nutritional strategies and therapeutic interventions for metabolic diseases.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Dietary Macronutrient Composition Directs ChREBP Isoform Expression and Glucose Metabolism in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medium-chain oil reduces fat mass and down-regulates expression of adipogenic genes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A long-term high-fat diet induces differential gene expression changes in spatially distinct adipose tissue of male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 7. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of hepatic gene expression by saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]
- 12. Carbohydrate Sensing Through the Transcription Factor ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Various High Fat Diets on Gene Expression and the Microbiome Across the Mouse Intestines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Metabolic Pathways of 1-Myristin-2-Olein-3-Butyrin: A Comparative Guide Based on Isotopic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways of the structured lipid 1-Myristin-2-Olein-3-Butyrin. Due to the limited direct isotopic labeling studies on this specific molecule, this guide synthesizes data from studies on analogous structured triglycerides, its constituent fatty acids (myristic acid, oleic acid, and butyric acid), and general triglyceride metabolism. This guide will objectively compare its expected metabolic fate with alternative lipid structures and provide a foundation for designing future isotopic labeling studies.
Introduction to this compound and Structured Lipids
This compound is a structured triglyceride, meaning specific fatty acids are esterified to defined positions on the glycerol (B35011) backbone. This precise positioning is intended to influence its digestion, absorption, and subsequent metabolic fate, potentially offering therapeutic benefits over conventional, randomly structured triglycerides.[1][2] The presence of butyrate (B1204436), a short-chain fatty acid (SCFA), at the sn-3 position is of particular interest due to its known roles in gut health and systemic metabolism.[3][4] Isotopic labeling is a powerful technique to trace the metabolic journey of such molecules in vivo.[5][6][7]
Hypothesized Metabolic Pathways of this compound
The metabolic pathway of this compound is expected to begin with lipolysis in the gastrointestinal tract, followed by absorption and distribution. The unique structure will likely influence the initial enzymatic breakdown and the form in which its components are absorbed.
Caption: Hypothesized metabolic pathway of this compound.
Comparison with Alternative Lipids
The metabolic profile of this compound can be compared to conventional long-chain triglycerides (LCTs) and physical mixtures of medium-chain and long-chain triglycerides (MCT/LCT mixtures).
| Feature | This compound (Hypothesized) | Conventional LCT (e.g., Triolein) | MCT/LCT Physical Mixture |
| Lipase Specificity | Positional specificity may lead to rapid release of butyrate. | Random hydrolysis of fatty acids. | Preferential hydrolysis of MCTs. |
| Absorption | Butyrate may be absorbed directly by colonocytes; 2-oleoylglycerol and myristic acid absorbed as mixed micelles. | Absorbed as 2-monoacylglycerol and free fatty acids in mixed micelles. | MCTs can be absorbed directly into the portal circulation. |
| Systemic Transport | Myristic and oleic acids re-esterified and transported in chylomicrons. Butyrate may enter portal circulation directly. | Transported primarily via chylomicrons. | MCTs transported via portal vein; LCTs via chylomicrons. |
| Metabolic Fate | Butyrate can be a rapid energy source for colonocytes and may have systemic effects.[3][8] Myristic and oleic acids undergo beta-oxidation or storage. | Primarily for energy storage in adipose tissue or oxidation in other tissues. | MCTs are rapidly oxidized for energy.[2] |
| Potential Advantages | Targeted delivery of butyrate to the gut, potentially faster energy provision from butyrate.[9] | High energy density. | Rapid energy source from MCTs. |
Experimental Protocols for Isotopic Labeling Studies
To validate the hypothesized metabolic pathways, the following experimental protocols using stable isotopes can be employed.
Objective: To trace the absorption and tissue distribution of the fatty acid components of this compound.
Materials:
-
¹³C-labeled this compound (e.g., with ¹³C-labeled butyrate or myristate).
-
Rodent model (e.g., Sprague-Dawley rats).
-
Oral gavage needles.
-
Blood collection supplies.
-
Tissue homogenization equipment.
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) for isotopic enrichment analysis.[10]
Procedure:
-
Fast rodents overnight.
-
Administer a single oral dose of ¹³C-labeled this compound.
-
Collect blood samples at various time points (e.g., 0, 30, 60, 120, 240 minutes) via tail vein or other appropriate method.
-
At the final time point, euthanize the animals and collect tissues of interest (e.g., intestine, liver, adipose tissue, muscle).
-
Extract lipids and other relevant metabolites from plasma and tissue homogenates.
-
Analyze the extracts by GC-MS or LC-MS to determine the isotopic enrichment of the labeled fatty acids in different lipid fractions (triglycerides, free fatty acids, phospholipids).[11]
References
- 1. Metabolic effects of structured triglycerides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrate-containing structured lipids inhibit RAC1 and epithelial-to-mesenchymal transition markers: a chemopreventive mechanism against hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Myristin-2-Olein-3-Butyrin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Myristin-2-Olein-3-Butyrin, ensuring the safety of personnel and adherence to regulatory standards.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from related compounds, such as triglycerides and fatty acid esters, provides a strong basis for establishing safe handling and disposal procedures. The following guidelines are based on best practices for chemical waste management in a laboratory setting.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is essential to be familiar with its general characteristics and potential hazards. Based on data for similar triglycerides, the following personal protective equipment (PPE) and handling procedures are recommended:
-
Personal Protective Equipment (PPE):
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of water.[1] Remove contaminated clothing.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1]
-
Inhalation: Move to fresh air.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[1] Seek medical attention if symptoms occur.
-
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable national, state, and local regulations for chemical waste.
-
Containerization:
-
Do not mix this compound with other waste streams.
-
Keep the compound in its original, clearly labeled container whenever possible.
-
If transferring to a new container, ensure it is appropriate for chemical waste, properly sealed, and clearly labeled with the chemical name and any relevant hazard information.
-
-
Waste Characterization:
-
Classify the waste as a non-hazardous or hazardous chemical waste based on your institution's guidelines and local regulations. While triglycerides are generally considered non-hazardous, any contamination with hazardous solvents or other reagents will alter the waste classification.
-
-
Storage Pending Disposal:
-
Store the waste container in a designated, well-ventilated chemical waste storage area.
-
Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its composition and any potential hazards.
-
Quantitative Data Summary
The following table summarizes key quantitative data for Tributyrin, a related compound, which can serve as a reference for understanding the physical properties of this compound.
| Property | Value |
| Physical State | Liquid |
| Appearance | Colorless |
| Odor | Odorless |
| Melting Point/Range | -75 °C / -103 °F |
| Boiling Point/Range | 305 - 310 °C / 581 - 590 °F @ 760 mmHg |
| Flash Point | 173 °C / 343.4 °F |
| Specific Gravity | 1.034 |
| Solubility | Insoluble in water |
Data for Tributyrin, a structurally similar compound.[1]
Experimental Workflow for Chemical Waste Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
Figure 1. Workflow for the disposal of this compound.
References
Personal protective equipment for handling 1-Myristin-2-Olein-3-Butyrin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Myristin-2-Olein-3-Butyrin. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is essential to minimize exposure and ensure personal safety. The following table outlines the minimum PPE requirements for handling this compound.
| Operation | Minimum PPE Requirement |
| Receiving & Unpacking | Laboratory coat, safety glasses, nitrile gloves. |
| Weighing (Solid/Liquid Form) | Laboratory coat, safety glasses with side shields (or goggles), nitrile gloves. If heating or creating an aerosol, work within a chemical fume hood or use a ventilated balance enclosure. |
| Solution Preparation | Chemical-resistant laboratory coat, chemical splash goggles, nitrile gloves. All work should be performed in a certified chemical fume hood.[1] |
| General Handling (Solutions) | Laboratory coat, safety glasses, nitrile gloves.[1] |
| Waste Disposal | Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.[1] |
Operational Plan: Handling Protocol
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) during unpacking.[1]
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.
-
Keep containers tightly closed when not in use.[2]
3. Preparation and Handling:
-
Ensure adequate ventilation in the work area.[2]
-
Avoid contact with eyes, skin, and clothing.[4]
-
Wash hands thoroughly after handling.[4]
-
When preparing solutions or handling the substance, do so in a chemical fume hood to avoid inhalation of any potential vapors or aerosols, especially if heating.
4. Spills and Leaks:
-
In the event of a spill, immediately alert others in the area.
-
Isolate the hazard area and deny entry to unnecessary personnel.[2]
-
Be aware that spills may create a slip hazard.[2]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
-
Avoid runoff into storm sewers and ditches.
5. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention if irritation persists.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove any contaminated clothing and wash it before reuse. Get medical aid if irritation develops and persists.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.
Disposal Plan
-
Dispose of waste material in accordance with all applicable local, state, and federal regulations.
-
Leave the chemical in its original container if possible. Do not mix with other waste.[5]
-
Handle uncleaned containers as you would the product itself.[5]
Experimental Workflow
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
